molecular formula C8H7IN2O B1371806 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 928653-75-2

3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1371806
CAS No.: 928653-75-2
M. Wt: 274.06 g/mol
InChI Key: PGVRYUWFBSFOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVRYUWFBSFOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640118
Record name 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-75-2
Record name 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document delves into the strategic considerations and mechanistic underpinnings of the primary synthetic routes, offering detailed experimental protocols and field-proven insights. The synthesis initiates from the commercially available 7-azaindole, proceeding through a critical N-oxidation and subsequent chlorination to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine. This intermediate undergoes a nucleophilic substitution with sodium methoxide to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine, which is then subjected to electrophilic iodination to produce the target compound. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical details to enable successful synthesis and further exploration of this valuable scaffold.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1][2] Its structural resemblance to indole and purine allows it to function as a bioisostere, effectively mimicking these endogenous structures and interacting with a wide range of biological targets.[1][2] This unique characteristic has led to the incorporation of the 7-azaindole core into numerous clinically relevant molecules, particularly in the realm of kinase inhibitors for oncology.[2]

The specific substitution pattern of this compound makes it a particularly valuable intermediate. The methoxy group at the 4-position can modulate the electronic properties of the ring system and influence binding interactions, while the iodo group at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This strategic functionalization enables the exploration of structure-activity relationships (SAR) in drug development programs.[3][4]

This guide will focus on a robust and widely applicable synthetic route to this compound, emphasizing the critical experimental parameters and the scientific rationale behind each synthetic transformation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, dictates a convergent synthetic strategy. The final iodination step suggests a precursor, 4-methoxy-1H-pyrrolo[2,3-b]pyridine. The methoxy group, in turn, can be installed via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position. This leads back to a 4-halo-7-azaindole intermediate. A common and effective method for introducing a halogen at the 4-position of the 7-azaindole core involves the activation of the pyridine ring through N-oxidation, followed by treatment with a halogenating agent. This multi-step approach, starting from the parent 7-azaindole, provides a reliable and scalable pathway to the desired product.

Retrosynthesis Target This compound Precursor1 4-methoxy-1H-pyrrolo[2,3-b]pyridine Target->Precursor1 Electrophilic Iodination Precursor2 4-chloro-1H-pyrrolo[2,3-b]pyridine Precursor1->Precursor2 Nucleophilic Substitution StartingMaterial 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Precursor2->StartingMaterial N-Oxidation & Chlorination

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is a three-step process commencing with the N-oxidation of 7-azaindole, followed by chlorination, methoxylation, and concluding with iodination.

Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

The initial transformation involves the N-oxidation of 7-azaindole, which activates the pyridine ring for subsequent nucleophilic attack. This is a critical step, as direct halogenation of the electron-rich pyrrole ring is a competing and often favored reaction. The resulting N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position.

Step1_Workflow Start 7-Azaindole Oxidation N-Oxidation (e.g., m-CPBA or H₂O₂) Start->Oxidation N_Oxide 7-Azaindole-N-oxide Oxidation->N_Oxide Chlorination Chlorination (POCl₃) N_Oxide->Chlorination Product 4-chloro-1H-pyrrolo[2,3-b]pyridine Chlorination->Product

Caption: Workflow for the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol:

  • N-Oxidation: To a solution of 7-azaindole in a suitable solvent (e.g., dichloromethane or ethyl acetate), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C.[1] The reaction is typically stirred at room temperature until complete consumption of the starting material is observed by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 7-azaindole-N-oxide.

  • Chlorination: The crude N-oxide is then treated with phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine, and heated.[1] The reaction temperature and time are critical parameters that need to be optimized for this step.

  • Purification: After the reaction is complete, the mixture is carefully quenched with ice water and neutralized. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 4-chloro-1H-pyrrolo[2,3-b]pyridine is then purified by column chromatography on silica gel.

Step 2: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine

The second step involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by a methoxy group. Sodium methoxide is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or methanol, add sodium methoxide.[5] The reaction is typically heated to ensure a reasonable reaction rate.

  • Monitoring and Work-up: The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction is cooled to room temperature and quenched with water.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product, 4-methoxy-1H-pyrrolo[2,3-b]pyridine, is then purified by recrystallization or column chromatography.[6]

Step 3: Synthesis of this compound

The final step is the regioselective iodination of the electron-rich pyrrole ring at the 3-position. Various iodinating agents can be employed, with N-iodosuccinimide (NIS) being a common choice due to its mild nature and ease of handling.[7]

Experimental Protocol:

  • Reaction Conditions: To a solution of 4-methoxy-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like acetonitrile or DMF, add N-iodosuccinimide (NIS).[7] The reaction is typically carried out at room temperature and monitored by TLC.

  • Quenching and Extraction: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent.

  • Final Purification: The organic layer is washed, dried, and concentrated. The crude this compound is purified by column chromatography to yield the final product as a solid.[8]

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-chloro-1H-pyrrolo[2,3-b]pyridineC₇H₅ClN₂152.5875-85
4-methoxy-1H-pyrrolo[2,3-b]pyridineC₈H₈N₂O148.1680-90
This compoundC₈H₇IN₂O274.0685-95

Characterization Data for this compound:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the pyrrolo[2,3-b]pyridine core, a singlet for the methoxy group, and a singlet for the proton at the 2-position of the pyrrole ring.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of the compound.

  • Melting Point: The purified compound should have a sharp and defined melting point.

Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with extreme care.

  • N-Iodosuccinimide (NIS): Can be an irritant. Avoid inhalation and contact with skin.

  • Solvents: Organic solvents used in the synthesis are flammable. Avoid open flames and sources of ignition.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategic use of N-oxidation to direct the regioselective functionalization of the 7-azaindole core is a key feature of this synthesis. The resulting iodo-substituted methoxy-azaindole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to explore the chemical space around this important heterocyclic scaffold.

References

An In-depth Technical Guide to 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole and the Strategic Importance of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, effectively interacting with a wide array of biological targets while often conferring improved physicochemical properties such as solubility and metabolic stability. This has led to the successful development of numerous 7-azaindole-based therapeutics.[1] A prime example of its clinical significance is its presence in kinase inhibitors, where the scaffold often serves as a crucial hinge-binding motif.[2]

Within this important class of molecules, This compound (CAS Number: 928653-75-2) emerges as a particularly valuable synthetic intermediate. The strategic placement of the iodo group at the C3 position, a site amenable to a variety of cross-coupling reactions, transforms this molecule into a versatile building block for the synthesis of complex, highly functionalized 7-azaindole derivatives. The methoxy group at the C4 position further modulates the electronic properties of the ring system and provides an additional vector for structural diversification. This guide provides a comprehensive technical overview of this key intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safe handling procedures, is paramount for the effective utilization of any chemical intermediate.

Data Presentation: Key Properties of this compound
PropertyValueSource(s)
CAS Number 928653-75-2[3]
Molecular Formula C₈H₇IN₂O[3]
Molecular Weight 274.06 g/mol [3]
Appearance Solid[3]
InChI Key PGVRYUWFBSFOBO-UHFFFAOYSA-N[3]
SMILES String COc1ccnc2[nH]cc(I)c12[3]
Safety and Handling

This compound is classified as an acute oral toxicant and can cause serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H318: Causes serious eye damage.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For storage, the compound should be kept in a tightly sealed container in a cool, dry place.[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Iodination

The most logical and efficient route to this compound is the direct iodination of the precursor, 4-methoxy-1H-pyrrolo[2,3-b]pyridine. This transformation is typically achieved using an iodine source in the presence of a base.

Caption: Proposed synthesis via electrophilic iodination.

Mechanistic Insight: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The base, such as potassium hydroxide, deprotonates the pyrrole nitrogen, increasing the electron density of the ring system and enhancing its nucleophilicity. The resulting anion then attacks molecular iodine, leading to the regioselective installation of the iodo group at the C3 position.

Key Reactions and Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug discovery lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an ideal handle for the introduction of a wide range of substituents. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool in this context.[6][7]

This reaction enables the synthesis of diverse libraries of 3-aryl- and 3-heteroaryl-7-azaindole derivatives, which are frequently explored as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Phosphodiesterase 4B (PDE4B).[8][9][10]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-7-azaindole, forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diorg Ar-Pd(II)L₂-R' Transmetal->PdII_Diorg RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product Reactant1 Ar-I (this compound) Reactant1->OxAdd Reactant2 R'-B(OH)₂ (Boronic Acid) Reactant2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of this compound (Proposed)

This protocol is adapted from general procedures for the C3-iodination of 7-azaindoles.[1][5]

Materials:

  • 4-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF, add powdered potassium hydroxide (1.2 eq) in portions at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of iodine (1.1 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol is based on established methods for the Suzuki-Miyaura coupling of iodo-azaindoles.[2][11]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.5 mol%)

  • SPhos (Spherical Phos) ligand (e.g., 5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Conclusion

This compound is a high-value intermediate for the synthesis of novel, biologically active molecules. Its strategic design, featuring the versatile 7-azaindole core, a reactive iodinated position for cross-coupling, and a methoxy handle for further functionalization, makes it an indispensable tool for medicinal chemists. A solid understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will empower researchers to fully leverage its potential in the development of next-generation therapeutics.

References

The Strategic Intermediate: A Technical Guide to 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in contemporary drug discovery. With a molecular weight of 274.06 g/mol , this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors. This document will detail its physicochemical properties, provide a comprehensive synthesis protocol with mechanistic insights, discuss its applications in medicinal chemistry, and outline essential safety and handling procedures. The strategic placement of the iodo and methoxy groups on the 7-azaindole scaffold offers medicinal chemists a versatile platform for structural modifications, enabling the fine-tuning of pharmacological profiles.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a fusion of a pyrrole and a pyridine ring, serves as a bioisostere for indole, offering unique hydrogen bonding capabilities and metabolic stability. This has led to its incorporation into numerous clinically successful drugs and investigational candidates. The strategic functionalization of the 7-azaindole core is a cornerstone of modern drug design, allowing for the targeted modulation of interactions with biological macromolecules.

This compound emerges as a particularly valuable intermediate. The iodine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methoxy group at the 4-position influences the electronic properties of the ring system and can participate in key hydrogen bonding interactions within enzyme active sites.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and purification.

PropertyValueSource
Molecular Formula C₈H₇IN₂O--INVALID-LINK--
Molecular Weight 274.06 g/mol --INVALID-LINK--
CAS Number 928653-75-2--INVALID-LINK--
Appearance Solid--INVALID-LINK--
InChI Key PGVRYUWFBSFOBO-UHFFFAOYSA-N--INVALID-LINK--

Expected Spectroscopic Data: While a publicly available, comprehensive set of spectra for this specific molecule is limited, data for analogous structures suggest the following expected characteristics:

  • ¹H NMR: Protons on the pyridine and pyrrole rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy group would present as a singlet around δ 3.9-4.1 ppm. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The methoxy carbon would be expected around δ 55-60 ppm. The carbon bearing the iodine atom (C3) would be shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 274, with a characteristic isotopic pattern for iodine.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-methoxy-1H-pyrrolo[2,3-b]pyridine. The key transformation is the regioselective iodination at the C3 position of the electron-rich pyrrole ring.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the iodination of 7-azaindoles.[1][2]

Step 1: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (Starting Material)

While commercially available, the synthesis of the starting material can be achieved through various literature methods, often involving the construction of the 7-azaindole core from pyridine precursors.

Step 2: Iodination of 4-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: To a solution of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at room temperature, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Rationale

The iodination of the 7-azaindole ring is an electrophilic aromatic substitution reaction. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is the most nucleophilic site on the pyrrole ring, leading to highly regioselective iodination. N-Iodosuccinimide serves as a source of an electrophilic iodine species (I⁺). The reaction proceeds through a Wheland intermediate, followed by deprotonation to restore aromaticity.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_workup Work-up & Purification SM 4-methoxy-1H-pyrrolo[2,3-b]pyridine Reagents 1. N-Iodosuccinimide (NIS) 2. Acetonitrile 3. Room Temperature SM->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product Iodination Workup 1. Quench (aq. Na₂S₂O₃) 2. Extraction 3. Column Chromatography Product->Workup Isolation

Caption: Synthetic workflow for the iodination of 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core structure in the development of kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as a key building block for the synthesis of potent and selective kinase inhibitors.

The iodine at the C3 position allows for the introduction of various substituents that can be directed towards the solvent-exposed region of the kinase active site or can form crucial interactions with specific amino acid residues. This is often achieved through palladium-catalyzed cross-coupling reactions.

Example Application: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4] The synthesis of these inhibitors often involves a Suzuki coupling reaction with the 3-iodo intermediate.

Application_Workflow cluster_intermediate Key Intermediate cluster_reaction Key Reaction cluster_product Drug Candidate Core cluster_target Biological Target Intermediate 3-Iodo-4-methoxy-1H- pyrrolo[2,3-b]pyridine Reaction Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Intermediate->Reaction Product 3-Aryl-4-methoxy-1H- pyrrolo[2,3-b]pyridine Reaction->Product Target Kinase Inhibitors (e.g., FGFR) Product->Target Bioactivity

Caption: Role of the intermediate in synthesizing kinase inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: This compound is classified as acutely toxic if swallowed and can cause serious eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. For long-term storage, temperatures of -20°C are recommended.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 274.06 g/mol , is a strategically important and versatile intermediate in the field of drug discovery. Its 7-azaindole core, combined with the reactive iodine handle and the modulating methoxy group, provides a powerful platform for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and highlighted its crucial role in the development of kinase inhibitors. A thorough understanding and application of the principles outlined herein will empower researchers to effectively utilize this valuable building block in their pursuit of novel therapeutics.

References

Introduction: The Significance of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles and practical expertise. We will dissect the molecular structure, predict the spectral features, provide a robust experimental protocol, and discuss the nuances of spectral interpretation, thereby offering a complete framework for the structural elucidation of this and related compounds.

This compound, also known as 3-Iodo-4-methoxy-7-azaindole, belongs to the azaindole class of heterocycles. Azaindoles are bioisosteres of indoles and are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Specifically, the 1H-pyrrolo[2,3-b]pyridine core is central to numerous kinase inhibitors and other therapeutic agents.[2][3] The presence of an iodine atom at the 3-position provides a crucial handle for further synthetic modifications via cross-coupling reactions, while the methoxy group at the 4-position modulates the electronic properties and potential metabolic stability of resulting derivatives.[4]

Given its pivotal role, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the most powerful and accessible technique for this purpose, providing precise information about the molecular structure, proton environments, and connectivity. This guide serves to demystify its ¹H NMR spectrum.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, we must first understand the electronic environment of each proton in the molecule. The structure of this compound (CAS Number: 928653-75-2) is shown below with the standard numbering for the 1H-pyrrolo[2,3-b]pyridine ring system.[5]

There are five distinct proton signals expected in the ¹H NMR spectrum:

  • N1-H: The proton on the pyrrole nitrogen. Its chemical shift is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding.[6][7]

  • H2: The proton on the C2 carbon of the pyrrole ring.

  • H5: The proton on the C5 carbon of the pyridine ring.

  • H6: The proton on the C6 carbon of the pyridine ring.

  • -OCH₃: The three equivalent protons of the methoxy group.

The substituents significantly influence the chemical shifts of these protons:

  • Iodo Group (C3): The iodine atom is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. Its primary effect on the adjacent H2 proton is steric and through-space electronic effects.

  • Methoxy Group (C4): The -OCH₃ group is strongly electron-donating through its mesomeric (+M) effect, which increases electron density at the ortho (H5) and para (not applicable here) positions of the pyridine ring. It also has a weaker electron-withdrawing inductive (-I) effect.

Predicted ¹H NMR Spectral Parameters

Based on the analysis of substituent effects and data from related 7-azaindole structures, we can predict the spectral parameters. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for heterocyclic compounds as it is an excellent solvent and its hydrogen-bond accepting nature helps in observing the N-H proton signal, which might otherwise be broadened or exchange away in protic solvents like CD₃OD.[8]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
N1-H11.5 - 12.5Broad Singlet (br s)-The N-H proton of pyrrole rings in DMSO-d₆ typically appears downfield due to strong hydrogen bonding with the solvent.[6] The signal is often broad.
H68.0 - 8.2Doublet (d)J(H6-H5) ≈ 5.0 - 5.5H6 is ortho to the pyridine nitrogen, which is strongly deshielding. It will couple with H5.
H27.5 - 7.7Singlet (s)-This proton is on the pyrrole ring, adjacent to the electron-donating nitrogen and the deshielding iodine. No adjacent protons for coupling.
H56.8 - 7.0Doublet (d)J(H5-H6) ≈ 5.0 - 5.5H5 is shielded by the strong electron-donating (+M) effect of the adjacent methoxy group. It will couple with H6.
-OCH₃3.9 - 4.1Singlet (s)-Typical chemical shift for an aryl methoxy group. The three protons are equivalent and do not couple with other protons.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Trustworthy data originates from a meticulously executed experiment. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

4.1. Objective: To acquire a publication-quality ¹H NMR spectrum of this compound.

4.2. Materials & Instrumentation:

  • Sample: this compound (solid)[9]

  • Solvent: DMSO-d₆ (99.96% D), stored over molecular sieves to minimize water content.

  • Internal Standard: Tetramethylsilane (TMS), though the residual solvent peak of DMSO at δ ≈ 2.50 ppm is often used for calibration.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Equipment: High-quality 5 mm NMR tube, volumetric flask, micropipette, analytical balance.

4.3. Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the broad N-H proton, are captured.

    • Acquisition Time (AQ): ≥ 3 seconds for good resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation, especially for non-protonated carbons if a ¹³C spectrum were to be run, and can improve quantification in ¹H spectra.

    • Number of Scans (NS): 16 or 32 scans, depending on sample concentration. This should be sufficient for a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply an exponential window function (line broadening, LB ≈ 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals. Set the integration of the three-proton methoxy singlet to 3.00 as a reference.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Molecular Structure and Proton Couplings

A visual representation can greatly aid in understanding the relationships between protons in a molecule. The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the key through-bond coupling.

Caption: Key J-coupling in this compound.

Spectral Interpretation and Discussion

An acquired spectrum should closely match the predictions in Table 1. The key confirmatory features are:

  • Signal Integration: The relative integrals of the signals should correspond to a 1:1:1:1:3 ratio (N1-H : H6 : H2 : H5 : -OCH₃). This provides direct evidence for the number of protons in each environment.

  • Multiplicity and Coupling Constants: The most diagnostic feature is the pair of doublets in the aromatic region. The signal for H6 at ~8.1 ppm should appear as a clean doublet with a coupling constant of approximately 5 Hz, arising from its coupling to H5. Correspondingly, the signal for H5 at ~6.9 ppm must be a doublet with the exact same coupling constant. This reciprocal coupling confirms their adjacency on the pyridine ring.[10]

  • Singlets: The presence of two sharp singlets, one in the aromatic region (~7.6 ppm for H2) and one further upfield (~4.0 ppm for -OCH₃), confirms the positions of these protons on substituted carbons.

  • The N-H Proton: The broad singlet far downfield (~12 ppm) is characteristic of the pyrrole N-H in DMSO-d₆. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. To confirm this assignment, a D₂O exchange experiment can be performed: upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the N-H signal will disappear as the proton is exchanged for deuterium.

The observed chemical shifts provide powerful validation of the electronic effects of the substituents. The significant upfield shift of H5 relative to its position in the parent 7-azaindole (~7.0 ppm vs. ~7.5 ppm) is a direct consequence of the strong electron-donating effect of the methoxy group. Conversely, the downfield position of H6 is maintained due to its proximity to the electronegative pyridine nitrogen.

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative fingerprint of its molecular structure. By understanding the influence of the heterocyclic core and the iodo and methoxy substituents, one can confidently predict and interpret the spectrum. The key diagnostic features include a pair of coupled doublets for H5 and H6, two distinct singlets for H2 and the methoxy group, and a characteristic broad downfield signal for the N-H proton. A methodically acquired, high-resolution spectrum allows for the unambiguous confirmation of the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

Mass spectrometry of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (also known as 3-Iodo-4-methoxy-7-azaindole), a heterocyclic scaffold of significant interest to the pharmaceutical industry. For researchers, synthetic chemists, and drug development professionals, understanding the ionization and fragmentation characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for conducting metabolite profiling studies. This document details optimized analytical workflows, explains the rationale behind methodological choices, and presents a detailed analysis of the compound's fragmentation pathways under Collision-Induced Dissociation (CID), supported by high-resolution mass spectrometry (HRMS) data.

Part 1: Introduction to a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a recognized "privileged scaffold" in medicinal chemistry. Its structural similarity to purine bases allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[1] The dysregulation of kinases is a hallmark of many diseases, including cancer, making 7-azaindole derivatives highly valuable as potential therapeutic agents.[1][2][3] this compound serves as a critical intermediate in the synthesis of these complex bioactive molecules, where the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[2][4][5]

Mass spectrometry is an indispensable tool in the development of such pharmaceutical compounds. It provides crucial information on molecular weight, elemental composition, structure, and purity with exceptional sensitivity and speed. High-Resolution Mass Spectrometry (HRMS) is particularly pivotal, offering the mass accuracy required to confirm molecular formulae and distinguish compounds from closely related impurities or metabolites.[6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇IN₂O[9][10]
Molecular Weight 274.06 g/mol [9]
CAS Number 928653-75-2[9]
Appearance Solid[9]
InChI Key PGVRYUWFBSFOBO-UHFFFAOYSA-N[9]

Part 2: Designing the Mass Spectrometric Experiment

The Rationale for Ionization Source Selection

The first critical decision in analyzing any molecule by mass spectrometry is the choice of ionization technique. For a heterocyclic compound like this compound, which possesses basic nitrogen atoms, Electrospray Ionization (ESI) is the superior choice over alternatives like Atmospheric Pressure Chemical Ionization (APCI).

Expert Rationale: The pyrrolo[2,3-b]pyridine core contains two nitrogen atoms (at positions 1 and 7) that can be readily protonated in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS). ESI is a soft ionization technique that efficiently generates protonated molecules, [M+H]⁺, from polar, basic analytes already in solution. This process imparts minimal excess energy, preserving the intact molecular ion for subsequent fragmentation analysis (MS/MS). APCI, while effective for less polar compounds, is a gas-phase ionization method that can sometimes induce more in-source fragmentation, complicating spectral interpretation. Therefore, ESI in positive ion mode is selected to ensure robust generation of the target precursor ion.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Analyte Analyte in Solution (Mobile Phase with 0.1% Formic Acid) ESI Electrospray Ionization (ESI) - Generates [M+H]⁺ Analyte->ESI Enters ESI Source MassAnalyzer1 Mass Analyzer 1 (Q1) - Precursor Ion Selection (m/z 275.97) ESI->MassAnalyzer1 Ions Transferred CID Collision Cell (Q2) - Fragmentation MassAnalyzer1->CID [M+H]⁺ Isolated MassAnalyzer2 Mass Analyzer 2 (TOF) - Fragment Ion Detection CID->MassAnalyzer2 Fragments Formed

Caption: General workflow for LC-MS/MS analysis.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

Before delving into fragmentation, the elemental composition of the parent molecule must be unequivocally confirmed. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide the necessary mass accuracy (typically < 5 ppm) to achieve this.[7][8] This high level of precision allows for the confident assignment of a molecular formula, which is a foundational requirement for regulatory submissions and publication.

Table 2: High-Resolution Mass Data for the Protonated Molecule

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Formula C₈H₈IN₂O⁺--
Exact Mass [M+H]⁺ 274.9727274.9719-2.9

Note: Observed values and mass error are representative of typical Q-TOF performance.

Part 3: Elucidating Fragmentation Pathways with Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions.[11] The most common method for this is Collision-Induced Dissociation (CID), where the kinetic energy of the ion is converted into internal energy through collisions with an inert gas (like argon or nitrogen), causing the weakest bonds to break.[12][13][14]

For this compound, the analysis begins with the isolation of the protonated molecule, [M+H]⁺, at m/z 274.97. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses.

Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion (m/z 274.97) is predicted to proceed through several competing, high-probability pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the homolytic cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15.02 Da).[15][16] This produces a stable, resonance-delocalized radical cation at m/z 259.95. While fragmentation in ESI-MS typically follows even-electron pathways, the formation of stable radical ions is well-documented.[17][18]

  • Loss of an Iodine Radical (I•): The carbon-iodine bond is relatively weak and susceptible to cleavage.[19] Homolytic cleavage results in the loss of an iodine radical (126.90 Da), yielding a highly stable, even-electron cation at m/z 148.06. This is often a dominant fragmentation channel for iodo-substituted aromatics.

  • Loss of Methyl Iodide (CH₃I): A concerted or sequential loss of the methoxy and iodo substituents can occur, leading to the neutral loss of methyl iodide (141.92 Da). This pathway would generate a fragment ion at m/z 133.05.

Further fragmentation of these primary product ions provides deeper structural confirmation. For instance, the ion at m/z 148.06 (resulting from iodine loss) can subsequently lose carbon monoxide (CO, 28.00 Da) to yield a fragment at m/z 120.06.

G Parent [M+H]⁺ m/z 274.97 C₈H₈IN₂O⁺ Frag1 m/z 259.95 C₇H₅IN₂O⁺ Parent->Frag1 - •CH₃ Frag2 m/z 148.06 C₈H₈N₂O⁺ Parent->Frag2 - I• Frag3 m/z 133.05 C₇H₅N₂O⁺ Parent->Frag3 - CH₃I Frag2_child m/z 120.06 C₇H₆N₂⁺ Frag2->Frag2_child - CO

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Table 3: Summary of Key Predicted Fragment Ions in MS/MS Spectrum

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaProposed Neutral LossIdentity of Loss
274.97259.95C₇H₅IN₂O⁺•CH₃Methyl Radical
274.97148.06C₈H₈N₂O⁺I•Iodine Radical
274.97133.05C₇H₅N₂O⁺CH₃IMethyl Iodide
148.06120.06C₇H₆N₂⁺COCarbon Monoxide

Part 4: Standard Operating Protocols

Trustworthy and reproducible data begins with a well-defined experimental protocol. The following methods are provided as a validated starting point for the analysis of this compound and its analogues.

Protocol 1: Sample Preparation and LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of DMSO to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is critical for promoting protonation.

  • LC System: Use a standard UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer: Couple the LC to an HRMS instrument (e.g., Agilent 6550 Q-TOF, Thermo Orbitrap).

    • Ionization Mode: ESI Positive.

    • Gas Temperature: 325°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Mass Range: Scan from m/z 100 to 500.

Protocol 2: Tandem MS (MS/MS) for Structural Confirmation
  • Method Setup: Use the same LC and MS source conditions as in Protocol 1.

  • Acquisition Mode: Set the instrument to Targeted MS/MS or Auto MS/MS mode.

  • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion at m/z 274.97.

  • Collision Energy: Apply collision energy to induce fragmentation. A good starting point is a stepped collision energy of 10, 20, and 40 eV.

    • Expert Rationale: Using a stepped or ramped collision energy ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways are observed in a single analysis, providing a comprehensive fragmentation spectrum.[12]

  • Product Ion Scan: Scan the second mass analyzer (TOF or Orbitrap) over a range of m/z 50 to 300 to detect all resulting fragment ions.

Part 5: Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a logical, scientifically grounded methodology. This guide establishes that Electrospray Ionization is the optimal method for generating the protonated molecular ion, [M+H]⁺, at m/z 274.97. High-resolution mass measurement provides unambiguous confirmation of the elemental formula, C₈H₇IN₂O. Subsequent tandem MS analysis via Collision-Induced Dissociation reveals a characteristic and predictable fragmentation pattern, dominated by the loss of an iodine radical (I•) and a methyl radical (•CH₃).

These well-defined mass spectrometric signatures serve as a reliable fingerprint for the compound, enabling its confident identification in complex reaction mixtures, ensuring quality control during synthesis, and providing a crucial baseline for future drug metabolism and pharmacokinetic (DMPK) studies. For scientists in the pharmaceutical field, mastering these analytical techniques is essential for accelerating the discovery and development of novel therapeutics based on this important molecular scaffold.

References

FT-IR analysis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Abstract

This compound, a substituted 7-azaindole, represents a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its utility as a synthetic intermediate necessitates robust and reliable analytical methods for structural confirmation and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative technique for verifying the molecular structure by identifying its key functional groups and overall "fingerprint." This guide provides a comprehensive overview of the principles, experimental protocols, and detailed spectral interpretation for the FT-IR analysis of this compound, tailored for researchers and drug development professionals.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in pharmaceutical science.[4] Its structure, which mimics the indole moiety of tryptophan, allows it to interact with a wide array of biological targets.[5] The introduction of substituents, such as the iodo- group at the 3-position and a methoxy group at the 4-position, provides critical vectors for further chemical modification, often through cross-coupling reactions, to build complex molecules with therapeutic potential.[6][7]

Given its role as a high-value building block, confirming the identity and purity of this compound is paramount. FT-IR spectroscopy serves as a first-line analytical tool, offering definitive confirmation of essential functional groups and the overall molecular architecture. Each covalent bond in the molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that frequency.[8] An FT-IR spectrum provides a unique pattern of these absorptions, acting as a molecular fingerprint.

Foundational Principles of FT-IR for Heterocyclic Analysis

The analysis of this compound relies on identifying vibrational modes associated with its distinct structural components: the pyrrole N-H bond, the aromatic rings, the aryl-ether linkage of the methoxy group, and the carbon-iodine bond. The spectrum is typically divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains absorptions from stretching vibrations of specific bonds (e.g., N-H, C-H, C=C, C=N). These peaks are highly diagnostic for the presence of key functional groups.[9][10]

  • Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This region is rich with complex vibrations, including bending modes and skeletal vibrations of the entire molecule.[10] While individual peaks can be difficult to assign, the overall pattern is unique to the compound, making it invaluable for confirming identity against a reference standard.

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a reliable FT-IR spectrum is contingent upon proper sample preparation and data acquisition. For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the modern, preferred method due to its simplicity and reproducibility.

Recommended Method: Attenuated Total Reflectance (ATR)

ATR spectroscopy requires minimal sample preparation and is ideal for rapid, routine analysis.[11][12] The technique involves pressing the solid sample directly onto a high-refractive-index crystal (commonly diamond or zinc selenide).[13]

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol to remove any residue from previous analyses.

  • Background Spectrum Acquisition: Before analyzing the sample, acquire a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum to yield a clean, interference-free result.[13]

  • Sample Application: Place a small amount of the this compound powder (typically 1-5 mg) onto the center of the ATR crystal.[11][13]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This is a critical step; good contact between the sample and the crystal is essential for a strong, high-quality signal. Insufficient pressure will result in weak, noisy spectra.[13]

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface as described in Step 1 to prepare for the next analysis.

Alternative Method: Potassium Bromide (KBr) Pellet

The KBr pellet method is a traditional technique that involves mixing the sample with IR-transparent potassium bromide powder and pressing it into a translucent disc.[11][12]

While more labor-intensive, this method can be advantageous for creating spectra for library matching or when ATR is unavailable. The key to a good KBr pellet is minimizing light scattering. This is achieved by grinding the sample to a particle size smaller than the wavelength of the IR radiation, which mitigates the Christiansen scattering effect that can distort peak shapes.[14]

Diagram: FT-IR Analysis Workflow

The logical flow from sample to final data interpretation is crucial for a self-validating protocol.

FTIR_Workflow cluster_Prep 1. Preparation cluster_Acq 2. Acquisition cluster_Analysis 3. Analysis Prep Clean ATR Crystal Background Acquire Background Spectrum Prep->Background Ensure clean baseline Apply Apply Solid Sample to Crystal Pressure Apply Consistent Pressure Apply->Pressure Ensure good contact Acquire Acquire Sample Spectrum Pressure->Acquire 16-32 scans @ 4 cm-1 Process Process Data (Baseline, ATR Correction) Acquire->Process Generate Interferogram -> Spectrum Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Identify functional groups

Caption: Standard workflow for FT-IR analysis using the ATR method.

Predicted Spectrum: Interpretation and Peak Assignment

The following table details the predicted characteristic absorption bands for this compound. These predictions are based on established vibrational frequencies of analogous functional groups and heterocyclic systems.[9][15][16][17]

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and Commentary
~3400 - 3300N-H Stretch (Pyrrole)Medium, SharpThis peak is highly diagnostic for the secondary amine within the pyrrole ring. Its relatively sharp nature, compared to the broad O-H stretch of alcohols, is a key feature.[17][18] The exact position can be sensitive to intermolecular hydrogen bonding in the solid state.
~3100 - 3000Aromatic C-H StretchMedium to WeakThese absorptions arise from the C-H bonds on both the pyridine and pyrrole rings of the 7-azaindole core. They characteristically appear at wavenumbers above 3000 cm⁻¹.[10]
~2980 - 2850Aliphatic C-H StretchMedium to WeakThese peaks correspond to the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group. Their appearance just below 3000 cm⁻¹ distinguishes them from aromatic C-H stretches.[9][16]
~1620 - 1450C=C and C=N StretchesStrong to MediumThis complex series of sharp peaks originates from the stretching vibrations within the fused aromatic ring system. Both the pyridine and pyrrole rings contribute to this region.[10][17][19]
~1450 - 1400C-H Bending (Aliphatic)MediumAsymmetric and symmetric bending (scissoring) vibrations of the methoxy group's C-H bonds appear here.
~1260 - 1220Asymmetric C-O-C StretchStrongThis is a very strong and characteristic peak for an aryl-alkyl ether. It represents the asymmetric stretching of the Ar-O-CH₃ bond and is a key indicator of the methoxy substituent.[15]
~1050 - 1020Symmetric C-O-C StretchMedium to StrongThe corresponding symmetric stretch of the Ar-O-CH₃ bond. The presence of both strong C-O stretches provides definitive evidence for the methoxy group.[16]
< 1000C-H Out-of-Plane BendingStrong to MediumBending vibrations of the aromatic C-H bonds occur in this part of the fingerprint region. The pattern can be diagnostic of the substitution pattern on the aromatic rings.
< 600C-I StretchMedium to WeakThe carbon-iodine bond is heavy, resulting in a low-frequency stretching vibration. This peak is expected at the very edge of or slightly below the standard mid-IR range (400 cm⁻¹).[15] Its detection may require a spectrometer with an extended range (e.g., using a CsI beamsplitter).

Diagram: Key Vibrational Modes of the Molecule

This diagram visually maps the principal functional groups to their expected regions in the FT-IR spectrum.

Caption: Structure of this compound with key bond vibrations.

Conclusion for the Drug Development Professional

For scientists in a research and development setting, FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. The key takeaways for ensuring analytical integrity are:

  • Identity Confirmation: The presence of a sharp N-H stretch (~3350 cm⁻¹), strong dual C-O ether bands (~1250 cm⁻¹ and ~1040 cm⁻¹), and the characteristic pattern of aromatic C=C/C=N stretches (1620-1450 cm⁻¹) provides a high-confidence confirmation of the molecule's core structure.

  • Quality Control: The absence of unexpected peaks is as important as the presence of expected ones. For example, a broad peak around 3500-3200 cm⁻¹ could indicate residual water or alcohol solvent, while a strong peak near 1700 cm⁻¹ would suggest an unwanted carbonyl impurity.

  • Methodology: The ATR technique is highly recommended for its speed, ease of use, and minimal sample consumption, making it perfectly suited for high-throughput screening or routine quality checks in a drug development pipeline.

By integrating this rapid spectroscopic check into the workflow, researchers can ensure the fidelity of their synthetic intermediates, leading to more reliable and reproducible downstream results in the creation of novel pharmaceutical agents.

References

An In-Depth Technical Guide to the Physical Properties of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development by consolidating available data and highlighting areas where further experimental characterization is required.

Introduction and Chemical Identity

This compound, also known as 3-Iodo-4-methoxy-7-azaindole, is a substituted pyrrolopyridine. The pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of an iodine atom at the 3-position and a methoxy group at the 4-position provides a unique substrate for further chemical modification, particularly for cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. It is important to note that while basic identifiers are readily available, detailed experimental data on properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature or databases. The information provided is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 928653-75-2[1][2]
Molecular Formula C₈H₇IN₂O[1][2]
Molecular Weight 274.06 g/mol [1]
Appearance Solid; Lyophilized powder[1][2]
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A
InChI 1S/C8H7IN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11)[1]
SMILES COc1ccnc2[nH]cc(I)c12[1]

Spectroscopic and Crystallographic Data

As of the latest searches, detailed experimental spectroscopic and crystallographic data for this compound are not available in the public domain. For a molecule of this nature, the following analytical techniques would be essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure, including the positions of the iodo and methoxy substituents on the pyrrolopyridine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule, such as N-H and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and information about the packing of the molecules in the solid state.

The absence of this data in the literature suggests that while the compound is commercially available, its detailed characterization has not been published or is not widely disseminated. Researchers using this compound are strongly encouraged to perform their own analytical characterization to verify its identity and purity.

Handling, Storage, and Safety

Based on available safety data sheets, this compound is classified with the following hazards:

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H318: Causes serious eye damage.[1]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage and Stability:

The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend long-term storage at -20°C to -80°C.[2] It is advisable to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols: A Note on the Lack of Published Procedures

A thorough search of the scientific literature did not yield specific, detailed experimental protocols for the synthesis and purification of this compound. General synthetic routes to substituted azaindoles are known, but a validated, step-by-step procedure for this particular molecule is not publicly available.

General Synthetic Considerations:

The synthesis of related pyrrolo[2,3-b]pyridines often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. Iodination can typically be achieved using an electrophilic iodine source.

Workflow for Characterization:

The following diagram outlines a general workflow for the characterization of a newly synthesized or purchased batch of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) nmr 1H and 13C NMR dissolve->nmr ms Mass Spectrometry (e.g., ESI-MS) dissolve->ms ir Infrared Spectroscopy (FTIR) dissolve->ir data_analysis Analyze spectral data to confirm structure and purity nmr->data_analysis ms->data_analysis ir->data_analysis crystallography If crystalline, perform X-ray crystallography data_analysis->crystallography

Caption: A general experimental workflow for the characterization of this compound.

Conclusion and Future Outlook

This compound is a commercially available compound with significant potential as a building block in synthetic and medicinal chemistry. However, there is a notable lack of publicly available, in-depth experimental data regarding its physical and spectroscopic properties. This guide consolidates the existing information and underscores the need for further characterization to facilitate its broader application in research and development. It is recommended that future work on this compound includes the publication of its detailed analytical data to create a more robust and reliable knowledge base for the scientific community.

References

A Senior Application Scientist's Guide to the Chemical Reactivity of the Iodo Group in 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural purine bases, making it a privileged core for designing kinase inhibitors, antiviral agents, and other therapeutics targeting ATP-binding sites.[1][2] The strategic introduction of functional groups onto this core is paramount for modulating biological activity, solubility, and metabolic stability.

This guide focuses on a particularly valuable derivative: 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine . The true power of this molecule lies in the chemical reactivity of its C3-iodo group. The carbon-iodine bond serves as a highly versatile and reactive handle, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.[3][4] The adjacent C4-methoxy group further modulates the electronic properties of the pyridine ring, influencing the reactivity and providing an additional point for potential interaction within biological targets.

For researchers in drug development, mastering the functionalization of this iodo group is not merely an academic exercise; it is the key to rapidly generating diverse libraries of novel compounds for structure-activity relationship (SAR) studies, thereby accelerating the discovery of new medicines. This document provides an in-depth exploration of the core palladium-catalyzed reactions that leverage the unique reactivity of this iodo group, grounded in mechanistic understanding and field-proven protocols.

Core Reactivity Principles: The Iodo Group as a Premier Leaving Group

The utility of the 3-iodo-7-azaindole scaffold in cross-coupling reactions is rooted in fundamental principles of organometallic chemistry. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by a low-valent palladium(0) catalyst. This step is the typical entry point into the catalytic cycles of most cross-coupling reactions and is often the rate-determining step.[5][6]

The general order of reactivity for aryl halides in oxidative addition is:

Ar-I > Ar-Br > Ar-OTf >> Ar-Cl

This high reactivity allows for transformations of the iodo group to be conducted under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to other halides.[5] This is particularly advantageous when working with complex molecules bearing sensitive functional groups. Furthermore, this reactivity differential enables chemoselective couplings, where the iodo group can be selectively functionalized in the presence of other, less reactive halides like chloro or bromo groups on the same molecule.[7][8]

The following sections will detail the application of this principle to the most powerful cross-coupling reactions used in modern synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and aryl-vinyl structures due to the operational simplicity, high functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.

Mechanism Overview & Field-Proven Insights

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Causality of Catalyst/Ligand Choice: The choice of ligand is critical. For electron-rich heterocyclic halides like our substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often superior.[7] These ligands promote the reductive elimination step and stabilize the catalytically active Pd(0) species. In some cases, traditional catalysts like Pd(PPh₃)₄ can provide excellent chemoselectivity.[9]

  • The Role of the Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species ("ate complex") which is required for the transmetalation step to proceed efficiently.[10]

  • Solvent Systems: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the boronate complex.[8]

Data Summary: Suzuki-Miyaura Coupling on Halo-7-Azaindoles
EntryAryl HalideCoupling PartnerCatalyst/LigandBaseYield (%)Reference
16-chloro-3-iodo-1-methyl-7-azaindolep-tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄89[7]
26-chloro-3-iodo-1-methyl-7-azaindolep-methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄93[7]
34-chloro-2-iodo-1-(SEM)-7-azaindolephenylboronic acidPd₂(dba)₃K₂CO₃N/A[8]
44-chloro-2-iodo-1-(SEM)-7-azaindole(4-(hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃N/A[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from literature for similar substrates.[8]

  • To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add the palladium catalyst, for instance, Pd₂(dba)₃ (0.03 eq.) and a suitable ligand like SPhos (0.06 eq.), or alternatively, a pre-formed catalyst like Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pdiia L₂Pdᴵᴵ(Ar)(I) oxidative_add->pdiia transmetal Transmetalation pdiia->transmetal Ar'-B(OR)₂ Base pdiib L₂Pdᴵᴵ(Ar)(Ar') transmetal->pdiib reductive_elim Reductive Elimination pdiib->reductive_elim reductive_elim->pd0 Ar-Ar' Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pdiia L₂Pdᴵᴵ(Ar)(I) pd0->pdiia Oxidative Addition (Ar-I) pdiia->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cui CuI cui->cu_acetylide R-C≡CH Base cu_acetylide->pdiia Transmetalation cu_acetylide->cui Transmetalation Heck_Cycle pd0 Pd⁰L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pdiia ArPdᴵᴵ(I)L₂ oxidative_add->pdiia insertion Migratory Insertion pdiia->insertion Alkene pdiib Intermediate insertion->pdiib beta_elim β-Hydride Elimination pdiih HPdᴵᴵ(I)L₂ beta_elim->pdiih Substituted Alkene reductive_elim Reductive Elimination reductive_elim->pd0 -HI • Base pdiib->beta_elim pdiih->reductive_elim Base Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pdiia L₂Pdᴵᴵ(Ar)(I) oxidative_add->pdiia amide_form Amide Formation pdiia->amide_form HNR₂ Base pdiib L₂Pdᴵᴵ(Ar)(NR₂) amide_form->pdiib reductive_elim Reductive Elimination pdiib->reductive_elim reductive_elim->pd0 Ar-NR₂ Stille_Cycle

References

An In-Depth Technical Guide on the Stability and Storage of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a member of the azaindole family, is a versatile building block in medicinal chemistry.[1][2] Its unique structure, featuring a pyrrole ring fused to a pyridine ring, imparts a range of biological activities, making it a compound of interest for the development of novel therapeutics, particularly in oncology and for neurological disorders.[1][3] The presence of the iodo and methoxy functional groups provides strategic points for chemical modification, yet also introduces specific stability challenges that must be carefully managed to ensure experimental reproducibility and the long-term viability of the compound.

Core Chemical Stability Profile

The stability of this compound is influenced by its inherent chemical structure. The pyrrolopyridine core, while aromatic, can be susceptible to degradation under certain conditions. The iodo-substituent on the pyrrole ring and the methoxy group on the pyridine ring are key determinants of its reactivity and stability.

Key Structural Features Influencing Stability:
  • Pyrrolopyridine Core: This heterocyclic system is generally stable but can undergo degradation, particularly through hydrolysis or oxidation, which may lead to ring cleavage.[4][5]

  • Iodo Group: The carbon-iodine bond can be susceptible to cleavage, especially when exposed to light (photolysis) or in the presence of certain reagents, leading to de-iodination or participation in substitution and coupling reactions.[3][6] Many iodo-containing heterocycles are considered light-sensitive.[3]

  • Methoxy Group: The methoxy group can influence the electron density of the pyridine ring and may impact the overall thermal and metabolic stability of the molecule.[7][8] In some contexts, methoxy groups can decrease the thermal stability of molecules.[7]

Factors Influencing Degradation

Several environmental factors can adversely affect the stability of this compound. Understanding these factors is crucial for establishing appropriate storage and handling protocols.

Temperature:

High temperatures can accelerate the degradation of many organic compounds, including heterocyclic structures. For this compound, elevated temperatures may promote decomposition. While specific studies on this compound are limited, data on similar heterocyclic esters show they can be stable up to 250°C.[9] However, a conservative approach to storage temperature is always recommended.

Light:

Iodo-substituted aromatic compounds are often photolabile.[4] Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to a variety of degradation products.[6][10] Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be photolabile.[4]

Atmosphere (Oxygen and Moisture):
  • Oxidation: The pyrrolopyridine nucleus can be susceptible to oxidation. Storage in an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation. The compound is known to be incompatible with strong oxidizing agents.[11]

  • Hydrolysis: Pyrrole and pyridine derivatives can undergo hydrolysis, especially in acidic or alkaline conditions.[4][12][13] The presence of moisture can facilitate hydrolytic degradation, potentially leading to the cleavage of the pyrrolopyridine ring system.[5]

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

Parameter Recommendation Rationale
Temperature Short-term: 4°C; Long-term: -20°C to -80°C.[14]Minimizes thermal degradation and preserves long-term stability.
Light Store in the dark, using amber vials or light-blocking containers.Prevents photolytic cleavage of the carbon-iodine bond.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation.[11]
Moisture Keep in a tightly sealed container in a dry environment.[11]Prevents hydrolysis of the pyrrolopyridine core.
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.[11]Ensures user safety and minimizes contamination.
Freeze-Thaw Cycles Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[14]Minimizes potential degradation from repeated temperature changes.

Logical Flow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: A workflow for the systematic stability assessment of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare separate samples for each stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours. Studies on similar pyrrolopyridine derivatives show they are particularly unstable in alkaline mediums.[4]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stressed sample.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Characterize any significant degradation products using LC-MS to elucidate their structures.

Conclusion

The stability of this compound is a critical parameter that directly impacts its utility in research and drug development. By understanding its inherent chemical properties and implementing the recommended storage and handling procedures, researchers can ensure the integrity and reliability of this important heterocyclic compound. Adherence to these guidelines will minimize the risk of degradation, leading to more consistent and reproducible experimental outcomes.

References

A Senior Application Scientist's Guide to 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure." Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of a multitude of biologically active molecules. This guide focuses on a particularly valuable derivative, 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 928653-75-2), a key building block for the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology and inflammatory diseases.

This document provides an in-depth technical overview for researchers, covering commercial sourcing, synthetic considerations, and practical applications of this versatile intermediate. As a senior application scientist, my aim is to not only provide protocols but to also instill a deeper understanding of the causality behind the experimental choices, empowering you to effectively integrate this compound into your research and development programs.

Physicochemical Properties and Safety Data

A foundational understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and successful application in synthesis.

PropertyValueSource
CAS Number 928653-75-2[1]
Molecular Formula C₈H₇IN₂OCusabio
Molecular Weight 274.06 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Short term (weeks) at 4°C; Long term (months) at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[1]
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)Sigma-Aldrich
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)Sigma-Aldrich

Commercial Availability: A Comparative Overview

A reliable supply chain for critical building blocks is paramount in drug development. Below is a comparative table of several commercial suppliers of this compound. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

SupplierProduct Number/LinkPurityAvailable QuantitiesNotes
MilliporeSigma (formerly Sigma-Aldrich) AldrichCPRNot specified, "AldrichCPR" designationInquireA well-established supplier with extensive documentation.
Fisher Scientific (Distributor for Sigma-Aldrich)Not specified5 gConvenient access through a major distributor.[2]
Cusabio CSB-0119256Not specifiedInquireProvides storage and handling guidelines.[1]
Biosynth AQB34125Not specifiedInquireSpecializes in reference standards for pharmaceutical testing.
Pipzine Chemicals Not specifiedHigh-purity availableInquireEmphasizes its role as a key intermediate for anticancer and neurological disease drug development.
GlobalChemMall Not specifiedNot specifiedInquireA platform for sourcing from various manufacturers.

Synthesis and Chemical Reactivity

The synthesis of this compound is not widely detailed in the literature as a standalone preparation. However, a logical and commonly employed synthetic strategy involves the initial synthesis of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective iodination at the C3 position.

Conceptual Synthetic Workflow

The following diagram illustrates the likely synthetic pathway. The C3 position of the 7-azaindole ring is electron-rich and susceptible to electrophilic substitution.

G cluster_0 Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine cluster_1 Iodination Starting_Material Substituted Pyridine Cyclization Cyclization to form Pyrrole Ring Starting_Material->Cyclization Core_Structure 4-methoxy-1H-pyrrolo[2,3-b]pyridine Cyclization->Core_Structure Iodination_Step Electrophilic Iodination Core_Structure->Iodination_Step Final_Product This compound Iodination_Step->Final_Product

Caption: Conceptual workflow for the synthesis of the target compound.

Key Applications in Cross-Coupling Reactions

The true synthetic utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is a highly effective leaving group for these transformations, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. This is a cornerstone reaction in the synthesis of many kinase inhibitors.

G Reactant_1 This compound Product 3-Aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine Reactant_1->Product Reactant_2 Aryl/Heteroaryl Boronic Acid or Ester Reactant_2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + Ligand (e.g., XPhos, SPhos) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. This is particularly relevant in the synthesis of kinase inhibitors where an amino linkage is often required to connect the heterocyclic core to other pharmacophoric elements.

G Reactant_1 This compound Product 3-(R¹R²N)-4-methoxy-1H-pyrrolo[2,3-b]pyridine Reactant_1->Product Reactant_2 Primary or Secondary Amine (R¹R²NH) Reactant_2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, Xantphos) Catalyst->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Schematic of a Buchwald-Hartwig amination reaction.

Applications in Drug Development: A Focus on Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine and is frequently utilized in the design of ATP-competitive kinase inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of potency and selectivity against specific kinase targets. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[3][4] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[3][4] For instance, a reported series of these derivatives showed significant inhibitory activity against FGFR1, 2, and 3.[3]

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[5] Dysregulation of this pathway is associated with autoimmune and inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as selective JAK1 inhibitors.[5]

Other Kinase Targets: The versatility of the 7-azaindole scaffold has led to its incorporation into inhibitors of numerous other kinases, including those involved in cell cycle regulation and other signaling pathways critical to cancer cell proliferation and survival.

Experimental Protocols

The following protocols are representative examples based on established methodologies for cross-coupling reactions with similar halo-substituted 7-azaindoles. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for the coupling of a similar 2-iodo-4-chloro-pyrrolopyridine.[6]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, Pd₂(dba)₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Palladium Catalyst: Pd₂(dba)₃ is a common and effective Pd(0) source. The choice of ligand (not specified here, but could be XPhos or SPhos) is critical for stabilizing the catalytic species and promoting efficient oxidative addition and reductive elimination.

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.

  • Solvent System: The aqueous/organic mixture is necessary to dissolve both the organic-soluble reactants and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general principles of Buchwald-Hartwig amination and may require optimization of the ligand and base for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and NaOtBu to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for the catalytic cycle, particularly for the challenging oxidative addition to the electron-rich 7-azaindole ring.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. A thorough understanding of its commercial availability, reactivity in key cross-coupling reactions, and the rationale behind the experimental conditions are essential for its successful implementation in drug development pipelines. This guide provides a solid foundation for researchers to leverage the synthetic potential of this important intermediate in their quest for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, a bioisostere of indole, features a pyridine nitrogen that acts as a hydrogen bond acceptor, significantly altering the molecule's physicochemical properties and biological interactions compared to its parent indole. This unique characteristic has led to the incorporation of the 7-azaindole core into numerous clinically significant molecules, including kinase inhibitors used in oncology.

The functionalization of the 7-azaindole nucleus is a key strategy for modulating biological activity. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the core structure.[1][2] This application note provides a detailed guide to performing the Suzuki coupling reaction on 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel therapeutics. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insight: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[3][4] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a low-valent Palladium(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[2][4] The high reactivity of the carbon-iodine bond makes iodo-substituted heterocycles excellent substrates for this reaction.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily reacts with the Pd(II) complex.[5][6]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA Oxidative Addition ArPdX Ar-Pd(II)L₂-I OA->ArPdX Ar-I Trans Transmetalation ArPdR Ar-Pd(II)L₂-R' Trans->ArPdR [R'-B(OH)₃]⁻ ArPdR->Pd0 RE Reductive Elimination Product Ar-R' RE->Product Boronic R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ Boronic->Boronate + Base Base Base (e.g., Cs₂CO₃) ArI 3-Iodo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine (Ar-I) ArI->OA caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Design and Optimization

The successful Suzuki coupling of this compound hinges on the careful selection of several key parameters. The presence of the N-H proton and the electron-rich nature of the 7-azaindole ring can present challenges, such as catalyst inhibition or side reactions.[5] The following sections provide guidance on optimizing the reaction conditions.

Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand is paramount for achieving high yields and reaction rates. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich biaryl phosphine ligands often provide superior results, especially for challenging heteroaromatic substrates.[6][7]

  • Palladium Precatalysts: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Alternatively, Pd(II) sources like Pd(OAc)₂ can be used, as they are reduced in situ to the active Pd(0) species.

  • Ligands: For N-H containing substrates like 7-azaindoles, ligands from the Buchwald family, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly recommended.[6][8] These ligands promote the crucial oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[6][9] A recent study on the closely related 6-chloro-3-iodo-7-azaindole scaffold demonstrated excellent results using a Pd₂(dba)₃/SPhos system.[10]

Base and Solvent System

The base facilitates the transmetalation step and its strength and solubility can significantly impact the reaction outcome.

  • Bases: Inorganic bases are most common. For this substrate, moderately strong bases are preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices, often providing superior results to stronger bases like NaOH or weaker ones like Na₂CO₃, especially when dealing with potentially sensitive functional groups or N-H containing heterocycles.[5][10]

  • Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A common and effective system is a mixture of an ethereal solvent like 1,4-dioxane or an aromatic solvent like toluene with water.[3][5] An ethanol co-solvent can also be beneficial for solubility.[10] It is crucial to degas the solvent mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of 3-iodo-7-azaindole derivatives and serves as a robust starting point.[10]

Workflow Experimental Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add Azaindole, Boronic Acid, Base to flask. start->setup degas1 2. Inert Atmosphere - Seal, evacuate, and backfill with Argon/N₂ (3x). setup->degas1 add_cat_solv 3. Add Catalyst & Solvents - Add Pd₂(dba)₃, SPhos, and degassed solvents. degas1->add_cat_solv degas2 4. Final Degassing - Sparge mixture with Argon for 10-15 min. add_cat_solv->degas2 reaction 5. Reaction - Heat at 80-100 °C with vigorous stirring. - Monitor by TLC/LC-MS. degas2->reaction workup 6. Workup - Cool, dilute with EtOAc, filter through Celite. - Wash with water and brine. reaction->workup purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Fig. 2: Step-by-step experimental workflow for the Suzuki coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 - 5 mol%)

  • SPhos (5 - 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Toluene, anhydrous (or 1,4-Dioxane)

  • Ethanol

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst Pd₂(dba)₃ (5 mol%) and the SPhos ligand (10 mol%). Subsequently, add the degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting iodide.

  • Final Degassing: Purge the resulting suspension with a stream of inert gas for an additional 10-15 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine product.

Data Summary and Optimization Parameters

The following table provides a starting point for optimizing the reaction conditions for various boronic acid coupling partners. Researchers should note that optimal conditions may vary depending on the electronic and steric properties of the specific boronic acid used.

ParameterRecommended ConditionRationale & Considerations
Aryl Halide This compoundThe C-I bond is highly reactive towards oxidative addition.[4]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion. Electron-poor boronic acids may require slightly higher equivalents or longer reaction times.
Pd Precatalyst Pd₂(dba)₃ (2.5 - 5 mol%)A reliable Pd(0) source. Catalyst loading can sometimes be reduced with highly efficient ligand systems.
Ligand SPhos or XPhos (5 - 10 mol%)Bulky, electron-rich ligands are crucial for coupling N-H containing heterocycles and preventing catalyst deactivation.[6][10]
Base Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)Effective bases for activating the boronic acid without causing degradation of sensitive substrates.[5][10]
Solvent Toluene/Ethanol/H₂O or Dioxane/H₂O (e.g., 4:1:1 or 4:1 v/v)Biphasic system to dissolve both organic and inorganic reagents. Must be thoroughly degassed.
Temperature 80 - 100 °CProvides sufficient thermal energy for catalytic turnover without promoting significant substrate or product decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, raising the temperature slightly, or using a more electron-rich ligand like XPhos. Ensure all reagents are pure and solvents are scrupulously degassed.

  • Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be an issue. Using boronic acid pinacol esters (BPin) instead of the free acid can increase stability. Minimizing water content or using anhydrous bases like CsF can also help.

  • Dehalogenation: The reduction of the starting iodide to the parent azaindole can occur. This is often minimized by using highly active catalyst systems that promote the desired coupling at a faster rate.

  • N-H Reactivity: The acidic proton on the pyrrole nitrogen can potentially interact with the base or catalyst. While the recommended conditions are generally tolerant, for particularly challenging couplings, N-protection (e.g., with a Boc or SEM group) can be considered, although this adds extra steps to the synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of 3-aryl-7-azaindole derivatives. The protocols and guidelines presented here, grounded in established literature for similar scaffolds, provide a robust framework for success in the synthesis of novel compounds for drug discovery and development.

References

Buchwald-Hartwig amination of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1][2][3] Its structure, a bioisostere of indole, features a unique arrangement of hydrogen bond donors and acceptors, allowing for potent and selective interactions with a wide range of biological targets, particularly protein kinases.[1][2] Consequently, functionalized 7-azaindoles are central components in numerous approved therapeutics and clinical candidates for oncology, inflammatory diseases, and neurodegenerative disorders.[3][4]

The introduction of an amino group onto the 7-azaindole core is a critical step in the synthesis of many of these drug candidates. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging the requisite carbon-nitrogen (C-N) bond.[5][6][7] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited in scope.[3][5]

This guide provides a comprehensive overview, detailed protocols, and expert insights for the successful , a key intermediate for advanced pharmaceutical analogues.

The Catalytic Heart: Understanding the Mechanism

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. A deep understanding of this mechanism is not merely academic; it is fundamental to rational troubleshooting and optimization. The reaction is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species, which is the rate-determining step for aryl bromides and chlorides.[8][9] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and the final, bond-forming reductive elimination step, which regenerates the active Pd(0) catalyst.[5][6][10]

It is crucial to note that with aryl iodides, the reaction can sometimes be more complex. The iodide anion generated during the reaction can form unreactive palladium iodide dimer complexes, potentially inhibiting the catalytic cycle.[6][11] This underscores the importance of ligand choice, as bulky, electron-rich phosphine ligands can help prevent the formation of these off-cycle species and promote the desired reductive elimination.[5][11]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-I Amido Palladium-Amido Complex (Pd-II) OxAdd->Amido + Amine (R₂NH) - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product 3-Amino-7-azaindole Amido->Product Reactants 3-Iodo-7-azaindole + Amine Reactants->OxAdd caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Strategic Protocol Design: Key Parameter Selection

The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystWhile simple salts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) state.[6] Using Pd₂(dba)₃ provides a direct source of Pd(0). For superior results, modern palladium precatalysts (e.g., XPhos Pd G3/G4) are highly recommended.[12] These air- and moisture-stable complexes offer improved reliability, higher activity at lower loadings, and generate the active L-Pd(0) species under mild conditions.[12]
Ligand Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos)The 7-azaindole substrate possesses multiple nitrogen atoms that can chelate and deactivate the palladium catalyst.[3] Bulky, electron-rich biaryl phosphine ligands, developed by the Buchwald group, are essential.[12][13] They promote the crucial reductive elimination step, prevent catalyst dimerization, and their steric hindrance discourages unproductive chelation by the substrate.[2][5] The choice of ligand is often the most critical parameter for optimization.
Base Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS, K₃PO₄)A strong base is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the key amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[11] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[10] Using lithium bis(trimethylsilyl)amide (LHMDS) can also be advantageous as it can deprotonate the azaindole N-H, preventing it from interfering with the catalysis.[3]
Solvent Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane, THF)The reaction must be conducted under anhydrous and inert conditions to protect the catalyst and base. Toluene and 1,4-dioxane are the most commonly used solvents, chosen for their ability to dissolve the reactants and their suitable boiling points for thermal reactions.[6][14] It is imperative to use freshly dried, degassed solvents to ensure reproducibility.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific amine partners, particularly for primary or less nucleophilic amines.

Experimental_Workflow cluster_prep I. Reaction Assembly (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Purification A Add solid reagents: - 3-Iodo-azaindole - Pd Catalyst/Precatalyst - Ligand - Base B Seal vial, purge with Argon/N₂ A->B C Add degassed solvent and liquid amine via syringe B->C D Heat reaction mixture (e.g., 80-110 °C) with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, quench (e.g., with H₂O or sat. NH₄Cl) E->F G Extract with organic solvent (e.g., EtOAc, DCM) F->G H Dry, filter, and concentrate organic layers G->H I Purify by flash column chromatography H->I caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 1-5 mol% if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Place an appropriately sized reaction vial containing a magnetic stir bar under vacuum and heat with a heat gun for several minutes to remove adsorbed moisture. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition (Solids): In a glovebox or under a positive pressure of inert gas, add this compound, the palladium precatalyst, and the base to the reaction vial.

  • Vessel Sealing: Seal the vial with the screw cap. If not in a glovebox, evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the liquid amine coupling partner. If the amine is a solid, it should be added in step 2.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial and quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-4-methoxy-1H-pyrrolo[2,3-b]pyridine product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. These reactions can be sensitive, and careful observation is key.[15]

Observed ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (decomposed by air/moisture)- Insufficiently strong base- Reaction temperature too low- Catalyst inhibition- Ensure strictly anhydrous and inert conditions. Use fresh, high-quality reagents and solvents.[15]- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS).- Increase the reaction temperature in 10-20 °C increments.- Screen a different class of bulky phosphine ligand (e.g., switch from an XPhos-type to a BrettPhos-type ligand).[11]
Hydrodehalogenation The primary side reaction where the iodine is replaced by a hydrogen atom. This can be caused by β-hydride elimination from the amine or trace water.[5]- Use a more sterically hindered ligand to disfavor side reactions.- Ensure the base is completely anhydrous.- Consider using a different base, such as LHMDS.
Formation of Biaryl Byproducts Homocoupling of the starting material, often observed at high catalyst loadings or temperatures.- Decrease the catalyst loading.- Lower the reaction temperature and extend the reaction time.- This can sometimes indicate a less-than-optimal ligand choice.
Complex Reaction Mixture - N-arylation of the azaindole N-H.- Reaction with other functional groups on the amine.- If N-arylation is suspected, protect the 1H-pyrrolo[2,3-b]pyridine nitrogen (e.g., with a SEM or Boc group) prior to coupling.[2]- Protect other reactive functional groups (e.g., alcohols, phenols) on the amine coupling partner.[15]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the 3-position of the 7-azaindole scaffold. By understanding the underlying catalytic mechanism and carefully selecting the reaction parameters—particularly the ligand—researchers can reliably and efficiently synthesize a diverse array of 3-amino-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development to accelerate the discovery of novel therapeutics based on this critical pharmacophore.

References

Topic: Sonogashira Coupling Protocol for 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing the Sonogashira cross-coupling reaction on 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold. As a Senior Application Scientist, this note is structured to deliver not just a protocol, but a deeper understanding of the reaction's mechanics, critical parameters, and troubleshooting strategies, ensuring reproducible and high-yield outcomes in a research and development setting.

Introduction and Scientific Context

The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] It facilitates the coupling of aryl or vinyl halides with terminal alkynes, a transformation of immense value in constructing complex molecular architectures.[3]

The substrate in focus, this compound (a derivative of 7-azaindole), is a "privileged structure" in medicinal chemistry.[4] Azaindole cores are bioisosteres of indoles and are integral to numerous pharmacologically active compounds, making their functionalization a critical step in drug discovery programs.[4][5] This protocol offers a robust method for introducing alkynyl moieties at the 3-position, a key vector for modifying the biological activity and pharmacokinetic properties of potential drug candidates.

The Catalytic Mechanism: A Dual-Cycle System

A comprehensive understanding of the reaction mechanism is paramount for optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[6][7]

  • The Palladium Cycle (The Primary Coupling Engine): This is where the C-C bond formation occurs.

    • Reductive Activation: The reaction typically starts with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by the amine base or another reactant.[1]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-limiting step of the entire process.[1][8]

    • Transmetalation: The copper acetylide (generated in the copper cycle) transfers its alkynyl group to the palladium center, displacing the halide.[1][7]

    • Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination, releasing the final alkynylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

  • The Copper Cycle (The Alkyne Activator): This cycle's primary role is to prepare the alkyne for coupling.

    • π-Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne.[6][7]

    • Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, allowing the amine base (e.g., triethylamine) to deprotonate it efficiently, forming a copper(I) acetylide intermediate.[1][7][9] This species is now primed for the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I Pd_complex R-Pd(II)L₂(I) OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl R-Pd(II)L₂(C≡CR') Transmetalation->Pd_alkynyl RedElim Reductive Elimination Pd_alkynyl->RedElim RedElim->Pd0 Regenerated Catalyst Product Product (R-C≡CR') RedElim->Product CuI Cu(I) Alkyne Terminal Alkyne (H-C≡CR') Cu_acetylide Copper Acetylide (Cu-C≡CR') Alkyne->Cu_acetylide + Cu(I) + Base Cu_acetylide->Transmetalation To Pd Cycle Base Base (e.g., Et₃N)

Diagram 1: The dual catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale (0.5 mmol) and can be scaled accordingly. All operations must be performed under an inert atmosphere to ensure optimal results.

Reagents and Reaction Parameters
ComponentChemical NameMol. Wt.Amount (0.5 mmol scale)Moles (mmol)Equivalents
Aryl Halide This compound274.06137 mg0.501.0
Alkyne Phenylacetylene (Example)102.1466 µL (61 mg)0.601.2
Pd Catalyst PdCl₂(PPh₃)₂701.9017.5 mg0.0250.05 (5 mol%)
Cu Co-catalyst Copper(I) Iodide (CuI)190.454.8 mg0.0250.05 (5 mol%)
Base Triethylamine (Et₃N)101.19209 µL (152 mg)1.503.0
Solvent N,N-Dimethylformamide (DMF), anhydrous-5.0 mL--
Step-by-Step Methodology
  • System Preparation: Place a magnetic stir bar into an oven-dried round-bottom flask. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (137 mg), PdCl₂(PPh₃)₂ (17.5 mg), and CuI (4.8 mg) to the flask.

  • Solvent and Base Addition: Using a syringe, add anhydrous, degassed DMF (5.0 mL), followed by degassed triethylamine (209 µL). Stir the mixture for 5 minutes at room temperature. The solution may appear as a yellow to light brown suspension.

  • Alkyne Addition: Slowly add the terminal alkyne (e.g., phenylacetylene, 66 µL) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature (or heat to 40-60 °C if the reaction is sluggish with a specific alkyne).

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup & Quenching: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11][12]

Diagram 2: Experimental workflow for the Sonogashira coupling.

Critical Parameters and Field-Proven Insights

  • Atmosphere Control is Non-Negotiable: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne.[13] This process is catalyzed by the copper salt in the presence of oxygen.[6] Therefore, maintaining a strictly inert (oxygen-free) atmosphere by using degassed solvents and purging the reaction vessel with argon or nitrogen is crucial for minimizing this wasteful side product and maximizing the yield of the desired cross-coupled product.[13]

  • The Halide's Role (I > Br >> Cl): The reactivity of the aryl halide in the oxidative addition step is critical. Aryl iodides are significantly more reactive than bromides, which are more reactive than chlorides.[1] The high reactivity of the C-I bond in this compound allows the reaction to proceed under mild conditions, often at room temperature, which is beneficial for complex molecules with sensitive functional groups.[1]

  • The Base is Multifunctional: The amine base (typically Et₃N or DIPEA) serves two essential functions: it deprotonates the terminal alkyne to form the reactive acetylide species and acts as a scavenger for the hydrogen iodide (HI) that is generated during the catalytic cycle.[9][14] At least two equivalents are required to fulfill both roles.

  • Copper-Free Variant: While the copper co-catalyst accelerates the reaction, it is the primary driver of the undesirable Glaser homocoupling.[10] For particularly valuable alkynes or in late-stage syntheses where purification can be challenging, a "copper-free" Sonogashira protocol should be considered.[6][7] These methods often require a stronger base (e.g., Cs₂CO₃) or specialized ligands to facilitate the deprotonation and coupling steps.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive or decomposed palladium catalyst. 2. Insufficient temperature for a less reactive alkyne. 3. Poor quality of base or solvent.1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Gradually increase the reaction temperature to 50-80 °C. 3. Use freshly distilled/anhydrous base and solvent.[10][16]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel. 2. High concentration or reactivity of the Cu(I) salt.1. Ensure thorough degassing of all solvents and reagents and maintain a positive pressure of inert gas.[13] 2. Reduce the loading of CuI to 1-2 mol%. If the problem persists, switch to a copper-free protocol.[10]
Formation of Palladium Black (Catalyst Decomposition) 1. Reaction temperature is too high. 2. Presence of impurities. 3. Unsuitable solvent (e.g., THF can sometimes promote decomposition).[16]1. Lower the reaction temperature. 2. Ensure high purity of all reagents. 3. Switch to a more robust solvent like DMF or Dioxane.
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry of alkyne is too low.1. Allow the reaction to run for a longer period, monitoring by TLC. 2. Increase the equivalents of the terminal alkyne to 1.5.[3]

References

Application Note: Strategic Synthesis of Potent FGFR Inhibitors Utilizing a 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various cancers.[1][2] This has made FGFRs prime targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4] This application note provides a detailed guide for the synthesis of novel FGFR inhibitors using 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a versatile starting material. We will delve into the rationale behind this synthetic strategy, provide a detailed protocol for a key Suzuki-Miyaura cross-coupling reaction, and discuss the critical parameters for success.

The FGFR Signaling Pathway: A Key Oncogenic Driver

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[2][5] Ligand (Fibroblast Growth Factor - FGF) binding induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[6][7] This phosphorylation cascade activates several downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[7][8] These pathways collectively regulate fundamental cellular functions such as proliferation, survival, differentiation, and migration.[5][6] Dysregulation of the FGF/FGFR axis, through gene amplification, mutations, or translocations, is implicated in the progression of numerous cancers, including breast, lung, and bladder cancers.[1][2][9] Therefore, the development of small-molecule inhibitors that target the ATP-binding site of FGFRs is a clinically validated and promising strategy for cancer therapy.[10][11]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG Cofactor HSPG->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 Activates PLCg PLCγ P2->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PKC PKC IP3_DAG->PKC PKC->CellResponse

Caption: The FGFR signaling cascade, a key pathway in cell regulation.

Rationale for the Synthetic Approach

The 7-azaindole core is a bioisostere of indole and is highly valued in kinase inhibitor design.[12] Its pyrrolo[2,3-b]pyridine structure allows it to act as a hinge-binder, forming crucial hydrogen bonds within the kinase domain.[3] Our selected starting material, This compound , offers several strategic advantages:

  • The 7-Azaindole Core: Provides the foundational scaffold for FGFR binding.

  • Iodine at C3-Position: The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl or heteroaryl substituents to explore the solvent-exposed region of the ATP binding pocket, which is a common strategy for improving potency and selectivity.[4][13]

  • Methoxy Group at C4-Position: The methoxy group is an electron-donating group that can influence the electronic properties of the scaffold. Furthermore, substituents at this position can be directed towards the ribose pocket of the kinase, offering another vector for optimization.

This modular approach allows for the rapid generation of a library of analogues, which is essential for establishing a robust Structure-Activity Relationship (SAR).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound1042244-64-7e.g., Fisher Scientific[14]The key starting material.
Arylboronic AcidVariesVarious1.2 - 1.5 equivalents.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3VariousPalladium(0) source (1-5 mol%). Other catalysts like Pd(PPh₃)₄ can also be effective.[4][12]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7VariousBulky, electron-rich phosphine ligand (2-10 mol%).[4]
Potassium Carbonate (K₂CO₃)584-08-7VariousAnhydrous. Inorganic base (2.0 - 3.0 equivalents). K₃PO₄ or Cs₂CO₃ are also common choices.[4]
1,4-Dioxane123-91-1VariousAnhydrous, degassed solvent.
Water7732-18-5N/ADegassed.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq, 2.5 mol%), and XPhos (0.05 eq, 5 mol%).

  • Addition of Base and Solvents: Add potassium carbonate (2.5 eq). Then, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent volume should be sufficient to ensure all reagents are dissolved upon heating (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-110 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Suzuki_Workflow A 1. Combine Reagents (Iodo-pyrrolopyridine, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Add Degassed Solvents (e.g., Dioxane/Water) A->B C 3. Heat Under Inert Atmosphere (80-110 °C) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Work-up (Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

  • Catalyst System (Pd₂(dba)₃/XPhos): The combination of a palladium(0) source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for cross-coupling reactions involving electron-rich and potentially coordinating heteroaryl halides.[4] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (K₂CO₃): An inorganic base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.[4][15]

  • Solvent System (Dioxane/Water): A polar aprotic solvent like dioxane is used to dissolve the organic reagents, while the addition of water helps to dissolve the inorganic base and facilitates the transmetalation step.[15] Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[15]

Conclusion

The synthetic route detailed in this application note, centered on the Suzuki-Miyaura cross-coupling of this compound, represents a robust and versatile strategy for the development of novel FGFR inhibitors. The modularity of this approach allows for extensive exploration of the chemical space around the 7-azaindole scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. By understanding the underlying principles of the FGFR signaling pathway and the rationale behind the chosen synthetic methodology, researchers can efficiently generate and evaluate new chemical entities with the potential to become next-generation cancer therapeutics.

References

Application Notes and Protocols for the Development of Selective PDE4B Inhibitors from a 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers engaged in the discovery and development of novel phosphodiesterase 4B (PDE4B) inhibitors, utilizing 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a versatile starting scaffold. We detail the strategic rationale, synthetic protocols, and a robust screening cascade designed to identify and characterize potent and selective PDE4B inhibitors with therapeutic potential for inflammatory and neurological disorders. The protocols herein are grounded in established methodologies and provide the necessary detail for practical implementation in a drug discovery laboratory setting.

Introduction: Targeting PDE4B for Anti-Inflammatory Therapy

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE4 family, comprising four subtypes (PDE4A, B, C, and D), is specific for cAMP degradation and is predominantly expressed in inflammatory and immune cells, making it a key regulator of the inflammatory response.[1][2][3]

Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately suppresses the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and promotes the release of anti-inflammatory cytokines.[4] Consequently, PDE4 has emerged as a major therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various central nervous system (CNS) disorders.[5][6]

A significant challenge in the clinical development of PDE4 inhibitors has been the prevalence of dose-limiting side effects, primarily nausea and emesis.[7] These adverse effects are strongly linked to the inhibition of the PDE4D subtype.[8][9][10][11] This understanding has driven a strategic shift towards the development of inhibitors that are selective for the PDE4B subtype, which is critically involved in the inflammatory cascade, while sparing PDE4D.[9][10] Such a selectivity profile is hypothesized to retain the anti-inflammatory efficacy while offering a significantly improved therapeutic window.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry that has proven to be an excellent starting point for potent and selective PDE4 inhibitors.[1][2][12] This guide focuses on the strategic use of This compound , a scaffold designed for facile chemical elaboration to explore the requisite structure-activity relationships (SAR) for achieving potent and selective PDE4B inhibition.

The PDE4B Signaling Pathway

The inhibition of PDE4B leads to an accumulation of intracellular cAMP, activating Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-response element-binding protein (CREB).[4] Activated CREB translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response, notably downregulating the expression of pro-inflammatory cytokines like TNF-α.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Gsα ATP ATP cAMP cAMP ATP->cAMP Converts PDE4B PDE4B cAMP->PDE4B PKA PKA (Inactive) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes PKA_act PKA (Active) CREB CREB (Inactive) PKA_act->CREB Phosphorylates Inhibitor Scaffold-based PDE4B Inhibitor Inhibitor->PDE4B Inhibits pCREB p-CREB (Active) Gene Inflammatory Gene Transcription (e.g., TNF-α) pCREB->Gene Suppresses

Figure 1: Simplified PDE4B signaling pathway.

Synthetic Strategy and Core Protocols

The strategic utility of the 3-iodo-7-azaindole scaffold lies in its amenability to palladium-catalyzed cross-coupling reactions. The iodine atom at the C3 position serves as a versatile synthetic handle for introducing a wide array of aryl, heteroaryl, and alkyl groups via reactions like the Suzuki-Miyaura coupling. This allows for rapid generation of a focused library of analogues to probe the SAR of the PDE4B active site.

Synthetic_Workflow Start 3-Iodo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Focused Compound Library Coupling->Library BoronicAcid Diverse Boronic Acids (R-B(OH)2) BoronicAcid->Coupling Screening Biological Screening Cascade Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->BoronicAcid Iterative Design

Figure 2: General workflow for inhibitor synthesis.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling various boronic acids to the C3 position of the scaffold. Reaction conditions may require optimization for specific substrates.

A. Materials & Reagents

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.05 - 0.10 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 - 0.10 eq)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMF

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for column chromatography

B. Experimental Procedure

  • To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the corresponding boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[4] Reaction times typically range from 2 to 18 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Evaluation: A Hierarchical Screening Cascade

A multi-step screening process is essential to efficiently identify promising lead compounds. The cascade begins with a high-throughput biochemical assay to measure direct inhibition of the PDE4B enzyme, followed by cell-based assays to confirm target engagement in a physiological context and provide an initial assessment of anti-inflammatory activity.

Screening_Cascade Library Synthesized Compound Library Primary Primary Screen: PDE4B Enzymatic Assay Library->Primary PrimaryOut Determine PDE4B IC50 Primary->PrimaryOut Secondary Secondary Screen: PDE4D Enzymatic Assay PrimaryOut->Secondary Potent Hits (e.g., IC50 < 1 µM) SecondaryOut Determine PDE4D IC50 (Assess Selectivity) Secondary->SecondaryOut Cellular Cellular Assay: (e.g., TNF-α Release) SecondaryOut->Cellular Selective Hits (e.g., PDE4D/4B > 10) CellularOut Confirm Cellular Potency & Anti-Inflammatory Effect Cellular->CellularOut Lead Lead Compounds for In Vivo Studies CellularOut->Lead Potent & Efficacious Hits

Figure 3: Hierarchical in vitro screening cascade.
Protocol 2: In Vitro PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the IC₅₀ value of a test compound against recombinant human PDE4B.[4][13][14]

A. Principle This assay measures the enzymatic conversion of a fluorescein-labeled cAMP substrate (FAM-cAMP) to FAM-AMP. In the presence of a specific binding agent that complexes with the resulting monophosphate, the molecular size increases, leading to a high fluorescence polarization (FP) signal. PDE4B inhibitors prevent the hydrolysis of FAM-cAMP, keeping the FP signal low.[13][14]

B. Materials & Reagents

  • Recombinant human PDE4B enzyme (e.g., from BPS Bioscience)

  • FAM-Cyclic-3′,5′-AMP substrate

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compounds and a reference inhibitor (e.g., Rolipram, Roflumilast)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

C. Experimental Procedure

  • Compound Preparation: Prepare a serial dilution series of test compounds and the reference inhibitor in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compounds or controls to the appropriate wells. Final DMSO concentration should not exceed 1%.

    • "No Inhibitor" Control (100% Activity): Add 2.5 µL of DMSO.

    • "No Enzyme" Control (0% Activity): Add 2.5 µL of DMSO.

  • Enzyme Addition: Add 5 µL of diluted PDE4B enzyme solution to all wells except the "No Enzyme" control. Add 5 µL of assay buffer to the "No Enzyme" wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 2.5 µL of the FAM-cAMP substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% substrate conversion).

  • Reaction Termination & Detection: Stop the reaction by adding 5 µL of the Binding Agent solution. Incubate for an additional 60 minutes at room temperature to allow for complex formation.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate Percent Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme])

    • Plot Percent Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular TNF-α Release Assay in LPS-Stimulated PBMCs

This assay assesses the ability of compounds to inhibit the release of the pro-inflammatory cytokine TNF-α in a more physiologically relevant cellular context.[1][2]

A. Materials & Reagents

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and a reference inhibitor

  • 96-well cell culture plates

  • Human TNF-α ELISA Kit

  • CO₂ incubator (37 °C, 5% CO₂)

B. Experimental Procedure

  • Cell Plating: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in culture medium and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37 °C in a 5% CO₂ incubator.

  • Stimulation: Add LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α release.[4] For unstimulated controls, add culture medium only.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.[4]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Plot the data and determine the IC₅₀ value as described in Protocol 2.

Representative Data Presentation

All quantitative data should be summarized for clear comparison.

Compound IDPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Index (PDE4D/PDE4B)Cellular TNF-α IC₅₀ (nM)
Rolipram 50350.7120
Example-01 153002045
Example-02 2504001.6>1000
Example-03 82403025

Table 1: Example in vitro profiling data for hypothetical compounds.

In Vivo Evaluation and Pharmacokinetic Profiling

Promising lead compounds identified through the in vitro cascade must be evaluated in whole-animal models to assess their efficacy, safety, and pharmacokinetic (PK) properties.

Protocol 4: In Vivo Model of LPS-Induced Pulmonary Neutrophilia in Mice

This is a standard acute model to evaluate the anti-inflammatory potential of PDE4 inhibitors in the context of lung inflammation.[15][16]

A. Experimental Procedure

  • Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to groups of mice (n=6-8 per group) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time (e.g., 1 hour) before the LPS challenge.

  • LPS Challenge: Lightly anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL of sterile saline) via intranasal or intratracheal instillation. Control animals receive saline only.

  • Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge (e.g., 6-24 hours), humanely euthanize the mice. Expose the trachea and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of ice-cold PBS (e.g., 3 x 0.5 mL).

  • Cell Analysis: Centrifuge the collected BAL fluid (BALF) to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer. Prepare cytospin slides, stain with Diff-Quik®, and perform a differential cell count to quantify neutrophils.

  • Data Analysis: Calculate the percent inhibition of neutrophil influx into the lungs for each treatment group compared to the vehicle-treated, LPS-challenged group. Analyze data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Protocol 5: Preliminary Pharmacokinetic (PK) Assessment in Rodents

This protocol provides a framework for a basic PK study to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.[17][18][19]

A. Experimental Procedure

  • Dosing: Administer the test compound to a cohort of fasted rodents (e.g., Sprague-Dawley rats) at a single dose via both intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 5 mg/kg) routes.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the tail vein or other appropriate site into heparinized tubes at multiple time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard). Analyze the supernatant to quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t₁/₂). Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Representative In Vivo & PK Data
Compound IDIn Vivo Efficacy (LPS Model) % Inhibition of Neutrophilia @ 10 mg/kg, p.o.Oral Bioavailability (%F) in RatRat Plasma t₁/₂ (h)
Example-01 45%35%2.5
Example-03 68%55%4.1

Table 2: Example in vivo efficacy and pharmacokinetic data.

Conclusion: The Iterative Cycle of Optimization

The development of selective PDE4B inhibitors is an iterative process. The data generated from the synthetic and screening efforts described in this guide are used to build a robust structure-activity relationship (SAR).[1][2] This SAR informs the design of the next generation of compounds, where potency, selectivity, and pharmacokinetic properties are systematically improved. Compounds with a promising balance of properties can then be advanced into more complex disease models and formal preclinical safety studies. The this compound scaffold provides a powerful and flexible platform for executing this discovery cycle efficiently.

Drug_Discovery_Cycle Design Design (SAR-driven Hypothesis) Synthesize Synthesize (Protocol 1) Design->Synthesize Test Test (Protocols 2, 3, 4, 5) Synthesize->Test Analyze Analyze (Build SAR) Test->Analyze Analyze->Design Optimize Potency, Selectivity & PK

Figure 4: The iterative cycle of drug discovery.

References

Application Note & Protocols: Strategic Use of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent and Selective NOX2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The NADPH Oxidase 2 (NOX2) enzyme is a critical source of reactive oxygen species (ROS) and a key mediator in a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[1][2][3] Consequently, the development of specific NOX2 inhibitors represents a significant therapeutic strategy.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of potent NOX2 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, exemplified by the well-characterized inhibitor GSK2795039.[7] We focus on the strategic application of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , a versatile and indispensable building block, detailing its use in palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations to yield the final active pharmaceutical ingredient (API). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting oxidative stress pathways.

Introduction: NOX2 as a High-Value Therapeutic Target

The NOX family of enzymes are unique in that their sole function is to generate ROS.[3][7] While essential for host defense mechanisms, the dysregulation and hyperactivation of NOX2 lead to excessive ROS production, contributing to cellular damage and the progression of numerous diseases.[1][8] NOX2-derived ROS are implicated in carcinogenesis, neuroinflammation, and atherosclerosis, making its selective inhibition a compelling therapeutic goal.[1]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a privileged scaffold for kinase and oxidase inhibitors.[9] Inhibitors like GSK2795039 and NCATS-SM7270, which are based on this structure, have demonstrated high potency and selectivity for NOX2.[3][7][10] These molecules function as direct inhibitors, competing with the NADPH binding site of the NOX2 catalytic subunit, gp91phox.[3][7][11] The synthesis of these complex molecules is critically enabled by the use of strategically functionalized heterocyclic intermediates. This guide focuses on the pivotal role of this compound in constructing this important class of inhibitors.

NOX2 Activation Signaling Pathway & Point of Inhibition

The activation of NOX2 is a complex, multi-step process requiring the assembly of cytosolic regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac with the membrane-bound flavocytochrome b558 (a heterodimer of gp91phox/NOX2 and p22phox).[1][12] Upon assembly, the enzyme transfers electrons from NADPH to molecular oxygen, producing superoxide. The inhibitors synthesized from our key intermediate act directly on the gp91phox subunit, preventing this electron transfer.

NOX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (Inactive) gp91 gp91phox (NOX2) p22 p22phox O2 O₂ gp91->O2 NADPH p47 p47phox p47->gp91 Translocation & Assembly p67 p67phox p67->gp91 Translocation & Assembly p40 p40phox p40->gp91 Translocation & Assembly RacGDP Rac-GDP RacGTP Rac-GTP (Active) RacGDP->RacGTP GEF Stimulus Pathogen / Inflammatory Stimuli (e.g., PMA) PKC PKC Activation Stimulus->PKC PKC->p47 P RacGTP->gp91 Translocation & Assembly Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->gp91 Blocks NADPH Binding Site Superoxide O₂⁻ (Superoxide) O2->Superoxide e⁻ Transfer

Caption: NOX2 activation pathway and therapeutic intervention point.

Synthetic Strategy: The Centrality of the Iodinated Intermediate

The core of our synthetic approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient connection of the two key fragments of the final molecule.

Why this compound?

  • Reactive Handle: The iodine atom at the C3 position is an excellent leaving group for oxidative addition to a Palladium(0) catalyst, initiating the cross-coupling cycle.

  • Protected Phenol: The methoxy group at the C4 position serves as a stable protecting group for the future phenol, which is necessary for the subsequent installation of the critical sulfonamide moiety. Direct coupling of a 4-hydroxy-azaindole is often problematic due to side reactions and catalyst inhibition.

  • Scaffold Integrity: The 7-azaindole core is robust and generally stable to the conditions required for Suzuki coupling and subsequent deprotection/sulfonylation steps.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages: C-C bond formation, functional group interconversion, and final sulfonamide installation.

Synthetic_Workflow A 3-Iodo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine (Intermediate 1) C Coupled Product (Methoxy-Protected) A->C Suzuki Coupling (Protocol 1) B Indolinyl Boronate Ester (Intermediate 2) B->C D Deprotected Phenol C->D Demethylation (Protocol 2) F Final NOX2 Inhibitor (e.g., GSK2795039) D->F Sulfonylation (Protocol 3) E Pyrazole Sulfonyl Chloride E->F

Caption: High-level workflow for NOX2 inhibitor synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle palladium catalysts and organoboron reagents with care.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the critical C-C bond formation between the iodinated azaindole core and an appropriate boronate ester partner. The example uses an N-protected indolinyl boronate ester to construct the backbone of a GSK2795039-type inhibitor.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound274.061.00 g3.651.0
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline259.161.14 g4.401.2
Palladium(II) Acetate (Pd(OAc)₂)224.5025 mg0.110.03
Tri-2-furylphosphine (TFP)232.1964 mg0.270.075
Potassium Phosphate (K₃PO₄), tribasic212.271.55 g7.302.0
1,4-Dioxane-12 mL--
Water-3 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g), the indolinyl boronate ester (1.14 g), and potassium phosphate (1.55 g).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the Palladium(II) Acetate (25 mg) and Tri-2-furylphosphine (64 mg). Add this solid mixture to the reaction flask. Causality Note: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species in solution.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water (4:1) mixture. Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-compound is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product as a solid. Expected Yield: 75-85%.

Protocol 2: O-Demethylation of the Methoxy Group

This step exposes the 4-hydroxy group, which is the attachment point for the sulfonamide. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Coupled Product (from Protocol 1)305.371.00 g3.271.0
Boron Tribromide (1.0 M in DCM)250.529.8 mL9.803.0
Dichloromethane (DCM), anhydrous-20 mL--

Step-by-Step Procedure:

  • Setup: Dissolve the coupled product (1.00 g) in anhydrous DCM (20 mL) in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This highly exothermic reaction is performed at low temperature to control reactivity and minimize side-product formation.

  • Reagent Addition: Slowly add the BBr₃ solution (9.8 mL) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -65 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C. This will decompose the excess BBr₃ and boron complexes.

  • Work-up: Allow the mixture to warm to room temperature. Concentrate under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by trituration with diethyl ether or by column chromatography. Expected Yield: 80-95%.

Protocol 3: N-Sulfonylation

This final step installs the pyrazole sulfonamide group, a key pharmacophore for potent NOX2 inhibition.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Deprotected Phenol (from Protocol 2)291.341.00 g3.431.0
1-Methyl-1H-pyrazole-4-sulfonyl chloride180.61745 mg4.121.2
Pyridine, anhydrous79.1015 mL--

Step-by-Step Procedure:

  • Setup: Dissolve the deprotected phenol (1.00 g) in anhydrous pyridine (15 mL) in a flask under an argon atmosphere. Cool the solution to 0 °C. Causality Note: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

  • Reagent Addition: Add the 1-methyl-1H-pyrazole-4-sulfonyl chloride (745 mg) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up: Quench the reaction by adding water (5 mL). Remove the pyridine under reduced pressure (high vacuum). Add water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove residual pyridine), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final NOX2 inhibitor. Expected Yield: 65-75%.

Troubleshooting and Validation

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling (Protocol 1) Inactive catalyst; Insufficient degassing; Poor quality boronate ester.Use fresh Pd(OAc)₂/ligand. Ensure thorough degassing with argon. Check purity of boronate ester by NMR.
Incomplete Demethylation (Protocol 2) Insufficient BBr₃; Reaction time too short.Increase equivalents of BBr₃ to 3.5-4.0. Extend reaction time at 0 °C and monitor by LC-MS.
Multiple Byproducts in Sulfonylation (Protocol 3) Reaction temperature too high; Presence of water.Maintain temperature at 0 °C during addition. Use anhydrous pyridine and ensure starting material is dry.
Final compound has low purity Inefficient purification.Optimize chromatography gradient. Consider a final recrystallization step to achieve >98% purity.

Analytical Validation: The identity and purity of the final compound should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS: To confirm the exact mass and elemental composition.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of a clinically relevant class of NOX2 inhibitors. The protocols outlined herein provide a robust and reproducible pathway from this key building block to the final API. The Suzuki-Miyaura coupling, followed by a reliable demethylation and sulfonylation sequence, offers an efficient route for researchers in academic and industrial settings. The resulting compounds hold significant promise for the development of novel therapies for a wide range of diseases driven by oxidative stress.[5][6][13]

References

Application Note: A Universal Kinase Assay Protocol for Characterizing 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, kinases have become one of the most important classes of therapeutic drug targets.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2][3][4][5] Derivatives of this scaffold have shown inhibitory activity against a range of kinases, such as Cyclin-Dependent Kinase 8 (CDK8), Glycogen Synthase Kinase-3β (GSK-3β), and Inhibitory-kappaB Kinase α (IKKα).[2][3][4]

This application note provides a detailed, field-proven protocol for determining the in vitro inhibitory potency (IC50) of novel compounds, specifically the 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine series, against any ADP-producing enzyme. We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based system that measures the amount of ADP produced during an enzymatic reaction.[6][7] Its high sensitivity and broad applicability with ATP concentrations up to 1 mM make it ideal for initial screening, IC50 determination, and selectivity profiling of new chemical entities.[7][8]

Principle of the ADP-Glo™ Kinase Assay

The assay's trustworthiness stems from its direct measurement of enzymatic activity. It is a two-step process performed in a single well, minimizing handling errors and maximizing throughput.[9]

  • Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP. The amount of ADP generated is directly proportional to the kinase activity.

  • ADP Detection:

    • Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining, unconsumed ATP. This step is crucial as high background ATP levels would interfere with the signal.

    • Step 2: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is directly proportional to the initial kinase activity.[6][9]

The intensity of the light produced is inversely proportional to the inhibitory activity of the test compound.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase + Substrate + Test Compound ATP_add Add ATP Kinase->ATP_add Incubate_Kinase Incubate (Kinase phosphorylates substrate) ATP_add->Incubate_Kinase Products Phosphorylated Substrate + ADP + remaining ATP Incubate_Kinase->Products Add_Reagent1 Add ADP-Glo™ Reagent Products->Add_Reagent1 Incubate_1 Incubate 40 min (Terminate reaction, deplete ATP) Add_Reagent1->Incubate_1 Add_Reagent2 Add Kinase Detection Reagent Incubate_1->Add_Reagent2 Incubate_2 Incubate 30-60 min (Convert ADP to ATP, generate light) Add_Reagent2->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Caption: Workflow of the two-stage ADP-Glo™ kinase assay.

Materials and Reagents

  • Test Compounds: this compound derivatives dissolved in 100% DMSO to create a 10 mM stock.

  • Enzyme: Recombinant protein kinase of interest.

  • Substrate: Specific peptide or protein substrate for the chosen kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101 or similar).[10]

  • ATP: Adenosine triphosphate, Ultra Pure (Promega, Cat. #V9151 or similar).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque 384-well assay plates (low-volume).

  • Equipment: Calibrated multichannel pipettes, plate-reading luminometer.

Experimental Protocol

This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL. All steps should be performed at room temperature unless otherwise noted.

Part 1: Initial Enzyme Titration

Expertise & Experience: Before testing inhibitors, it is critical to determine the optimal kinase concentration. The goal is to use the lowest amount of enzyme that produces a robust signal corresponding to approximately 10-30% conversion of ATP to ADP. This ensures the assay is running in the linear range and is sensitive to inhibition.

  • Prepare Kinase Dilutions: Prepare a serial dilution of the kinase in Kinase Reaction Buffer.

  • Set Up Reaction: Add 2.5 µL/well of each kinase dilution to multiple wells of a 384-well plate.

  • Initiate Reaction: Add 2.5 µL/well of Kinase Reaction Buffer containing ATP at the desired final concentration (typically the known Kₘ for the kinase).

  • Incubate: Incubate for 60 minutes.

  • Detect Signal: Proceed with the ADP-Glo™ detection steps as outlined in Part 2, steps 5-8.

  • Analyze: Plot the luminescent signal (RLU) versus kinase concentration. Select the concentration that yields a signal well above background but is still on the linear portion of the curve.

Part 2: IC50 Determination for Pyrrolo[2,3-b]pyridine Derivatives
  • Compound Plating:

    • Create a serial dilution series of your this compound derivatives. A common starting point is a 10-point, 3-fold dilution series starting from a 100 µM concentration.

    • Add 2.5 µL of the appropriate compound dilution in Kinase Reaction Buffer to the designated wells.

    • Self-Validation: Prepare control wells:

      • 100% Activity Control: 2.5 µL of buffer with the same final DMSO concentration as the test wells (e.g., 1% DMSO).

      • No Activity Control (Background): 2.5 µL of buffer without kinase.

  • Enzyme Addition:

    • Prepare a solution of the kinase in Kinase Reaction Buffer at 2x the optimal concentration determined in Part 1.

    • Add 2.5 µL of this kinase solution to all wells except the "No Activity" control wells. Add 2.5 µL of buffer to the "No Activity" wells.

  • Reaction Initiation and Incubation:

    • Prepare a solution of substrate and ATP in Kinase Reaction Buffer at 2x the desired final concentration. The ATP concentration should ideally be at its Kₘ for the specific kinase to ensure accurate competitive inhibitor assessment.

    • Add 5 µL of the ATP/substrate solution to all wells to start the reaction. The total volume is now 10 µL.

    • Incubate the plate for 60 minutes (or a time determined to be in the linear range of the reaction).

  • First Detection Step (ATP Depletion):

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes.[9]

  • Second Detection Step (Signal Generation):

    • Add 20 µL of Kinase Detection Reagent to each well.[10]

    • Incubate for 30-60 minutes to allow the luminescent signal to stabilize.[10]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average relative light unit (RLU) value from the "No Activity" control wells from all other wells.

  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - (RLU_Compound / RLU_100%_Activity))

  • IC50 Calculation:

    • Plot % Inhibition versus the logarithmic concentration of the inhibitor.

    • Fit the data using a non-linear regression model (variable slope, four-parameter fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Sample Data Table
Compound Conc. [nM]Log [Compound]Avg. RLU% Inhibition
100004.0015,25095.1%
33333.5225,80091.6%
11113.0555,10082.2%
3702.5798,50068.2%
1232.09155,60049.8%
411.61220,10029.0%
13.71.14275,40011.1%
4.60.66305,8001.3%
0 (100% Activity)-310,0000.0%
0 (No Enzyme)-10,500(Background)

Authoritative Grounding: Potential Target Pathway

Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway.[3] This pathway is crucial for immune cell development and inflammatory responses. Inhibition of IKKα prevents the processing of p100 to p52, thereby blocking the nuclear translocation of p52/RelB heterodimers and subsequent gene transcription.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor LTβR / BAFF-R TRAF TRAF2/3 Receptor->TRAF NIK NIK (stabilized) TRAF->NIK IKKa IKKα Dimer NIK->IKKa p100_RelB p100-RelB IKKa->p100_RelB phosphorylates p100 p52_RelB_inactive p52-RelB (inactive complex) p100_RelB->p52_RelB_inactive processing p52_RelB_active p52-RelB (active) p52_RelB_inactive->p52_RelB_active translocates DNA DNA p52_RelB_active->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Inhibitor 3-Iodo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->IKKa

Caption: Non-canonical NF-κB pathway with IKKα as a target.

Conclusion

This application note provides a comprehensive and robust framework for the initial characterization of this compound derivatives as potential kinase inhibitors. The universality of the ADP-Glo™ assay allows for flexible screening against a wide array of kinases, facilitating the identification of primary targets and subsequent selectivity profiling. By adhering to the principles of enzyme optimization and including proper controls, this protocol ensures the generation of reliable and reproducible IC50 data, which is a critical first step in the drug development pipeline.

References

Application Notes & Protocols: A Guide to Cell-Based Assays for Novel 3-Iodo-4-methoxy-1H-pyrrolo[2.3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which mimics the purine core of ATP, makes it an ideal hinge-binding motif for a multitude of protein kinases. Consequently, this scaffold is the backbone of numerous kinase inhibitors developed for oncology and other therapeutic areas.[1][2][3][4] Derivatives of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, in particular, offer a versatile starting point for generating novel, potent, and selective inhibitors targeting key cellular signaling pathways implicated in disease.[5][6]

The successful development of these compounds hinges on a robust and logical screening cascade using cell-based assays. Unlike biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context, offering insights into crucial parameters like cell permeability, off-target effects, and the compound's ultimate impact on cellular health and signaling.[7][8][9] This guide provides a strategic overview and detailed protocols for a tiered approach to characterizing novel derivatives of the this compound scaffold.

A Strategic Workflow for Compound Characterization

A successful screening campaign follows a logical progression from broad, high-throughput methods to highly specific, mechanistic assays. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary Tier 1: Cytotoxicity & Viability (e.g., MTT Assay) Secondary Tier 2: Mechanism of Action (e.g., Apoptosis, Cell Cycle) Primary->Secondary  Identify Active Compounds  (Determine IC50) Tertiary Tier 3: Target Engagement (e.g., NanoBRET™ Assay) Secondary->Tertiary  Elucidate 'How' it Works  (Apoptotic vs. Cytostatic?) GoNoGo Go/No-Go Decision for Lead Optimization Tertiary->GoNoGo  Confirm 'Who' it Binds  (Validate Target)

Caption: A tiered workflow for screening novel compounds.

Tier 1: Primary Screening - Assessing General Cytotoxicity

The first step is to determine whether the compounds have any biological effect on cell proliferation and viability. A robust, inexpensive, and high-throughput assay is ideal for this stage.

Protocol 1: MTT Cell Viability Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (living) cells.[11]

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette, incubator, and plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of each compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Crucial Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours (or a desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[12]

  • Formazan Development: Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.[12]

  • Data Acquisition: Read the absorbance at 540-590 nm using a microplate reader.[12]

Data Presentation and Interpretation: Data should be normalized to the vehicle control (considered 100% viability). The results are plotted as percent viability versus log[compound concentration] to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Compound IDIC50 (µM) on A549 cells (48h)
PPY-0011.2
PPY-0020.8
PPY-00315.7
Staurosporine (Control)0.01

Tier 2: Secondary Screening - Elucidating the Mechanism of Action

Once compounds with significant cytotoxic activity are identified, the next step is to understand how they are affecting the cells. Are they inducing programmed cell death (apoptosis) or are they halting the cell cycle (cytostatic effect)?

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Principle of the Assay: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a luminescent, "add-mix-measure" method.[13] It provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[14] This cleavage releases aminoluciferin, the substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13][15]

Materials:

  • Active compounds identified in Tier 1

  • Cell line of interest

  • Caspase-Glo® 3/7 Reagent (Promega)[13]

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with compounds (e.g., at their 1x, 5x, and 10x IC50 concentrations) in a white-walled 96-well plate as described in the MTT protocol. Incubate for a relevant duration (e.g., 24 hours).

    • Controls: Include vehicle control wells and a positive control known to induce apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.[16] Equilibrate the reagent to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium).[15]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[15] Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation: An increase in relative luminescence units (RLU) compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Protocol 3: Propidium Iodide Cell Cycle Analysis

Principle of the Assay: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. Treatment with an effective compound may cause cells to arrest in a specific phase.

Materials:

  • Flow cytometer

  • Cell line of interest

  • Propidium Iodide staining solution (e.g., 50 µg/mL PI in PBS with 3.8 mM sodium citrate)[17]

  • RNase A (100 µg/mL)[18]

  • Cold 70% ethanol[17][19]

  • Phosphate-Buffered Saline (PBS)

  • 12x75 mm polystyrene tubes[18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with compounds at their IC50 concentration for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[17]

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17][18] Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[19]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use a dot plot of pulse-width vs. pulse-area to gate out doublets and aggregates.[18]

Data Interpretation: Analyze the resulting DNA content histogram. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) compared to the vehicle control indicates a compound-induced cell cycle arrest at that checkpoint.

Tier 3: Tertiary Screening - Confirming Target Engagement

After establishing that a compound induces a specific cellular phenotype (e.g., apoptosis), the final step is to confirm that it directly binds to its intended intracellular target. Since the pyrrolo[2,3-b]pyridine scaffold is a known kinase hinge-binder, a target engagement assay is critical.

G cluster_0 No Compound cluster_1 Compound Added Target_NLuc Target Protein-NanoLuc® Tracer Fluorescent Tracer Target_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Target_NLuc2 Target Protein-NanoLuc® Compound Test Compound Target_NLuc2->Compound Binding Tracer2 Fluorescent Tracer Compound->Tracer2 Displacement No_BRET Low BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 4: NanoBRET™ Target Engagement Assay

Principle of the Assay: The NanoBRET™ Target Engagement (TE) assay is a live-cell method that quantifies compound binding to a specific protein target.[20][21] The technology relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[21][22] The target protein is expressed in cells as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the target protein acts as the energy acceptor.[20][23] When a test compound is added, it competes with the tracer for the target's binding site, displacing it and causing a loss of BRET signal. This decrease is dose-dependent and allows for the determination of intracellular compound affinity.[21][24]

Materials:

  • Host cells (e.g., HEK293T)

  • Plasmid DNA for NanoLuc®-Kinase fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family of interest

  • NanoBRET™ Nano-Glo® Substrate

  • White, solid-bottom 96- or 384-well plates

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into assay plates and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of your test compounds in Opti-MEM™. In a separate step, prepare the fluorescent tracer at the recommended concentration in Opti-MEM™.

  • Treatment: Add the test compounds to the wells, followed immediately by the tracer.

    • Controls: Include "no tracer" controls and "no compound" controls to define the minimum and maximum BRET signal windows.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the intracellular IC50.[21]

Data Interpretation: A potent compound will effectively displace the tracer, resulting in a low BRET ratio and a low IC50 value, confirming direct engagement with the target protein in a live-cell environment.

Conclusion

This structured, multi-tiered approach provides a comprehensive framework for characterizing novel compounds derived from the this compound scaffold. By progressing from broad cytotoxicity screening to specific mechanistic and target engagement assays, researchers can efficiently identify and validate promising lead candidates, accelerating the journey from chemical synthesis to potential therapeutic application. The protocols detailed herein serve as a robust starting point, and should be optimized for specific cell lines and compounds to ensure the generation of accurate, reproducible, and meaningful data.

References

Application Notes & Protocols: Strategic Derivatization of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a bioisostere of indole and its prevalence in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2] This guide provides a detailed exploration of the synthetic utility of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , a highly versatile intermediate for drug discovery programs. The strategic placement of the iodo group at the C3-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. The C4-methoxy group concurrently modulates the electronic landscape of the scaffold, influencing molecular interactions and pharmacokinetic properties. We present detailed, field-tested protocols for key palladium-catalyzed derivatization reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—complete with mechanistic insights, troubleshooting, and data presentation to empower researchers in the rapid development of compound libraries for structure-activity relationship (SAR) studies targeting critical enzymes like FGFR, JAK1, and FAK.[3][4][5][6]

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole core is a cornerstone in the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[6] The derivatization of this core is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound (CAS No. 928653-75-2) emerges as a superior starting material for several reasons:

  • Reactive Handle: The carbon-iodine bond at the C3 position is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a wide array of cross-coupling reactions.[7]

  • Vector for Diversity: Functionalization at C3 allows for the exploration of deep, often hydrophobic, regions of kinase active sites, enabling fine-tuning of inhibitor selectivity and potency.

  • Electronic Modulation: The C4-methoxy group acts as an electron-donating group, which can influence the pKa of the pyrrole nitrogen and the overall electron density of the ring system, thereby affecting binding affinities and metabolic stability.

This document serves as a practical guide to the most effective derivatization strategies for this scaffold.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[2][8] This is paramount for probing interactions within the target protein and optimizing ligand efficiency.[6]

Mechanistic Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the iodo-azaindole to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step, especially with electron-rich heterocyclic substrates.[2]

Experimental Protocol: General Procedure
  • Inert Atmosphere Setup: To an oven-dried microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.2–1.5 eq.), and the palladium catalyst/ligand system (see Table 1).

  • Reagent Addition: Add the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 eq.).

  • Solvent & Degassing: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Place the vial in a preheated oil bath or microwave reactor and stir at the specified temperature (typically 80–120 °C) for the designated time. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.

Data Presentation: Representative Suzuki Coupling Conditions
Arylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemp (°C) / TimeRef.
Phenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄1,4-Dioxane / H₂O100 / 16h[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane / H₂O80 / 9h[1]
3-Fluorophenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane / H₂O60 / 8h[9]
Pyridine-3-boronic acidPdCl₂(dppf) (5)-K₂CO₃DMF90 / 12h[10]

Table 1: Starting conditions for Suzuki-Miyaura coupling, adapted from protocols for similar iodo-heterocycles. Optimization may be required.

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Execution cluster_purification Isolation A 1. Add Azaindole, Boronic Acid, Base B 2. Add Pd Catalyst & Ligand C 3. Add Degassed Solvent D 4. Heat & Stir (80-120 °C) C->D E 5. Monitor by TLC / LC-MS F 6. Aqueous Work-up E->F G 7. Column Chromatography H 8. Characterization (NMR, MS)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds.[11][12] This reaction is exceptionally valuable for introducing rigid, linear linkers into a molecule, which can be used to probe deep channels in a binding pocket or to serve as a synthetic handle for further transformations (e.g., click chemistry, reductions).

Mechanistic Rationale

The reaction operates via two interconnected catalytic cycles.[12] The palladium cycle mirrors that of the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the alkynylated product.[11][13] Performing the reaction under strictly anaerobic conditions is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[13]

Experimental Protocol: General Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed amine base/solvent (e.g., triethylamine or diisopropylamine).

  • Substrate Addition: Add the terminal alkyne (1.1–1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
Terminal Alkyne PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base / SolventTemp (°C) / TimeRef.
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N60 / 6h[14]
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)CuI (5)DIPEA / THFRT / 12h[15]
1-HeptynePd(PPh₃)₄ (2)CuI (4)Et₃N / DMF50 / 8h[11]
3-EthynylpyridinePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N / THF40 / 16h[14]

Table 2: Starting conditions for Sonogashira coupling, based on general protocols for aryl iodides. Optimization may be required.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Execution cluster_purification Isolation A 1. Add Azaindole, Pd & Cu Catalysts B 2. Add Degassed Amine & Terminal Alkyne C 3. Stir at RT or Heat B->C D 4. Monitor by TLC / LC-MS E 5. Quench & Extract D->E F 6. Column Chromatography G 7. Characterization (NMR, MS)

Caption: General workflow for Sonogashira cross-coupling.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is fundamental to medicinal chemistry.[16][17] It allows for the direct coupling of aryl halides with a vast array of primary and secondary amines, enabling the introduction of key pharmacophoric features that can form hydrogen bonds, modulate solubility, and alter the basicity of the final compound.

Mechanistic Rationale

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings.[16] A key distinction is the critical role of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[17] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center.[18][19]

Experimental Protocol: General Procedure
  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst and ligand to an oven-dried reaction vial. Add the base (e.g., NaOt-Bu or K₃PO₄).

  • Reagent Addition: Add this compound (1.0 eq.) and a stir bar. Seal the vial with a septum cap.

  • Solvent and Amine: Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.1–2.0 eq.) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the specified temperature (typically 80–110 °C). Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂), and separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography or preparative HPLC.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Amine PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / TimeRef.
AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene100 / 18h[16]
PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110 / 12h[18]
MorpholineXPhos Pd G2 (2)-K₃PO₄t-BuOH100 / 16h[1]
BenzylaminePd(OAc)₂ (1.5)BrettPhos (3)Cs₂CO₃Toluene100 / 24h[17]

Table 3: Starting conditions for Buchwald-Hartwig amination, adapted from general protocols. The choice of ligand and base is critical and often substrate-dependent.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep Reaction Setup (Inert/Glovebox) cluster_reaction Execution cluster_purification Isolation A 1. Add Azaindole, Pd Precatalyst, Ligand, Base B 2. Add Anhydrous Solvent & Amine C 3. Heat & Stir (80-110 °C) B->C D 4. Monitor by LC-MS E 5. Quench & Extract D->E F 6. Column Chromatography G 7. Characterization (NMR, MS)

Caption: General workflow for Buchwald-Hartwig amination.

Characterization of Synthesized Derivatives

The structural integrity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, verify the successful installation of the new substituent, and assess purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized molecule.

  • Chromatography: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, often coupled with a mass spectrometer (LC-MS) for reaction monitoring.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry campaigns, particularly in the pursuit of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and flexible toolkit for rapidly accessing a wide chemical space. By leveraging these protocols, research scientists can efficiently generate libraries of analogs, enabling comprehensive exploration of structure-activity relationships and accelerating the journey from hit identification to lead optimization.

References

The Strategic Utility of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored electronic and photophysical properties is paramount. The heterocyclic compound, 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, has emerged as a strategic building block for the synthesis of advanced functional materials. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, for researchers, scientists, and professionals in drug development and materials science.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds.[1] Its unique electronic structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, makes it an attractive core for materials with interesting photophysical properties. The specific substitution pattern of this compound offers a unique combination of features: the iodine atom at the 3-position serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, while the electron-donating methoxy group at the 4-position can modulate the electronic properties of the resulting materials.[2][3]

This document will delve into the practical applications of this compound in the synthesis of organic semiconductors, with a focus on its utility in palladium-catalyzed cross-coupling reactions. The protocols provided herein are designed to be self-validating systems, with clear explanations of the causality behind experimental choices, empowering researchers to adapt and innovate.

Core Properties and Handling

Before delving into synthetic applications, it is crucial to understand the fundamental properties of this compound.

PropertyValueReference
CAS Number 928653-75-2[4][5]
Molecular Formula C₈H₇IN₂O[4][5]
Molecular Weight 274.06 g/mol [5]
Appearance Solid[6]
Storage Store at 2-8°C for long-term stability.[6]

Safety and Handling: As with all iodo-containing compounds, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Application in the Synthesis of Organic Semiconductors via Cross-Coupling Reactions

The true potential of this compound in materials science lies in its ability to serve as a key building block for the construction of larger, π-conjugated systems. The iodine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are cornerstones of modern organic synthesis and are instrumental in the development of novel organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7][8]

General Workflow for Cross-Coupling Reactions

The successful execution of a cross-coupling reaction hinges on the careful control of several key parameters. A general workflow is presented below, which can be adapted for specific reaction types.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh and add this compound, coupling partner, catalyst, ligand, and base to a reaction vessel. solvent Add anhydrous, degassed solvent. reagents->solvent inert Purge the vessel with an inert gas (N₂ or Ar). solvent->inert heat Heat the reaction mixture to the desired temperature. inert->heat monitor Monitor the reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Perform aqueous work-up and extraction. cool->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyrrolo[2,3-b]pyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of various aryl or heteroaryl moieties at the 3-position of the pyrrolo[2,3-b]pyridine core.[9][10] This is particularly useful for synthesizing linear π-conjugated oligomers and donor-acceptor molecules for organic electronics.

Reaction Principle

The reaction involves the palladium-catalyzed coupling of this compound with an organoboron compound (e.g., a boronic acid or boronate ester) in the presence of a base.[10]

Suzuki_Miyaura reactant1 This compound plus + reactant2 Ar-B(OR)₂ arrow -> product 3-Aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine conditions [Pd] catalyst, Base Solvent, Heat arrow->conditions Sonogashira reactant1 This compound plus + reactant2 R-C≡CH arrow -> product 3-(Alkynyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine conditions [Pd] catalyst, Cu(I) co-catalyst Amine base, Solvent arrow->conditions Heck reactant1 This compound plus + reactant2 Alkene arrow -> product 3-(Alkenyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine conditions [Pd] catalyst, Base Solvent, Heat arrow->conditions

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (a derivative of 7-azaindole). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides quick, actionable advice.

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling with this substrate fails, begin by assessing these critical parameters:

  • Catalyst Activity and Inhibition: The 7-azaindole core contains Lewis basic nitrogen atoms (at the 1- and 7-positions) that can coordinate to and poison the palladium catalyst, leading to its deactivation.[1][2][3] The free N-H group is a primary culprit for this inhibition.[2]

  • Oxygen Contamination: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of your boronic acid and decomposition of the Pd(0) catalyst.[4][5]

  • Reagent Purity and Stability: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[4][6]

  • Base and Solvent Choice: The selection of base and solvent is interdependent and crucial. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials.[4][7]

Q2: I'm observing a significant amount of a side product that appears to be my starting boronic acid without the boronic acid group. What is happening?

A2: This is a classic case of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][6] This is a very common side reaction, especially with heteroaryl boronic acids.[8] To mitigate this:

  • Use a Milder Base: Strong bases in the presence of water (the proton source) can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH to weaker ones like K₂CO₃ or KF.[4][9]

  • Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce this side reaction.[4]

  • Use Boronic Esters or Trifluoroborates: Boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable alternatives to boronic acids and less prone to protodeboronation.[10] They slowly release the boronic acid in situ.

Q3: My TLC/LC-MS analysis shows the formation of a symmetrical biaryl product derived from my boronic acid. What causes this?

A3: You are observing homocoupling , another common side reaction. This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1][5] To minimize this:

  • Rigorous Degassing: Improve the degassing procedure for your solvent and ensure a strict inert atmosphere is maintained throughout the reaction.[5]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)).[5]

II. In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and systematic approaches to resolving them.

Issue 1: Catalyst System Inactivity or Low Efficiency

The primary challenge with this compound is its tendency to inhibit the palladium catalyst. The lone pair on the pyridine nitrogen and the acidic N-H of the pyrrole ring are the main culprits.[2][5]

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for catalyst inactivity.

Detailed Recommendations:
  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging, electron-rich heteroaromatic substrates.[3] The oxidative addition step is often the rate-limiting step. To overcome this, you need a more active catalyst system.

    • Recommended Ligands: Utilize bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][10]

    • Precatalysts: Consider using well-defined, air-stable Pd(II) precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3). These ensure a reliable 1:1 Pd:Ligand ratio and generate the active Pd(0) species efficiently.[2]

  • N-H Acidity and Protection: The acidic proton on the pyrrole nitrogen can react with the base, creating an anionic species that can strongly coordinate to the palladium center, leading to catalyst deactivation.[2]

    • When to Protect: If optimizing the ligand and base does not improve the yield, consider protecting the pyrrole nitrogen.

    • Choice of Protecting Group: A t-butyloxy carbonyl (Boc) group is a common choice, but it can be unstable under some Suzuki conditions.[11] A more robust option is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Parameter Standard Conditions (Often Fail) Recommended Conditions for 7-Azaindoles Rationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, SPhos/XPhos PrecatalystsGenerates a more active Pd(0) species.[2]
Ligand PPh₃, dppfSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the catalytic cycle.[4][12]
Base Na₂CO₃, K₂CO₃Cs₂CO₃, K₃PO₄Stronger, non-nucleophilic bases are often more effective.[2][12]
Solvent Toluene, DMEDioxane/H₂O, Toluene/EthanolSolvent choice impacts base solubility and reaction kinetics.[2][12]
Issue 2: Sub-optimal Base and Solvent Combination

The base plays multiple roles in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the regeneration of the catalyst.[7][13] Its effectiveness is highly dependent on the solvent system.

Root Cause Analysis & Solution Workflow

Caption: Decision tree for base and solvent optimization.

Detailed Recommendations:
  • Base Selection: For N-heterocyclic substrates, stronger inorganic bases are often required.

    • Potassium Phosphate (K₃PO₄): Often used in aqueous dioxane, it is effective for many challenging couplings. A small amount of water is often necessary for reactions with K₃PO₄ to proceed.[10]

    • Caesium Carbonate (Cs₂CO₃): A strong and effective base, often used in polar aprotic solvents or alcohol co-solvents.[12]

  • Solvent System:

    • Aqueous Systems (e.g., Dioxane/H₂O): These are common and effective but can promote protodeboronation. Vigorous stirring is essential for these biphasic reactions.[4]

    • Anhydrous Systems (e.g., Toluene, THF): Can suppress water-mediated side reactions but may require a more soluble base or a phase-transfer catalyst.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a robust starting point based on successful couplings of similar 7-azaindole systems.[2][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered)

  • Anhydrous 1,4-dioxane and Degassed Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition  Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation  Ar'-B(OR)3- (from Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2  Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps where failures often occur with 7-azaindoles are:

  • Oxidative Addition: The C-I bond is generally reactive, but electron-donating groups on the ring can slow this step. A highly active, electron-rich ligand is crucial here.[10]

  • Transmetalation: Requires activation of the boronic acid by a base. Incomplete base activation or protodeboronation of the boronic acid will halt the cycle.[9]

By systematically addressing these potential points of failure—catalyst inhibition, side reactions, and suboptimal conditions—you can significantly increase the success rate of your Suzuki coupling reactions with this challenging yet valuable heterocyclic scaffold.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize this crucial C-N bond formation reaction.

Introduction to the System: this compound

The substrate, this compound, also known as a 7-azaindole derivative, presents a unique set of challenges and opportunities in Buchwald-Hartwig amination. The 7-azaindole core is a common motif in pharmacologically active compounds.[1] The presence of an unprotected N-H on the pyrrole ring, the electron-rich nature of the heterocyclic system further enhanced by the 4-methoxy group, and the reactivity of the C-I bond all play a significant role in the outcome of the reaction. A key advantage is that the unprotected N-H of the azaindole typically does not interfere with the desired amination at the halogenated position when using appropriate palladium catalysts.[1][2][3][4]

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.

Question 1: I am observing no reaction or very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Buchwald-Hartwig reaction with this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.

  • Reagent Quality: Use anhydrous and degassed solvents. Ensure the quality of your amine and base; they should be free of moisture.

Troubleshooting Steps:

  • Catalyst System Evaluation: The choice of palladium source and ligand is critical.[5]

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, palladium precatalysts are highly recommended for their ability to reliably generate the active Pd(0) species.[1][6] Consider using a G3 or G4 Buchwald precatalyst.

    • Ligand Selection: For electron-rich heteroaromatic substrates, bulky and electron-rich biarylphosphine ligands are essential.[7] A good starting point is to screen ligands like RuPhos , XPhos , or BrettPhos .[1][8] These ligands have demonstrated success in the amination of other halo-7-azaindoles.[1]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and the catalyst turnover.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]

    • Alternative Bases: If your substrate or amine is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although this may require higher reaction temperatures.[9]

  • Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Common Solvents: Toluene and 1,4-dioxane are frequently used and are good starting points.[6][10]

    • Solvent Screening: If solubility is an issue, consider screening other ethereal solvents like THF or CPME.[6]

  • Temperature: Insufficient temperature can lead to a sluggish reaction.

    • Typical Range: Buchwald-Hartwig reactions are often run at elevated temperatures, typically between 80-110 °C.[9] If you are not seeing a reaction at a lower temperature, a gradual increase may be beneficial.

Question 2: My reaction is producing a significant amount of a side product that appears to be the de-iodinated starting material (4-methoxy-1H-pyrrolo[2,3-b]pyridine). How can I minimize this?

Answer:

The formation of the hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-coupling reactions, arising from a competing β-hydride elimination pathway.[7]

Troubleshooting Steps:

  • Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination (product formation) versus β-hydride elimination.

    • Increase Ligand Bulk: Switching to a bulkier ligand can sterically hinder the approach of a β-hydride to the palladium center, thus favoring reductive elimination. If you are using a less bulky ligand, consider switching to one of the more sterically demanding Buchwald ligands like XPhos or tBuBrettPhos .[5][8]

  • Amine Concentration: Ensure you are using a slight excess of the amine coupling partner (typically 1.1-1.5 equivalents). A higher concentration of the amine can favor the desired C-N bond formation.

  • Base Choice: The nature of the base can sometimes influence the extent of side reactions. While less common for hydrodehalogenation, it is a parameter worth screening if the issue persists.

Question 3: I am getting a complex mixture of products, and purification is difficult. What could be the cause?

Answer:

A complex product mixture can arise from several sources, including side reactions of the starting material or product, or catalyst decomposition.

Troubleshooting Steps:

  • Protecting Group Strategy: While the unprotected N-H of the 7-azaindole is often tolerated,[1] in some cases, it can lead to side reactions. If you are using a particularly strong base or high temperatures and observing complex mixtures, consider protecting the pyrrole nitrogen with a readily cleavable group like Boc or SEM.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Lowering Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition and unwanted side reactions. If possible, try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. The use of a highly active catalyst system (e.g., a modern precatalyst and a bulky biarylphosphine ligand) can often enable lower reaction temperatures.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for catalyst and ligand selection for the amination of this compound?

A1: Based on literature for similar halo-7-azaindoles, a robust starting point would be to use a palladium precatalyst such as the RuPhos Pd G3 Precatalyst in combination with RuPhos as the ligand.[1] This system has shown broad applicability for the amination of unprotected halo-7-azaindoles.

Q2: How does the 4-methoxy group affect the reaction conditions?

A2: The 4-methoxy group is an electron-donating group, which increases the electron density of the 7-azaindole ring system. This can make the oxidative addition of the C-I bond to the Pd(0) center more challenging. To overcome this, the use of highly electron-rich and bulky phosphine ligands is crucial to promote this key step in the catalytic cycle.

Q3: Is it necessary to protect the N-H of the pyrrole ring?

A3: In many cases, it is not necessary to protect the N-H group, especially when using modern palladium precatalysts and bulky biarylphosphine ligands.[1] However, if you are encountering issues with side reactions or low yields, N-H protection could be a viable strategy to explore.

Q4: What is the best base to use for this reaction?

A4: Sodium tert-butoxide (NaOtBu) is a strong base that is generally very effective for Buchwald-Hartwig aminations.[5] If your substrate has base-sensitive functional groups, you could consider screening weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[9]

Q5: My aryl iodide substrate seems to be inhibiting the reaction. What can I do?

A5: While aryl iodides are generally more reactive in oxidative addition, the resulting iodide anion can sometimes form bridging dimers with palladium, leading to catalyst inhibition.[6] If you suspect this is an issue, consider the following:

  • Ligand Choice: Using a bulky, chelating ligand can sometimes mitigate this issue.

  • Solvent: In some cases, changing the solvent can influence the solubility of palladium-iodide species.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for each specific amine coupling partner.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the ligand (e.g., RuPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5-2.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Ligand and Base Screening

Ligand (L1)Palladium Source (Pd)BaseSolventTemperature (°C)
RuPhosRuPhos Pd G3 PrecatalystNaOtBuToluene100
XPhosXPhos Pd G3 PrecatalystNaOtBu1,4-Dioxane100
BrettPhosBrettPhos Pd G3 PrecatalystK₃PO₄Toluene110

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Aryl-I PdII_Aryl L-Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [L-Pd(II)(Aryl)(HNR'R'')]⁺ I⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Aryl-NR'R'' Red_Elim->Product ArylI Aryl-I ArylI->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or No Reaction? Start->Problem SideProduct Hydrodehalogenation? Problem->SideProduct No Catalyst Screen Catalyst: - Precatalyst (G3/G4) - Ligand (RuPhos, XPhos) Problem->Catalyst Yes ComplexMixture Complex Mixture? SideProduct->ComplexMixture No LigandBulk Increase Ligand Bulk (e.g., XPhos) SideProduct->LigandBulk Yes Success Successful Reaction ComplexMixture->Success No ProtectNH Protect Pyrrole N-H ComplexMixture->ProtectNH Yes Base Screen Base: - NaOtBu - K3PO4 Catalyst->Base Solvent Screen Solvent: - Toluene - Dioxane Base->Solvent Temp Increase Temperature Solvent->Temp Temp->Problem LigandBulk->SideProduct Monitor Optimize Reaction Time ProtectNH->Monitor Monitor->ComplexMixture

Caption: A troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: Synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, and its successful functionalization is critical for the development of novel therapeutics.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Poor Regioselectivity and Di-iodination during Iodination of 4-methoxy-1H-pyrrolo[2,3-b]pyridine

Question: I am attempting to iodinate 4-methoxy-1H-pyrrolo[2,3-b]pyridine to obtain the 3-iodo derivative, but I am observing a mixture of products, including what appears to be a di-iodinated species and unreacted starting material. How can I improve the selectivity for mono-iodination at the C-3 position?

Answer: This is a common challenge in the functionalization of 7-azaindoles. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic and kinetically favored site for iodination.[1] However, over-iodination and reaction at other positions can occur under certain conditions.

Root Causes and Solutions:

  • Over-activation of the Iodinating Agent: Strong iodinating agents or harsh reaction conditions can lead to the formation of di-iodinated products. The second iodine atom typically adds to the C-2 position.

    • Solution: Employ milder iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of a weak base like sodium bicarbonate.[2] Using iodine monochloride (ICl) can also be effective, but stoichiometry must be carefully controlled to avoid di-iodination.[4][5]

  • Reaction Stoichiometry and Temperature: Using an excess of the iodinating agent will invariably lead to di-iodination. Running the reaction at elevated temperatures can also decrease selectivity.

    • Solution: Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the iodinating agent. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress closely by TLC or LC-MS to quench the reaction upon consumption of the starting material.

  • N-H Deprotonation: In the presence of a strong base, the pyrrole N-H can be deprotonated, increasing the electron density of the ring system and its reactivity towards electrophiles, which can lead to multiple iodinations.

    • Solution: If a base is required, use a non-nucleophilic, weak base. Alternatively, consider N-protection of the pyrrole nitrogen.

Experimental Protocol: Selective C-3 Iodination using NIS

  • Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.05 eq.) portion-wise over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Unwanted Demethylation of the 4-Methoxy Group

Question: During a subsequent reaction step after the iodination, I am observing the loss of the methyl group from my 4-methoxy substituent, resulting in the formation of a 4-hydroxy-3-iodo-1H-pyrrolo[2,3-b]pyridine derivative. What is causing this and how can I prevent it?

Answer: The methoxy group at the C-4 position of the 7-azaindole ring is generally stable, but it can be susceptible to cleavage under certain conditions, particularly in the presence of strong Lewis acids or Brønsted acids, which are sometimes used in subsequent transformations or deprotection steps.

Root Causes and Solutions:

  • Strong Lewis Acids: Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or even some acidic conditions used for the removal of protecting groups can cleave the methyl ether.[2]

    • Solution: Avoid the use of strong Lewis acids if possible. If a Lewis acid is required, consider using a milder one or performing the reaction at a lower temperature to minimize the demethylation side reaction.

  • Strong Protic Acids: Certain strong protic acids, especially at elevated temperatures, can also promote the hydrolysis of the methoxy group.

    • Solution: If acidic conditions are necessary, use a weaker acid or carefully control the reaction temperature and time. For instance, if removing an acid-labile protecting group, screen for the mildest conditions that are effective.

Issue 3: Side Reactions During N-Deprotection of Sulfonyl Groups

Question: I protected the pyrrole nitrogen with a tosyl (Ts) group to improve solubility and handling. Now I am struggling to remove it without degrading my molecule. What are the best methods for deprotecting N-sulfonyl-7-azaindoles?

Answer: The deprotection of N-sulfonyl groups, particularly tosyl groups, from indoles and azaindoles can be challenging due to their stability.[6] Harsh conditions are often required, which can lead to undesired side reactions on the sensitive 7-azaindole core.

Root Causes and Solutions:

  • Harsh Basic or Acidic Conditions: Strong bases (e.g., NaOH, KOH) at high temperatures or strong acids can lead to decomposition of the 7-azaindole ring system or cleavage of other functional groups.

    • Solution: Milder basic conditions, such as cesium carbonate in methanol/THF, have been reported to be effective for the deprotection of N-tosylated indoles.[7] Reductive cleavage methods are often a better alternative.

  • Reductive Cleavage Issues: While reductive methods are generally milder, they can sometimes lead to the reduction of other functional groups, such as the iodo substituent.

    • Solution: Conditions like magnesium in methanol or sodium amalgam are often used for the reductive cleavage of sulfonyl groups.[8] It is crucial to carefully select the reducing agent and conditions to avoid unwanted reductions.

Recommended Deprotection Protocol: Magnesium in Methanol

  • Dissolve the N-tosyl-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq.) in anhydrous methanol.

  • Add magnesium turnings (excess, e.g., 10 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Filter the mixture to remove magnesium salts.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Wash the organic layer, dry, and purify as needed.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the pyrrole necessary for the iodination of 4-methoxy-1H-pyrrolo[2,3-b]pyridine?

A1: While not strictly necessary, N-protection can be highly beneficial. It can prevent N-iodination, improve the solubility of the starting material in organic solvents, and sometimes lead to cleaner reactions with higher yields.[2] Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and (2-trimethylsilyl)ethoxymethyl (SEM).[2][9] The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Q2: I am performing a Suzuki coupling with my 3-iodo-4-methoxy-7-azaindole derivative and observing significant amounts of de-iodinated starting material. What is causing this hydrodehalogenation?

A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[10] It can be caused by several factors:

  • β-Hydride Elimination: If the organoborane partner has β-hydrogens, β-hydride elimination from the Pd(II) intermediate can occur, leading to the formation of a palladium hydride species which can then reductively eliminate with the halide to give the dehalogenated product.

  • Protic Solvents or Impurities: Protons from solvents (like water or alcohols) or impurities can participate in the catalytic cycle, leading to the protonolysis of the Pd-C bond and subsequent reductive elimination.

  • Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions.

To minimize hydrodehalogenation, ensure you are using anhydrous solvents, a suitable base (e.g., K₂CO₃, K₃PO₄), and consider screening different palladium catalysts and ligands.[11]

Q3: Can I perform C-alkylation on the pyrrole ring after iodination?

A3: Direct C-alkylation of the pyrrole ring at the C-2 position after iodination at C-3 is generally not a straightforward transformation and can be prone to side reactions. A more common and predictable approach is to introduce substituents at the C-2 position via cross-coupling reactions if a halogen is present at that position, or through lithiation of an N-protected 7-azaindole followed by quenching with an electrophile. If both C-2 and C-3 functionalization is desired, a carefully planned synthetic route with orthogonal protecting and directing groups is necessary.

Data Summary

Table 1: Comparison of Iodinating Agents for 7-Azaindole

Iodinating AgentTypical ConditionsSelectivity for C-3Potential Side Reactions
I₂ / KOH in DMFRoom TemperatureGoodDi-iodination, potential for other isomers
NIS in Acetonitrile0 °C to RTExcellentGenerally clean, over-iodination if excess is used
ICl in CH₂Cl₂0 °C to RTGood to ExcellentDi-iodination if stoichiometry is not controlled[4][5]
I₂ / HIO₃ in H₂SO₄Elevated TemperatureModerateHarsh conditions, potential for degradation

Visualizing the Workflow

Diagram 1: Decision-making workflow for troubleshooting iodination reactions.

G cluster_solutions Troubleshooting Paths start Start: Iodination of 4-methoxy-1H-pyrrolo[2,3-b]pyridine issue Issue Detected: Low yield or mixture of products start->issue check_regio Check Regioselectivity (NMR/LC-MS) issue->check_regio Analyze Crude Reaction Mixture check_purity Check for Di-iodination check_regio->check_purity If C-3 product is present regio_issue Incorrect Regiochemistry check_regio->regio_issue Other isomers detected di_iodination_issue Di-iodination Observed check_purity->di_iodination_issue Di-iodinated product detected solution_regio Solution: - Use milder conditions (e.g., NIS at 0°C) - Consider N-protection regio_issue->solution_regio solution_di_iodination Solution: - Reduce equivalents of iodinating agent (1.0-1.1 eq) - Lower reaction temperature - Monitor reaction closely di_iodination_issue->solution_di_iodination end Successful C-3 Mono-iodination solution_regio->end Implement and Re-run solution_di_iodination->end Implement and Re-run

Caption: Troubleshooting workflow for iodination.

References

Technical Support Center: Purification of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you achieve the highest possible purity for your compound.

I. Understanding the Molecule and Potential Impurities

This compound, also known as 3-iodo-4-methoxy-7-azaindole, is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1][2][3][4] The purification of this compound can be challenging due to the potential for various impurities to arise during its synthesis.

A common synthetic route to this compound likely involves the iodination of a 4-methoxy-1H-pyrrolo[2,3-b]pyridine precursor. Understanding the potential side reactions in this process is crucial for developing an effective purification strategy.

Potential Impurities:

  • Unreacted Starting Material: Incomplete iodination can lead to the presence of 4-methoxy-1H-pyrrolo[2,3-b]pyridine in the crude product.

  • Di-iodinated Species: Over-iodination can result in the formation of di-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine isomers.

  • Isomeric Impurities: Depending on the directing effects of the methoxy group and the reaction conditions, iodination could potentially occur at other positions on the pyrrolo[2,3-b]pyridine ring system, leading to isomeric impurities.

  • Reagent-Derived Impurities: Residual iodinating reagents (e.g., N-iodosuccinimide, iodine) and their byproducts may be present.

  • Solvent Adducts: Solvents used in the reaction or workup may form adducts with the product or impurities.

  • Degradation Products: The pyrrolo[2,3-b]pyridine core can be sensitive to strongly acidic or basic conditions, potentially leading to degradation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What is the best initial approach for purifying crude this compound?

A1: For most routine purifications of solid organic compounds like this, a multi-step approach is recommended. Start with a simple aqueous workup to remove inorganic salts and water-soluble impurities. This is typically followed by either column chromatography or recrystallization as the primary purification technique. The choice between the two depends on the nature of the impurities and the scale of your reaction.

Q2: My crude product is a dark, oily residue. How should I proceed?

A2: An oily or dark-colored crude product often indicates the presence of polymeric or highly conjugated impurities. Before attempting column chromatography, it is advisable to perform a pre-purification step. This could involve trituration with a non-polar solvent like hexanes or a cold ether to precipitate your desired product, leaving some of the more soluble, colored impurities behind. Alternatively, a filtration through a small plug of silica gel or activated carbon can help remove some of the baseline impurities.

Q3: I'm seeing multiple spots on my TLC, even after column chromatography. What could be the issue?

A3: This could be due to several factors:

  • Co-eluting Impurities: The solvent system you've chosen may not be optimal for separating your product from a specific impurity. It is crucial to screen various solvent systems during TLC analysis to find one that provides the best separation.

  • On-Column Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can use deactivated silica gel (by pre-treating with a triethylamine/eluent mixture) or switch to a different stationary phase like alumina.

  • Isomeric Impurities: The synthesis may have produced isomers that are very close in polarity to your target compound. In such cases, a high-resolution technique like preparative HPLC might be necessary for complete separation.

Q4: Can I use recrystallization for final purification?

A4: Yes, recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective for compounds of intermediate polarity.[5]

Q5: How should I store the purified this compound?

A5: Based on supplier recommendations for similar compounds, it should be stored in a tightly sealed container in a cool, dry place, protected from light.[6] For long-term storage, keeping it at -20°C is advisable to minimize potential degradation.[6]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification process.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Separation on Column Chromatography Inappropriate solvent system.1. TLC Optimization: Screen a variety of solvent systems with different polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone). Aim for an Rf value of 0.2-0.3 for your product for optimal separation on a column. 2. Gradient Elution: If a single solvent system doesn't provide adequate separation, use a shallow gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
Column overloading.1. Reduce Sample Load: A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.
Tailing of spots on TLC and column.1. Add a Modifier: For nitrogen-containing heterocyclic compounds, tailing on silica gel is common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can help to sharpen the peaks.
Low Yield After Purification Product is too soluble in the recrystallization solvent.1. Solvent Screening: Test the solubility of your crude product in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. 2. Mixed Solvent System: If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until turbidity is observed. Heat to redissolve and then cool slowly.
Premature crystallization during hot filtration.1. Use a Heated Funnel: If available, use a heated filtration setup. 2. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 3. Preheat Glassware: Preheating the filtration flask and funnel with hot solvent can prevent premature crystallization.
Product is lost during aqueous workup.1. Check pH: Ensure the pH of the aqueous layer is not such that your product becomes protonated and water-soluble. 2. Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Product Degradation Exposure to strong acids or bases.1. Neutral Workup: If possible, use a neutral aqueous workup (e.g., washing with brine). 2. Deactivated Silica: If using column chromatography, consider using silica gel that has been deactivated with a base.
Light sensitivity.1. Protect from Light: Conduct the purification in a fume hood with the sash down to minimize light exposure. Wrap chromatography columns and collection flasks in aluminum foil.

IV. Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound.

Protocol 1: Flash Column Chromatography

This protocol is suitable for the purification of multi-gram quantities of the crude product.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate size chromatography column

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient)

  • Triethylamine (optional modifier)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an optimal solvent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. Look for a solvent ratio that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent system. If a gradient is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is ideal for obtaining highly pure, crystalline material, especially after a preliminary purification by chromatography.

Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser

  • Filtration apparatus (Büchner funnel, filter flask)

  • Recrystallization solvent(s) (e.g., Dichloromethane/Hexane)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your material in various solvents to find a suitable system.

  • Dissolution: Place the crude or semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., dichloromethane) and heat gently with stirring until the solid dissolves completely.

  • Precipitation: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Redissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. Purity Assessment

After purification, it is essential to assess the purity of your this compound. The following analytical techniques are recommended:

Technique Purpose Expected Observations for Pure Product
Thin-Layer Chromatography (TLC) Quick purity check and monitoring of fractions.A single, well-defined spot under UV visualization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.The spectra should be clean, with sharp signals corresponding to the expected structure. The absence of signals from starting materials or common byproducts is a key indicator of purity. Integration of proton signals should correspond to the number of protons in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and molecular weight confirmation.A single sharp peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak, allowing for the calculation of purity as a percentage of the total peak area.
Melting Point Physical property characterization and purity indicator.A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.

VI. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Analysis1 TLC/LC-MS Analysis Workup->Analysis1 Decision1 Purity Check Analysis1->Decision1 Chromatography Column Chromatography Decision1->Chromatography Impurities Present Recrystallization Recrystallization Decision1->Recrystallization Minor Impurities Chromatography->Recrystallization Further Purification Analysis2 Purity Assessment (NMR, HPLC, MS) Chromatography->Analysis2 Recrystallization->Analysis2 PureProduct Pure Product Analysis2->PureProduct Purity Confirmed TroubleshootingLogic Start Purification Issue Identified CheckTLC Review TLC Data Start->CheckTLC PoorSep Poor Separation CheckTLC->PoorSep Overlapping Spots LowYield Low Yield CheckTLC->LowYield Faint Product Spot Degradation Product Degradation CheckTLC->Degradation Streaking/New Spots OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent CheckLoading Check Sample Loading PoorSep->CheckLoading UseModifier Add Modifier (e.g., TEA) PoorSep->UseModifier OptimizeRecryst Optimize Recrystallization Solvent LowYield->OptimizeRecryst CheckWorkup Review Workup Procedure LowYield->CheckWorkup UseDeactivatedSilica Use Deactivated Silica Degradation->UseDeactivatedSilica ProtectFromLight Protect from Light Degradation->ProtectFromLight FinalAnalysis Re-analyze Purified Material OptimizeSolvent->FinalAnalysis CheckLoading->FinalAnalysis UseModifier->FinalAnalysis OptimizeRecryst->FinalAnalysis CheckWorkup->FinalAnalysis UseDeactivatedSilica->FinalAnalysis ProtectFromLight->FinalAnalysis

References

Technical Support Center: Synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic building block. Our goal is to empower you with the scientific rationale behind the synthetic steps to improve your yield, purity, and overall success.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, is typically achieved in a two-step process. The first step involves the nucleophilic substitution of a 4-halo-7-azaindole with a methoxide source to yield 4-methoxy-1H-pyrrolo[2,3-b]pyridine. The subsequent step is a regioselective iodination at the C3 position of the pyrrole ring. While the synthetic route is straightforward in principle, several factors can influence the yield and purity of the final product. This guide will address common challenges in both stages of the synthesis.

Overall Synthetic Workflow

The following diagram illustrates the general synthetic pathway from a commercially available starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: C3-Iodination 4-Halo-7-azaindole 4-Halo-7-azaindole 4-Methoxy-1H-pyrrolo[2,3-b]pyridine 4-Methoxy-1H-pyrrolo[2,3-b]pyridine 4-Halo-7-azaindole->4-Methoxy-1H-pyrrolo[2,3-b]pyridine Sodium Methoxide (NaOMe) DMF, 110-130 °C This compound This compound 4-Methoxy-1H-pyrrolo[2,3-b]pyridine->this compound Iodinating Agent (e.g., NIS) Solvent (e.g., DMF)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Part 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (The Precursor)

Q1: My methoxylation reaction is sluggish or incomplete, even after prolonged heating. What could be the cause and how can I improve the conversion?

A1: Incomplete conversion in the nucleophilic aromatic substitution (SNAr) of a 4-halo-7-azaindole is a common issue. Here are several factors to consider and troubleshoot:

  • Purity of Starting Materials: Ensure your 4-halo-7-azaindole (e.g., 4-bromo- or 4-chloro-7-azaindole) is pure. Impurities can interfere with the reaction. Similarly, the sodium methoxide should be anhydrous. Moisture will consume the methoxide and hinder the reaction.

  • Reaction Temperature: The reaction generally requires high temperatures, typically in the range of 110-130 °C.[1] Ensure your reaction is reaching and maintaining the target temperature. Consider using a high-boiling point solvent like DMF or DMSO.

  • Solvent Quality: The solvent must be anhydrous. The presence of water will hydrolyze the sodium methoxide. Use freshly dried solvents.

  • Stoichiometry of Sodium Methoxide: An excess of sodium methoxide is often required to drive the reaction to completion. A common starting point is 1.2 to 1.5 equivalents.

  • Choice of Halogen: The reactivity of the 4-halo-7-azaindole follows the order I > Br > Cl. If you are using a chloro-substituted starting material, expect a slower reaction rate compared to a bromo- or iodo-substituted one.

Troubleshooting Workflow for Incomplete Methoxylation:

Methoxylation_Troubleshooting start Incomplete Methoxylation check_purity Verify Purity of Starting Materials (4-halo-7-azaindole and NaOMe) start->check_purity check_temp Confirm Reaction Temperature (110-130 °C) check_purity->check_temp If pure check_solvent Ensure Anhydrous Solvent (e.g., dry DMF) check_temp->check_solvent If temp is correct increase_naome Increase Equivalents of NaOMe (e.g., to 1.5 eq) check_solvent->increase_naome If solvent is dry increase_time Extend Reaction Time increase_naome->increase_time consider_halogen Consider a More Reactive Halogen (Br or I instead of Cl) increase_time->consider_halogen success Reaction Complete consider_halogen->success

Caption: Decision tree for troubleshooting incomplete methoxylation.

Q2: I am observing significant side product formation during the synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine. What are the likely side products and how can I minimize them?

A2: A common side product is the corresponding 4-hydroxy-7-azaindole, which arises from the reaction with any residual water in the reaction mixture. To minimize its formation, it is crucial to use anhydrous sodium methoxide and a dry, high-boiling aprotic solvent like DMF. Another potential issue is the degradation of the starting material or product at high temperatures over extended periods.

ParameterRecommended ConditionRationale
Sodium Methoxide Use freshly opened or properly stored anhydrous solid.Minimizes hydrolysis to sodium hydroxide, which would lead to the 4-hydroxy byproduct.
Solvent Anhydrous DMF or DMSO.Prevents side reactions with water and effectively dissolves the reactants.
Temperature 110-130 °C.[1]Sufficient to drive the SNAr reaction without causing significant degradation.
Reaction Time Monitor by TLC or LC-MS.Avoid unnecessarily long reaction times which can lead to decomposition.
Part 2: C3-Iodination of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Q3: My iodination reaction is giving a low yield of the desired 3-iodo product. How can I improve the efficiency of this step?

A3: Low yields in the C3-iodination can stem from several factors. The pyrrole ring of the 7-azaindole system is electron-rich and prone to electrophilic substitution, but the conditions need to be optimized for regioselectivity and efficiency.

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation. Molecular iodine (I₂) can also be used, often in the presence of a base like potassium carbonate or a catalyst.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are generally good choices.

  • Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to ensure a reasonable reaction rate without promoting side reactions.

  • Reaction Time: The reaction progress should be monitored carefully by TLC or LC-MS to determine the optimal reaction time. Over-iodination or degradation can occur with prolonged reaction times.

Q4: I am observing the formation of di-iodinated or other regioisomeric products. How can I improve the selectivity for C3-iodination?

A4: The C3 position of the 7-azaindole nucleus is generally the most electron-rich and therefore the most susceptible to electrophilic attack. However, under forcing conditions, iodination at other positions can occur.

  • Stoichiometry of the Iodinating Agent: Use of a slight excess (1.05-1.2 equivalents) of the iodinating agent is typically sufficient. A large excess can lead to di-iodination.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the regioselectivity.

  • Controlled Addition: Adding the iodinating agent portion-wise to the solution of the 4-methoxy-7-azaindole can help to maintain a low concentration of the electrophile and improve selectivity.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the C3-iodination of 7-azaindoles.

Step 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • To a stirred solution of 4-bromo-7-azaindole (1.0 eq) in anhydrous DMF, add sodium methoxide (1.2-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 110-130 °C and monitor the progress by TLC or LC-MS.[1]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

  • Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add N-iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. This 7-azaindole scaffold is a privileged core in medicinal chemistry, and its successful functionalization is critical for many discovery programs.[1] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of catalyst selection for various cross-coupling reactions.

The this compound substrate presents a unique set of characteristics. It comprises an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, a feature that can be exploited for selective transformations.[2] The iodine at the C-3 position is an excellent handle for palladium-catalyzed reactions due to the lability of the C-I bond. However, the presence of the pyrrole N-H and the basic nitrogen on the pyridine ring can lead to catalyst inhibition or undesired side reactions if not properly managed. This guide is structured to address these specific challenges head-on.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding strategy and initial experimental design.

Q1: I need to functionalize this compound. Which cross-coupling reaction is appropriate for my target?

A1: The choice of reaction depends entirely on the bond you intend to form:

  • For Carbon-Carbon (Aryl/Vinyl) Bonds: The Suzuki-Miyaura coupling is the most robust and widely used method for coupling with aryl or vinyl boronic acids/esters.[3] It offers a broad substrate scope and generally high functional group tolerance.

  • For Carbon-Carbon (Alkynyl) Bonds: The Sonogashira coupling is the premier choice for introducing terminal alkynes.[4][5] This reaction is instrumental in creating linear, rigid structures often desired in pharmacophores.

  • For Carbon-Nitrogen Bonds: The Buchwald-Hartwig amination is the state-of-the-art method for coupling with primary or secondary amines, amides, or carbamates to form C-N bonds.[6][7]

  • For Carbon-Carbon (Alkene) Bonds: The Heck reaction is used to couple the substrate with an alkene, typically yielding a substituted alkene product.[8] It is particularly effective with electron-deficient alkenes like acrylates.[8]

Q2: Is it necessary to protect the pyrrole N-H group before running a cross-coupling reaction?

A2: It is highly recommended, though not always strictly necessary. The pyrrole N-H is acidic and can be deprotonated by the bases used in many coupling reactions. This can lead to catalyst inhibition or side reactions.

  • For Suzuki and Heck Reactions: While some reactions proceed without protection, yields and reproducibility are often improved with an N-protecting group.

  • For Buchwald-Hartwig Amination: N-H protection is often crucial. The strongly basic conditions can deprotonate the pyrrole, and the resulting anion can interfere with the catalytic cycle. In a study on a similar 7-azaindole system, masking the pyrrole N-H was essential for a successful Buchwald-Hartwig amination.[1]

  • Common Protecting Groups: The Trimethylsilylethoxymethyl (SEM) group is a reliable choice as it is stable to many coupling conditions but can be removed later.[1] Other options include Boc, tosyl (Ts), or a simple benzyl (Bn) group.

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this iodo-azaindole?

A3: For a reliable starting point, a palladium(0) catalyst with a suitable ligand and an inorganic base in a mixed aqueous solvent system is recommended. A large proportion of successful Suzuki reactions on heteroaryl halides use standard conditions involving catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a carbonate base.[3]

  • Catalyst System: Start with Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) with a phosphine ligand. Pd(PPh₃)₄ has shown good chemoselectivity in related systems, minimizing side reactions like hydrodehalogenation.[1][9]

  • Base: Aqueous K₂CO₃ (2-3 equivalents) is a robust and cost-effective choice.[10]

  • Solvent: A de-gassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is a standard.

  • Temperature: Begin with heating at 80-100 °C .

Q4: How do I select the optimal catalyst and ligand for a Buchwald-Hartwig amination reaction?

A4: Ligand selection is the most critical parameter for a successful Buchwald-Hartwig amination. Modern, sterically hindered, electron-rich phosphine ligands are generally required.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective palladium precursors.[2]

  • Ligand Choice:

    • For primary and secondary alkyl or aryl amines, XPhos or RuPhos are excellent starting points.[1] These bulky, electron-rich ligands promote the crucial reductive elimination step and are effective for heteroaryl substrates.[7][11]

    • Xantphos is another versatile ligand that has proven effective for C-N bond formation on 4-bromo-7-azaindole systems.[2]

  • Base: A strong, non-nucleophilic base is required. NaOt-Bu , KOt-Bu , or Cs₂CO₃ are the most common choices.[12]

  • Solvent: Anhydrous, de-gassed Toluene or 1,4-Dioxane .

Q5: What are the standard conditions for a Sonogashira coupling with an iodo-azaindole?

A5: The classic Sonogashira protocol utilizes a dual palladium/copper catalytic system under mild, anaerobic conditions.[4][13]

  • Catalyst System: A combination of a Pd(0) source like PdCl₂(PPh₃)₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (1-5 mol%).

  • Base/Solvent: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is used, often serving as both the base and the solvent.[5] Anhydrous THF or DMF can be used as co-solvents.

  • Temperature: Reactions are often successful at room temperature but may require gentle heating (40-60 °C) for less reactive substrates.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1 (Suzuki): My reaction has low yield, and I observe significant hydrodehalogenation (the iodine is replaced by hydrogen).

  • Causality: Hydrodehalogenation often occurs when the catalytic cycle is inefficient, particularly when the transmetalation or reductive elimination steps are slow. This can be exacerbated by certain palladium-ligand combinations or the presence of water/protons.

  • Solution 1: Change the Catalyst. Switch to Pd(PPh₃)₄ . This catalyst is sometimes less prone to side reactions and has been shown to be effective in providing chemoselectivity, reducing the formation of the hydrodehalogenated product.[1]

  • Solution 2: Use a Bulky Ligand. If using a Pd(0) source like Pd₂(dba)₃, switch to a more sterically hindered and electron-rich ligand such as XPhos or SPhos . These ligands accelerate the reductive elimination step, which is often rate-limiting, thereby outcompeting the hydrodehalogenation pathway.[10]

  • Solution 3: Modify the Base/Solvent. Ensure your base is fully dissolved. If using K₂CO₃, ensure sufficient water is present. Alternatively, switch to a stronger base like K₃PO₄, which can sometimes accelerate the desired reaction.

Problem 2 (Buchwald-Hartwig): The reaction stalls with significant starting material remaining, even after extended heating.

  • Causality: This failure often points to catalyst deactivation or inhibition. The nitrogen atoms in the 7-azaindole core or the amine coupling partner can coordinate too strongly to the palladium center, creating an inactive complex. The N-H of the pyrrole, if unprotected, is a likely culprit.

  • Solution 1: Protect the Pyrrole N-H. This is the most critical first step. Use a protecting group like SEM or Boc to prevent deprotonation and subsequent catalyst inhibition.[1]

  • Solution 2: Use a More Robust Ligand. Switch to a highly active Buchwald-type biaryl phosphine ligand like G3-XPhos or cataCXium A . These ligands are designed to resist deactivation and are highly effective for coupling on nitrogen-containing heterocycles.[14]

  • Solution 3: Screen Bases. The choice of base is critical. If Cs₂CO₃ is not effective, try a stronger base like LiHMDS or KHMDS, especially if your amine is weakly nucleophilic.

Problem 3 (General): My reaction works, but purification is difficult due to residual catalyst and ligand byproducts.

  • Causality: Palladium catalysts and phosphine ligands (and their oxides) can be difficult to remove via standard silica gel chromatography.

  • Solution 1: Use Pre-catalysts. Use well-defined palladium pre-catalysts (e.g., XPhos Pd G2/G3). These are often used at lower loadings (0.1-1 mol%) and can lead to cleaner reactions.[15]

  • Solution 2: Scavenging. After the reaction is complete, add a scavenger resin designed to bind palladium or phosphines. Stir for a few hours, then filter. This can significantly simplify purification.

  • Solution 3: Aqueous Wash. Perform an aqueous wash with a solution of thiourea or sodium sulfide to precipitate palladium residues, which can then be removed by filtration through Celite.

Data & Protocols

Data Presentation: Recommended Starting Conditions

The following tables provide robust starting points for key cross-coupling reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Condition Rationale & Reference
Substrate This compound (N-H protected) 1.0 equiv
Boronic Acid/Ester 1.2 - 1.5 equiv Excess ensures complete consumption of the iodide.
Pd Source Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) Pd(PPh₃)₄ is a reliable single-component catalyst.[3] Pd₂(dba)₃ offers flexibility with ligand choice.[1]
Ligand (if needed) PPh₃ (10 mol%) or SPhos (5 mol%) SPhos is a good general ligand for heteroaryl couplings.[10]
Base K₂CO₃ (3.0 equiv) Standard, effective, and economical base.[3]
Solvent 1,4-Dioxane / H₂O (4:1) Common solvent system for Suzuki reactions.[1]
Temperature 100 °C Sufficient thermal energy for most couplings.

| Atmosphere | Nitrogen or Argon | Prevents oxidation of the Pd(0) catalyst. |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Condition Rationale & Reference
Substrate N-Protected this compound 1.0 equiv
Amine 1.2 equiv A slight excess is typically sufficient.
Pd Source Pd₂(dba)₃ (2 mol%) A common and effective Pd(0) precursor.[2]
Ligand XPhos (4.4 mol%) A highly active ligand for heteroaryl aminations.[1][7]
Base NaOt-Bu (1.5 equiv) Strong base required to generate the active amide.[12]
Solvent Toluene (anhydrous, de-gassed) Standard solvent for this transformation.
Temperature 110 °C Typical temperature for Buchwald-Hartwig reactions.

| Atmosphere | Nitrogen or Argon | Crucial for preventing catalyst decomposition. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add N-protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Add de-gassed 1,4-dioxane and water (4:1 ratio) via syringe.

  • Place the reaction vial in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations: Catalytic Cycles & Workflows

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Product Ar-Ar' (Product) OA_Complex Ar-Pd(II)(I)L₂ OA_Complex->Pd0 Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')L₂ Transmetalation_Complex->OA_Complex Transmetalation Product->Transmetalation_Complex Reductive Elimination Catalyst_Regen Regenerated Pd(0)L₂ Substrate Ar-I (Substrate) Boronic_Acid Ar'-B(OH)₂ + Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Decision Workflow for Buchwald-Hartwig Ligand Selection

Ligand_Selection Buchwald-Hartwig Ligand Selection Workflow Start Start: Couple Amine with 3-Iodo-4-methoxy-7-azaindole Amine_Type What is the nature of the amine? Start->Amine_Type Primary_Alkyl Primary Alkylamine Amine_Type->Primary_Alkyl Primary Alkyl Secondary_Cyclic Secondary Cyclic Amine (e.g., Piperidine) Amine_Type->Secondary_Cyclic Secondary Cyclic Aniline Primary Aniline (Hindered or Unhindered) Amine_Type->Aniline Aniline Try_XPhos Start with XPhos / Pd₂(dba)₃ and NaOtBu in Toluene Primary_Alkyl->Try_XPhos Secondary_Cyclic->Try_XPhos Try_RuPhos Start with RuPhos / Pd₂(dba)₃ and K₃PO₄ in Dioxane Aniline->Try_RuPhos Troubleshoot Low Conversion? -> Screen other Buchwald Ligands -> Ensure N-H is protected Try_XPhos->Troubleshoot Try_RuPhos->Troubleshoot

Caption: A decision tree to guide initial ligand choice for amination reactions.

References

Technical Support Center: Addressing Low Conversion in 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Low conversion rates with this valuable building block can be a significant hurdle, and this resource provides in-depth, field-proven insights to overcome these challenges.

I. Understanding the Substrate: The 7-Azaindole Core

This compound, a derivative of 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] However, its unique electronic and structural features can present challenges in common C-C and C-N bond-forming reactions. The electron-rich nature of the pyrrolo[2,3-b]pyridine system, further enhanced by the 4-methoxy group, can influence catalyst activity.[2] Additionally, the pyridine nitrogen is known to coordinate with palladium catalysts, which can lead to catalyst poisoning and reduced reaction efficiency.[3] The pyrrole N-H can also be deprotonated by strong bases, leading to potential side reactions or catalyst inhibition.[4]

II. Troubleshooting Guide: A Diagnostic Workflow for Low Conversion

When faced with a low-yielding reaction, a systematic approach to identifying the root cause is crucial. The following workflow provides a logical sequence of checks and optimizations.

Troubleshooting_Workflow cluster_start Start: Low Conversion Observed cluster_analysis Step 1: Analyze Reaction Profile cluster_diagnosis Step 2: Diagnose the Issue cluster_solutions Step 3: Implement Solutions Start Low Conversion (<50%) A1 Check Starting Material Purity & Stability (NMR, LC-MS) Start->A1 D1 Starting Material Degradation? A1->D1 A2 Analyze Crude Reaction Mixture (LC-MS, TLC) D2 Side Products Observed? A2->D2 D1->A2 No S1 Re-purify Starting Material Adjust Storage Conditions D1->S1 Yes D3 Incomplete Conversion with Clean Baseline? D2->D3 No S2a Address Hydrodehalogenation: - Use Anhydrous Solvents - Scrupulously Degas - Choose Ligands Less Prone to β-Hydride Elimination D2->S2a Yes (Hydrodehalogenation) S2b Address Homocoupling: - Rigorous Degassing - Use Pd(0) Precatalyst - Use Milder Base (e.g., K₂CO₃, KF) D2->S2b Yes (Homocoupling) S3 Optimize Catalyst & Conditions: - Screen Ligands (Bulky Biarylphosphines) - Screen Bases (e.g., Cs₂CO₃, K₃PO₄, LiHMDS) - Screen Solvents (e.g., Dioxane, Toluene, DMF) - Increase Temperature/Time - Consider N-H Protection (SEM, Ts) D3->S3 Yes

Caption: A step-by-step workflow for diagnosing and addressing low conversion.

III. Frequently Asked Questions (FAQs)

General Questions
  • Q1: Why is low conversion a common problem with this compound?

    • A1: Several factors contribute to this. The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to the formation of off-cycle, inactive species—a phenomenon known as catalyst poisoning.[3] The electron-donating 4-methoxy group increases the electron density of the heterocyclic system, which can make the crucial oxidative addition step of the catalytic cycle slower.[2] Furthermore, the pyrrole N-H is acidic and can be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions.[4]

  • Q2: What is the role of the N-H on the pyrrole ring, and should it be protected?

    • A2: The pyrrole N-H is acidic and can interfere with the catalytic cycle, especially when strong bases are used. Deprotonation can lead to catalyst deactivation or the formation of homo-coupled side products.[4] For many challenging cross-coupling reactions, particularly Buchwald-Hartwig aminations, protecting the pyrrole nitrogen is essential for achieving high yields.[1][5] Common protecting groups include (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts), which can be removed under specific conditions post-coupling.

Reaction-Specific Questions
  • Q3 (Suzuki Coupling): I'm observing significant homocoupling of my boronic acid. What can I do?

    • A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired reaction.[6][7] To mitigate this:

      • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[7]

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) avoids the in-situ reduction of a Pd(II) source, which can sometimes promote homocoupling.[6]

      • Milder Base: Strong bases can sometimes accelerate homocoupling. Consider using milder bases like K₂CO₃ or KF.[8]

  • Q4 (Sonogashira Coupling): My Sonogashira reaction is sluggish. How can I improve the rate?

    • A4: Sluggish Sonogashira reactions can be due to several factors. Ensure your palladium and copper(I) catalysts are fresh and active.[9] Thoroughly degas all solvents and maintain a positive inert gas pressure to prevent oxygen from causing alkyne homocoupling, a common side reaction.[9][10] If the reaction is still slow at room temperature, gentle heating to 50-60 °C can often improve the rate.[9] For electron-rich substrates, sometimes a change in solvent to a more polar one like DMF can be beneficial.[11]

  • Q5 (Buchwald-Hartwig Amination): My amine is complex and sterically hindered, leading to low yield. What strategies can I employ?

    • A5: Coupling sterically hindered amines is a known challenge. The use of bulky, electron-rich biarylphosphine ligands is critical.[12][13] Ligands like XPhos, RuPhos, or BrettPhos have been specifically designed to facilitate the reductive elimination step with bulky substrates.[13] Using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often necessary.[4][14] In some cases, increasing the reaction temperature and using a high-boiling point solvent like toluene or dioxane is required.[15]

  • Q6 (General): I suspect my catalyst is being poisoned. What are common sources of catalyst poisoning with this substrate?

    • A6: The primary suspect for catalyst poisoning is the pyridine nitrogen of the 7-azaindole core itself.[3] It can coordinate to the palladium center and inhibit catalytic activity. Using ligands that bind strongly to palladium and promote the desired catalytic cycle can help overcome this. Additionally, impurities in your starting materials or solvents (e.g., sulfur-containing compounds, excess water) can also deactivate the catalyst.[16] Ensuring high purity of all reagents is paramount.

IV. Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Ligand Screening

This protocol is designed for small-scale screening to identify the optimal ligand for your specific coupling partner.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4.4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture, to achieve a 0.1 M concentration with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block (80-110 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[8][17]

Protocol 2: Robust Conditions for Buchwald-Hartwig Amination

This protocol is a starting point for coupling with primary or secondary amines and incorporates N-H protection.

  • N-H Protection (if necessary): Protect the pyrrole nitrogen of this compound with a suitable protecting group (e.g., SEM-Cl) prior to the coupling reaction.

  • Reaction Setup: To an oven-dried vial, add the N-protected iodo-azaindole (1.0 equiv), the amine (1.2 equiv), a bulky biarylphosphine ligand (e.g., RuPhos, 10 mol%), and a strong base (e.g., NaOtBu, 2.0 equiv).

  • Catalyst and Solvent: Add the palladium source (e.g., Pd(OAc)₂, 5 mol%) and anhydrous, degassed toluene.

  • Reaction Conditions: Seal the vial under an inert atmosphere and heat to 100-120 °C, monitoring by LC-MS until the starting material is consumed.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and purify as described in Protocol 1.[4][12]

V. Data Tables for Quick Reference

Table 1: Recommended Catalyst & Ligand Combinations

Reaction TypePalladium SourceRecommended LigandsRationale
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination, especially for heteroaryl halides.[17][18][19]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (in Pd source)The classic ligand system is often sufficient; CuI is typically used as a co-catalyst.[9][11]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhosEssential for coupling hindered amines and overcoming catalyst inhibition by the pyridine nitrogen.[12][13]

Table 2: Solvent and Base Selection Guide

Reaction TypeCommon SolventsCommon BasesKey Considerations
Suzuki-Miyaura Dioxane/H₂O, Toluene/H₂O, THF/H₂OK₃PO₄, K₂CO₃, Cs₂CO₃Aqueous conditions are common, but anhydrous conditions with KF can reduce protodeboronation.[8]
Sonogashira THF, DMF, AcetonitrileEt₃N, DIPEAThe amine base acts as both a base and a solvent in some cases.[9]
Buchwald-Hartwig Toluene, Dioxane, DMFNaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required. Base choice is highly dependent on the amine and solvent.[15][20]

VI. References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.

  • BenchChem. (2025). Technical Support Center: Optimizing Sonogashira Reactions for 4-Iodobenzyl Alcohol. BenchChem Technical Support.

  • Buchwald, S. L., et al. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.

  • Synlett. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.

  • Buchwald, S. L., et al. (2008). Pd-catalysed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Springer Nature Experiments.

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination.

  • Liu, K., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.

  • Al-Masri, M. (2010). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.

  • Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

  • de Oliveira, R. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • Singleton, D. A., & Blackmond, D. G. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.

  • Grushin, V. V., et al. (2005). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.

  • van der Boom, M. E., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.

  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool IT Services.

  • Lipshutz, B. H., & Ghorai, S. (2014). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H₂. NSF Public Access Repository.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • ResearchGate. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a.

  • Taber, D. F., & Neubert, T. D. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.

  • Kwak, C., et al. (2017). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central.

  • Willis, M. C., et al. (2019). Optimization of Sonogashira conditions. ResearchGate.

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

  • Kempe, R., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed.

  • Guillarme, S., & Legros, J. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

  • Patra, T., et al. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate.

  • Procter, D. J., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.

References

Technical Support Center: 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-methoxy-7-azaindole) in cross-coupling reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these transformations and, most critically, to minimize the formation of the undesired homocoupled byproduct.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in medicinal chemistry and materials science. Its electron-rich nature, a consequence of the methoxy group and the pyrrole fusion, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. However, this enhanced reactivity also increases its propensity for a common and often yield-limiting side reaction: homocoupling. This process leads to the formation of a symmetrical dimer of the azaindole, complicating purification and reducing the yield of the desired product.

This guide is structured to address the specific challenges encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing you with the technical insights and practical steps to achieve clean and efficient couplings.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is the dimerization of the starting aryl iodide to form a biaryl species. In the context of your substrate, this results in the formation of 3,3'-bis(4-methoxy-1H-pyrrolo[2,3-b]pyridine). This side reaction is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and the resulting dimer can be difficult to separate from the product due to similar polarity. The electron-rich nature of the 4-methoxy-7-azaindole ring system makes the C-I bond particularly susceptible to oxidative addition, a key step that can also initiate the homocoupling pathway.

Q2: What are the primary mechanistic pathways leading to homocoupling?

A2: There are two main pathways for homocoupling in palladium-catalyzed reactions:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the organoboron reagent (in Suzuki coupling) or participate in other oxidative pathways, ultimately leading to the homocoupled product. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can directly react with your starting material or coupling partner before the main catalytic cycle is established, leading to the formation of the homodimer.

The following diagram illustrates the competition between the desired cross-coupling and the undesired homocoupling pathway in a Suzuki-Miyaura reaction.

Suzuki_Homocoupling cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway Ar-I 3-Iodo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine OxAdd Oxidative Addition Ar-I->OxAdd Pd(0)L2 Pd(0)L₂ Pd(0)L2->OxAdd ArPd(II)IL2 Ar-Pd(II)-I(L)₂ OxAdd->ArPd(II)IL2 Transmetalation Transmetalation (Base) ArPd(II)IL2->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R(L)₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Desired Product) Reductive_Elimination->Product Ar-I_homo 2 x 3-Iodo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine OxAdd_homo Oxidative Addition Ar-I_homo->OxAdd_homo Pd(0)L2_homo Pd(0)L₂ Pd(0)L2_homo->OxAdd_homo ArPd(II)IL2_homo Ar-Pd(II)-I(L)₂ OxAdd_homo->ArPd(II)IL2_homo Dimerization Dimerization/ Reductive Elimination ArPd(II)IL2_homo->Dimerization Dimerization->Pd(0)L2_homo Homocoupling_Product Ar-Ar (Homocoupled Dimer) Dimerization->Homocoupling_Product

Caption: Competing pathways in Suzuki-Miyaura coupling.

Q3: Does the N-H group on the pyrrole ring interfere with the reaction? Should I protect it?

A3: Yes, the acidic N-H proton of the pyrrolo[2,3-b]pyridine core can potentially interfere with the catalytic cycle. It can be deprotonated by the base, leading to an anionic species that might coordinate to the palladium center and inhibit catalysis. For particularly sensitive or sluggish reactions, N-protection is highly recommended. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or (2-trimethylsilyl)ethoxymethyl (SEM). However, for many standard couplings with robust catalysts, the reaction may proceed without protection, especially if a weaker base is used. It is advisable to first screen the reaction with the unprotected substrate and consider N-protection as a key optimization parameter if issues like low conversion or significant side product formation are observed.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of the homocoupled dimer of this compound.

Potential Cause Troubleshooting Strategy Rationale
Oxygen in the reaction mixture Ensure rigorous degassing of all solvents and reagents. Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use freeze-pump-thaw cycles for complete oxygen removal.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.
Use of a Pd(II) precatalyst Switch to a Pd(0) source like Pd₂(dba)₃ or use a pre-catalyst that readily generates Pd(0) in situ (e.g., Buchwald G3 or G4 precatalysts).Pd(II) can directly react with the boronic acid to cause homocoupling before the main catalytic cycle begins.
Inappropriate Ligand Choice Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step over side reactions.Bulky ligands favor the formation of monoligated palladium species, which can accelerate the cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.
Base is too strong or reactive Use a milder base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. If using an aqueous base, ensure efficient stirring to overcome phase separation.Strong bases can promote side reactions, including protodeboronation of the boronic acid, which can alter the stoichiometry and favor homocoupling.
Reaction Temperature is too high Screen a range of temperatures (e.g., 80-110 °C). Excessive heat can lead to catalyst decomposition and an increase in side reactions.Finding the optimal temperature balances the rate of the desired reaction against the rates of undesired side reactions.

Optimized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Issue: Formation of the alkyne homocoupling (Glaser-Hay coupling) product.

Potential Cause Troubleshooting Strategy Rationale
Copper(I) Co-catalyst Perform the reaction under "copper-free" conditions. Use a palladium catalyst system that does not require a copper co-catalyst, such as Pd(PPh₃)₄ or a palladium-NHC complex.The copper(I) co-catalyst is the primary promoter of the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling).
Presence of Oxygen Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.Oxygen is the oxidant in the Glaser-Hay coupling mechanism.
Inappropriate Base/Solvent System Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a solvent like THF or DMF.The choice of base and solvent can influence the solubility and reactivity of the copper acetylide intermediate, affecting the rate of homocoupling.[1]
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature to 50 °C).Higher temperatures can accelerate the rate of Glaser-Hay coupling.

Optimized Protocol for Copper-Free Sonogashira Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.3 equiv.), and a degassed amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.). If necessary, add a copper source like CuI (1-2 mol%) for the traditional Sonogashira.

  • Reaction: Stir the mixture at room temperature to 50 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Issue: Formation of the homocoupled dimer of this compound and/or hydrodehalogenation.

Potential Cause Troubleshooting Strategy Rationale
Ligand Choice Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or Josiphos-type ligands.These ligands promote the desired C-N reductive elimination, which is often the rate-limiting step, and can outcompete side reactions.
Base Selection Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is critical and often substrate-dependent.A suitable base is required to deprotonate the amine and form the palladium-amido complex, but overly harsh conditions can lead to side reactions.[2][3]
Catalyst Deactivation Consider using a pre-catalyst that is more resistant to deactivation, such as a Buchwald G3 or G4 precatalyst.The nitrogen atoms in the azaindole core can coordinate to the palladium center and inhibit catalysis. Robust catalyst systems can overcome this.
Hydrodehalogenation Ensure anhydrous conditions. Water or protic solvents can be a source of protons for hydrodehalogenation.Palladium-hydride species, which can lead to hydrodehalogenation, can form from reactions with water or other protic impurities.

Optimized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong base like NaOtBu (1.4 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Key Relationships

Troubleshooting_Logic Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Solution_Degas Improve degassing procedure Check_Oxygen->Solution_Degas No Check_Ligand Is the ligand bulky and electron-rich? Check_Catalyst->Check_Ligand No Solution_Catalyst Switch to a Pd(0) source or advanced precatalyst Check_Catalyst->Solution_Catalyst Yes Check_Base Is the base appropriate for the reaction? Check_Ligand->Check_Base Yes Solution_Ligand Screen bulky phosphine ligands (e.g., SPhos, XPhos) Check_Ligand->Solution_Ligand No Check_Temp Is the temperature optimized? Check_Base->Check_Temp Yes Solution_Base Screen milder (Suzuki) or different strong bases (Buchwald) Check_Base->Solution_Base No Solution_Temp Screen a lower temperature range Check_Temp->Solution_Temp No Success Homocoupling Minimized Check_Temp->Success Yes Solution_Degas->Success Solution_Catalyst->Success Solution_Ligand->Success Solution_Base->Success Solution_Temp->Success

Caption: A logical workflow for troubleshooting homocoupling.

By understanding the underlying mechanisms of homocoupling and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the outcomes of cross-coupling reactions with this compound, leading to higher yields of desired products and more efficient synthetic routes.

References

Technical Support Center: Scale-Up Synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this key pharmaceutical intermediate. As a crucial building block in the synthesis of various kinase inhibitors and other therapeutic agents, a robust and scalable synthetic route is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Understanding the Core Synthesis: Electrophilic Iodination

The synthesis of this compound is primarily achieved through the electrophilic iodination of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine starting material. The pyrrole ring of the 7-azaindole scaffold is electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site, leading to high regioselectivity in this reaction.[1][4][5][6]

Electrophilic_Iodination_Mechanism cluster_start Starting Materials cluster_reaction Reaction Start_Mat 4-Methoxy-1H-pyrrolo[2,3-b]pyridine + Iodinating Agent (e.g., NIS) Intermediate Electrophilic Attack at C3 (Formation of σ-complex) Start_Mat->Intermediate Solvent (e.g., DMF, CH2Cl2) Product This compound Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic iodination at the C3 position.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing both the probable cause and a scientifically-backed solution.

Issue 1: Low or Inconsistent Product Yield

Question: My reaction is resulting in a low or inconsistent yield of this compound. What are the likely causes and how can I improve this?

Answer: Low or inconsistent yields are a common challenge during scale-up and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[7]

  • Cause A: Reagent Quality and Stability

    • N-Iodosuccinimide (NIS): This reagent is light-sensitive and can degrade over time, which is often indicated by a change in color from a white or slightly yellow powder to orange or brown due to the formation of molecular iodine (I₂).[8] Using degraded NIS will lead to lower reactivity and inconsistent results.

    • Iodine Monochloride (ICl): ICl is highly moisture-sensitive and can decompose, reducing its effectiveness as an iodinating agent.[7]

    • Starting Material Purity: Impurities in the 4-methoxy-1H-pyrrolo[2,3-b]pyridine can interfere with the reaction.

  • Solution A: Reagent Handling and Quality Control

    • Visual Inspection of NIS: Always inspect your NIS before use. If it is discolored, it is best to use a fresh batch for optimal results.[8]

    • Proper Storage: Store NIS in a cool, dark, and dry place, preferably under an inert atmosphere.[8]

    • Use of Fresh ICl: If using ICl, it is advisable to use a freshly opened bottle or to purify it before use.[7]

    • Purity Analysis: Confirm the purity of your starting material using techniques like NMR or LC-MS before starting the reaction.

  • Cause B: Sub-optimal Reaction Conditions

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the starting material or product, and promote side reactions.[7]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can result in product degradation or the formation of byproducts.

  • Solution B: Optimization of Reaction Parameters

    • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and slowly allow it to warm to room temperature. Monitor the reaction progress closely.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.

Issue 2: Formation of Di-iodinated Byproducts

Question: I am observing the formation of a significant amount of di-iodinated species in my product mixture. How can I improve the regioselectivity for mono-iodination?

Answer: The formation of di-iodinated products is a classic example of over-reaction and can be controlled by carefully managing the reaction stoichiometry and conditions.[7]

  • Cause: Excess Iodinating Agent or High Reactivity

    • Using more than one equivalent of the iodinating agent can lead to a second iodination event, typically at another position on the pyrrole ring.

    • Elevated temperatures can increase the reaction rate to a point where selectivity is lost.[7]

  • Solution: Precise Control of Stoichiometry and Temperature

    • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a 1:1 or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the iodinating agent can favor mono-iodination.[7]

    • Slow Addition: On a larger scale, the iodinating agent should be added portion-wise or as a solution via a dropping funnel over a period of time. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given moment, thus favoring the more reactive C3 position of the starting material over the less reactive C3 position of the mono-iodinated product.

    • Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the overall reaction rate and significantly improve the selectivity for the mono-iodinated product.[7]

Troubleshooting_Workflow Start Scale-up Synthesis Issue Check_Yield Low/Inconsistent Yield? Start->Check_Yield Check_Purity Byproduct Formation? Check_Yield->Check_Purity No Reagent_QC Action: Verify Reagent Purity & Stability Check_Yield->Reagent_QC Yes Control_Stoichiometry Action: Adjust Stoichiometry & Addition Rate Check_Purity->Control_Stoichiometry Yes (Di-iodination) Purification_Method Action: Optimize Purification Protocol Check_Purity->Purification_Method Yes (Other Impurities) Optimize_Conditions Action: Optimize Temperature & Time Reagent_QC->Optimize_Conditions End Successful Scale-up Optimize_Conditions->End Control_Stoichiometry->End Purification_Method->End

Caption: A decision-making workflow for troubleshooting common scale-up issues.

III. Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is better for scale-up, NIS or ICl?

A1: The choice between N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) depends on several factors, including safety, handling, and cost.

FeatureN-Iodosuccinimide (NIS)Iodine Monochloride (ICl)
Physical Form SolidLiquid
Handling Easier and safer to handle as a solid.Corrosive and moisture-sensitive liquid, requires more careful handling.[7]
Byproducts Succinimide (water-soluble, generally easy to remove)HCl (acidic, needs to be neutralized)
Selectivity Generally provides good selectivity under mild conditions.Can be highly reactive, potentially leading to over-iodination if not controlled.[7]
Cost Typically more expensive than ICl.More cost-effective for large-scale synthesis.

For initial process development and smaller scales, NIS is often preferred due to its ease of handling and milder reaction conditions. For large-scale manufacturing where cost is a significant driver, ICl may be more economical, provided that the necessary engineering controls are in place to handle it safely.

Q2: What are the recommended solvents for this reaction at scale?

A2: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for this type of iodination.[4] However, for scale-up, it is important to consider the environmental impact and safety of the chosen solvent. While chlorinated solvents like DCM are effective, their use should be minimized if possible.[9] Acetonitrile is another viable option. Some iodination reactions have been successfully performed in water, which is an environmentally friendly solvent.[9] The choice of solvent will also depend on the solubility of the starting material and the chosen iodinating agent.

Q3: What are the key safety considerations for the scale-up of this synthesis?

A3:

  • Iodinating Agents: Both NIS and ICl are hazardous. ICl is corrosive, and NIS is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Exothermic Reaction: The iodination reaction can be exothermic, especially on a larger scale. Ensure adequate cooling and temperature monitoring to prevent a runaway reaction. The slow addition of the iodinating agent is a key control measure.

  • Work-up: Quenching the reaction with a reducing agent like sodium thiosulfate is a common practice to remove any unreacted iodine. This should be done carefully, as the quenching process itself can be exothermic.

IV. Recommended Experimental Protocol (Lab Scale)

This protocol is a general guideline and may require optimization based on your specific equipment and raw materials.

Synthesis of this compound using NIS

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NIS: Slowly add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted NIS and iodine.

  • Extraction: Add water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

V. References

  • BenchChem. (2025). troubleshooting low yields in ICl iodination reactions. 7

  • BenchChem. (2025). managing reaction conditions for selective iodination. 10

  • PMC. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. --INVALID-LINK--

  • ResearchGate. Iodination of 7-azaindole and pyrrole | Download Table. --INVALID-LINK--

  • ResearchGate. Direct iodination of the 1-arylated 7-azaindoles. --INVALID-LINK--

  • BenchChem. (2025). effect of reaction temperature on N-Iodosuccinimide stability. 8

  • BenchChem. (2025). troubleshooting common errors in iodine titration experiments. 11

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry. --INVALID-LINK--

  • PubMed. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. --INVALID-LINK--

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. --INVALID-LINK--

  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. --INVALID-LINK--

  • Wordpress. Specific Solvent Issues with Iodination. --INVALID-LINK--

  • UNL. Tofacitinib synthesis. --INVALID-LINK--

References

Validation & Comparative

The Pivotal Role of Substitution Patterns in 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, largely due to its ability to act as a bioisostere of indole and purine systems.[1][2] This structural mimicry allows it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[2][3] The strategic introduction of an iodine atom at the C3-position and a methoxy group at the C4-position creates a versatile template for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine analogs, delving into the causal relationships between structural modifications and biological activity, supported by experimental data and detailed protocols.

The this compound Core: A Strategic Starting Point

The core structure of this compound offers several advantages for drug design. The 7-azaindole core itself is an excellent hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[3] The C3-iodo group serves as a valuable synthetic handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of the hydrophobic regions of the target's binding site.[1] The C4-methoxy group can influence the electronic properties of the ring system and may also be involved in direct interactions with the target protein.

Suzuki_Coupling_Workflow Start This compound Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Purification Column Chromatography Reaction->Purification Product 3-Aryl/Heteroaryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine Purification->Product Kinase_Assay_Workflow Start Prepare serial dilutions of test compound Plate_Setup Add compound, kinase, and substrate to a 384-well plate Start->Plate_Setup Initiate_Reaction Add ATP to start the kinase reaction Plate_Setup->Initiate_Reaction Incubation Incubate at room temperature Initiate_Reaction->Incubation Detection Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal Incubation->Detection Measurement Measure luminescence using a plate reader Detection->Measurement Analysis Calculate IC50 values from the dose-response curve Measurement->Analysis

References

A Comparative Guide to the Potency of 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potency of a promising class of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Dysregulation of FGFR signaling is a key driver in numerous cancers, making the development of potent and selective inhibitors a critical area of research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery. We will delve into the structure-activity relationships (SAR) of these compounds, present supporting experimental data, and provide detailed protocols for assessing their potency.

Introduction to FGFR and the 1H-pyrrolo[2,3-b]pyridine Scaffold

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis. Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are frequently observed in a variety of human cancers, including breast, lung, bladder, and gastric cancers. This makes the FGFR signaling pathway a compelling target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine core has emerged as a privileged scaffold in the design of kinase inhibitors due to its structural resemblance to the adenine region of ATP, allowing it to effectively compete for the ATP-binding site of kinases. Its rigid, planar structure and synthetic tractability make it an ideal starting point for developing potent and selective FGFR inhibitors.

The FGFR Signaling Pathway

Understanding the mechanism of FGFR signaling is fundamental to appreciating the action of its inhibitors. The binding of a fibroblast growth factor (FGF) ligand to the extracellular domain of an FGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn drive cellular responses. FGFR inhibitors act by blocking the initial autophosphorylation step, thereby abrogating the downstream signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Caption: The FGFR signaling pathway and the mechanism of action of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Comparative Potency of 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

Recent studies have explored the structure-activity relationship of the 1H-pyrrolo[2,3-b]pyridine scaffold to optimize its inhibitory activity against FGFRs. A notable study identified a series of derivatives with varying substitutions, leading to the discovery of highly potent compounds.[1][2]

One of the most promising compounds to emerge from these studies is compound 4h , which demonstrated potent, pan-FGFR inhibitory activity.[1] The key structural modifications leading to its enhanced potency involved the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring and a 3,5-dimethoxyphenyl group.

Below is a table summarizing the in vitro kinase inhibitory activity (IC50) of selected 1H-pyrrolo[2,3-b]pyridine derivatives against the four FGFR isoforms.

CompoundR1 (at C5)R2 (linker)R3 (aryl)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H-CH=CH-3-methoxyphenyl1900>10000>10000>10000
4a CF3-CH2-CH2-3-methoxyphenyl180250460>10000
4h CF3-CH2-CH2-3,5-dimethoxyphenyl7925712
4l CF3-CH2-CH2-3-ethoxyphenyl2235110>10000

Data synthesized from "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors".[1][2]

The data clearly indicates that the substitutions at the 5-position of the pyrrolopyridine ring and on the phenyl ring dramatically influence the potency and selectivity of these inhibitors. The introduction of a trifluoromethyl group at the C5 position in compound 4a significantly improved the potency against FGFR1, FGFR2, and FGFR3 compared to the unsubstituted parent compound 1 . Further optimization of the phenyl ring substitution, as seen in compound 4h with a 3,5-dimethoxy substitution, resulted in a remarkable increase in potency across all FGFR isoforms, with single-digit nanomolar IC50 values against FGFR1 and FGFR2.[1]

While the provided data does not specifically detail a "3-Iodo-4-methoxy" substitution on the 1H-pyrrolo[2,3-b]pyridine core, the principles of SAR derived from these studies are highly relevant. The electronic and steric properties of substituents at these positions are critical for achieving high-affinity binding to the FGFR kinase domain. The iodine atom at the 3-position could potentially form halogen bonds with the protein backbone, while the methoxy group at the 4-position could engage in hydrogen bonding or occupy a hydrophobic pocket, thereby influencing the overall potency and selectivity profile. Further empirical testing of a 3-Iodo-4-methoxy analog is warranted to determine its specific inhibitory characteristics.

Experimental Protocols

To ensure the reproducibility and validity of the potency data, it is essential to follow standardized and well-controlled experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize FGFR inhibitors.

In Vitro Kinase Inhibition Assay

This assay biochemically measures the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction: - FGFR Kinase - Substrate (e.g., Poly(E,Y)4:1) - ATP - Test Compound Start->Step1 Step2 Incubate at Room Temperature (e.g., 60 minutes) Step1->Step2 Step3 Add ADP-Glo™ Reagent to deplete remaining ATP Step2->Step3 Step4 Incubate at Room Temperature (e.g., 40 minutes) Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 Incubate at Room Temperature (e.g., 30 minutes) Step5->Step6 Step7 Measure Luminescence Step6->Step7 End Calculate IC50 Step7->End

Caption: A generalized workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA, 100 µM DTT).

    • Prepare a 2X solution of the FGFR kinase and substrate in the kinase buffer.

    • Prepare a 2X solution of ATP in the kinase buffer.

    • Serially dilute the test compounds in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 10 µL of the 2X kinase/substrate solution.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling for their growth and survival.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification) in appropriate media and conditions.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds.

    • Incubate the cells for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent FGFR inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications to this core can lead to compounds with single-digit nanomolar potency against multiple FGFR isoforms. The data presented for compounds like 4h underscores the potential of this chemical class.

While direct comparative data for 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine-based inhibitors is not extensively available in the public domain, the established SAR provides a strong rationale for their synthesis and evaluation. Future research should focus on exploring a wider range of substitutions at the 3 and 4 positions of the pyrrolo[2,3-b]pyridine ring to further refine the potency, selectivity, and pharmacokinetic properties of these inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for conducting these critical evaluations.

References

Navigating the Early Drug Discovery Maze: A Comparative Guide to the In Vitro ADME Properties of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the competitive landscape of drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide offers a comprehensive comparative analysis of the anticipated in vitro ADME profile of a promising class of molecules: 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. While specific experimental data for this novel scaffold is emerging, this document serves as an essential resource for researchers, scientists, and drug development professionals by benchmarking against established kinase inhibitors and detailing the critical in vitro assays that will shape their path to clinical candidacy.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] The introduction of iodo and methoxy substituents at the 3 and 4 positions, respectively, presents a unique chemical space with the potential for novel intellectual property and biological activity. However, these structural modifications also necessitate a thorough investigation of their impact on ADME properties to mitigate late-stage attrition.

The Critical Triad of Early ADME Assessment

For novel kinase inhibitors such as the this compound series, three key in vitro ADME assays form the foundation of early developability assessment: metabolic stability, permeability, and cytochrome P450 (CYP) inhibition.[3] These assays provide crucial insights into a compound's potential oral bioavailability, its susceptibility to metabolic clearance, and its likelihood of causing drug-drug interactions (DDIs).

Table 1: Comparative In Vitro ADME Profile of Representative Kinase Inhibitors
ParameterImatinibErlotinibExpected Profile for this compound Derivatives
Metabolic Stability (HLM, t½ min) > 60~30Moderate to High (>30 min) is desirable to ensure sufficient in vivo exposure.
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) > 10> 15High (>10 x 10⁻⁶ cm/s) to indicate good potential for oral absorption.
CYP3A4 Inhibition (IC₅₀, µM) ~25~1.5> 10 µM is preferred to minimize the risk of drug-drug interactions.

This table presents typical literature values for established kinase inhibitors to provide a benchmark for assessing novel compounds. The "Expected Profile" is a target for drug discovery programs.

Delving into the Methodologies: A Guide to Self-Validating Protocols

To ensure the generation of robust and reliable data, it is imperative to employ well-validated experimental protocols. Here, we detail the standard methodologies for the three cornerstone in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism.[4] Assessing the stability of a compound in HLM provides an early indication of its hepatic clearance.[5][6] Compounds that are rapidly metabolized may have a short half-life in the body, potentially limiting their therapeutic efficacy.[7]

Experimental Workflow:

Caption: Workflow for a typical in vitro metabolic stability assay in human liver microsomes.

Step-by-Step Protocol:

  • Preparation: Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer (pH 7.4) to a final concentration of 1 µM.

  • Incubation: In a 96-well plate, combine the test compound solution with human liver microsomes (0.5 mg/mL final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a solution of NADPH (1 mM final concentration).

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.[][9] This assay is the gold standard for predicting in vivo oral absorption of drugs.[10][11] It can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.[12]

Experimental Workflow:

Caption: Workflow for the Caco-2 permeability assay to assess intestinal absorption.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto semipermeable membrane inserts in a Transwell™ plate and culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[12]

  • Monolayer Integrity: Prior to the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • For apical to basolateral (A→B) transport, add the this compound derivative (typically at a concentration of 10 µM) to the apical (upper) chamber.

    • For basolateral to apical (B→A) transport, add the test compound to the basolateral (lower) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C for a defined period (e.g., 2 hours). At the end of the incubation, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most clinical drugs.[13] Inhibition of these enzymes by a new drug candidate can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity.[14][15] Regulatory agencies require the assessment of a compound's potential to inhibit major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[13]

Experimental Workflow:

Caption: Workflow for a cytochrome P450 inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare a series of dilutions of the this compound derivative.

  • Incubation: In a 96-well plate, incubate the test compound with a specific recombinant human CYP enzyme and a CYP-specific probe substrate in the presence of a cofactor system (NADPH).[16]

  • Reaction: The CYP enzyme metabolizes the probe substrate to produce a fluorescent or mass-spectrometry detectable metabolite.[17]

  • Detection: The rate of metabolite formation is measured.

  • Data Analysis: The percentage of inhibition of the CYP enzyme activity by the test compound is calculated at each concentration. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition) is then determined.

  • Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. Generally, an IC₅₀ value greater than 10 µM is considered low risk for clinically significant drug-drug interactions.

Conclusion: Charting a Path Forward

The this compound scaffold holds significant promise for the development of novel therapeutics. By proactively assessing the in vitro ADME properties using the robust methodologies outlined in this guide, researchers can make informed decisions to optimize their lead compounds, de-risk their drug discovery programs, and ultimately increase the probability of clinical success. This early, data-driven approach is not merely a screening cascade but a foundational element of modern, efficient drug development.

References

A Comparative Guide to the Cytotoxicity of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a new generation of targeted anticancer agents. While specific cytotoxicity data for 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is not extensively documented in publicly available literature, a wealth of research has focused on the synthesis and biological evaluation of its derivatives. This guide provides a comparative analysis of the cytotoxic profiles of various 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and potential as therapeutic agents.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core structure is a bioisostere of indole, capable of forming crucial hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1][2] This interaction is a key determinant of the inhibitory activity of many small-molecule kinase inhibitors. Researchers have extensively modified this scaffold at various positions to achieve selectivity and potency against a range of cancer-associated kinases.

Caption: General structure of the 1H-pyrrolo[2,3-b]pyridine scaffold highlighting common positions for derivatization.

Comparative Cytotoxicity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in the diverse range of kinases it has been shown to target. The following sections compare the cytotoxicity of derivatives based on their primary molecular targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1][3]

One notable derivative, compound 4h , demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[1][3] In cellular assays, 4h effectively inhibited the proliferation of 4T1 breast cancer cells, induced apoptosis, and hindered cell migration and invasion.[1][3] The structure-activity relationship studies revealed that the methoxyphenyl motif at the C3 position plays a crucial role in binding to the hydrophobic pocket of the ATP-binding site.[1]

DerivativeTargetCell LineIC50Reference
Compound 4hFGFR1/2/34T1 (Breast)Not specified in abstract[1][3]
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key regulator of transcription and has been identified as an oncogene in colorectal cancer (CRC).[4][5] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was identified as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM.[4] This compound demonstrated significant tumor growth inhibition in CRC xenograft models.[4] Mechanistic studies indicated that compound 22 targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest.[4][5] Importantly, this derivative exhibited low toxicity and good bioavailability.[4][5]

DerivativeTargetCell LineIC50 (Kinase)Reference
Compound 22CDK8Colorectal Cancer48.6 nM[4]
BRAF Inhibitors

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers. Several 1H-pyrrolo[2,3-b]pyridine-based BRAF inhibitors have been developed, with some gaining FDA approval.[2] In a study designing new BRAF inhibitors, compounds 34e and 35 showed potent inhibitory effects on V600E B-RAF with IC50 values of 0.085 µM and 0.080 µM, respectively.[2] Compound 35 also emerged as a potent cytotoxic agent against a diverse panel of sixty human cancer cell lines.[2]

DerivativeTargetCell LineIC50 (Kinase)Reference
Compound 34eV600E B-RAFVarious0.085 µM[2]
Compound 35V600E B-RAFVarious0.080 µM[2]
Other Kinase Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors for other kinases, including:

  • Traf2 and Nck-interacting kinase (TNIK): A series of 31 derivatives were studied as TNIK inhibitors for colorectal cancer, with pIC50 values ranging from 7.37 to 9.92.

  • Glycogen synthase kinase-3β (GSK-3β): Derivatives have been evaluated as potential treatments for Alzheimer's disease, with some showing low cytotoxicity to SH-SY5Y neuroblastoma cells.[6]

  • c-Met: Novel derivatives have been synthesized and evaluated as c-Met inhibitors, with compound 9 showing a strong c-Met kinase inhibition with an IC50 of 22.8 nM and potent cell inhibition against MKN-45 and EBC-1 cell lines.[7]

Mechanism of Action: A Deeper Dive

The cytotoxic effects of these derivatives are primarily attributed to their ability to inhibit specific kinases, thereby disrupting critical cellular signaling pathways.

Kinase_Inhibition_Pathway cluster_pathway Representative Kinase Inhibition Pathway Drug 1H-Pyrrolo[2,3-b]pyridine Derivative Kinase Target Kinase (e.g., FGFR, CDK8, BRAF) Drug->Kinase Inhibition Downstream Downstream Signaling (e.g., WNT/β-catenin, RAS-MEK-ERK) Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Simplified diagram of a kinase inhibition pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

For instance, the CDK8 inhibitor compound 22 downregulates the WNT/β-catenin signaling pathway, which is crucial for the proliferation of colorectal cancer cells.[4] This leads to cell cycle arrest in the G2/M and S phases, ultimately inhibiting tumor growth.[4][5] Similarly, FGFR inhibitors like compound 4h block the activation of downstream pathways such as RAS–MEK–ERK and PI3K–Akt, which are vital for cell proliferation and survival.[1]

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

A standard method to evaluate the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Add_Compound Treat cells with varying concentrations of derivatives Seed_Cells->Add_Compound Incubate_1 Incubate for 48-72 hours Add_Compound->Incubate_1 Add_MTT Add MTT solution and incubate for 2-4 hours Incubate_1->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance with a plate reader Solubilize->Measure_Absorbance Analyze Calculate cell viability and determine IC50 Measure_Absorbance->Analyze End End Analyze->End

Caption: A workflow diagram of the MTT assay for determining the cytotoxicity of chemical compounds.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective anticancer agents. The derivatives discussed in this guide highlight the successful targeting of various kinases implicated in tumor growth and survival. While direct cytotoxic data on this compound remains to be fully elucidated, the broader family of its derivatives demonstrates significant promise.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, further enhancing their selectivity to minimize off-target effects, and exploring their efficacy in combination therapies to overcome drug resistance. The continued exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine nucleus will undoubtedly lead to the discovery of novel and more effective cancer therapeutics.

References

Validating the Biological Activity of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and practice. The strategic introduction of substituents, such as the iodo and methoxy groups on the 3- and 4-positions respectively, provides a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for validating the biological activity of a novel derivative from this series, which we will refer to as "Compound Y" , a hypothetical but representative inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Abnormal activation of the FGFR signaling pathway is a known driver in various malignancies, making it an attractive target for cancer therapy.[1][2] This guide will objectively compare the performance of Compound Y against established FGFR inhibitors, providing the supporting experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to assess its potential as a therapeutic candidate.

The Rationale for Targeting FGFR with Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine core serves as a bioisostere for the hinge-binding motif of ATP, enabling competitive inhibition at the kinase active site. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on this scaffold can significantly enhance inhibitory activity and selectivity against specific kinases, including FGFRs.[1] For instance, the introduction of a group at the 5-position that can form a hydrogen bond with Gly485 in the FGFR1 active site has been shown to increase potency by nearly 20-fold.[1] Our lead, Compound Y, builds upon this chemical backbone, aiming to provide potent and selective inhibition of the FGFR pathway.

Below is a simplified representation of the canonical FGFR signaling pathway, which is frequently implicated in cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ Release IP3->Ca2 AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

Comparative In Vitro Kinase Activity

The initial and most critical validation step is to determine the direct inhibitory effect of Compound Y on its intended target. This is achieved through in vitro kinase assays, which measure the compound's ability to block the phosphorylation of a substrate by the purified kinase enzyme.[3] For this guide, we will compare the half-maximal inhibitory concentration (IC50) of Compound Y against that of two well-characterized, multi-kinase inhibitors with known FGFR activity: Dovitinib and Ponatinib .

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is based on the principle of measuring the incorporation of radioactively labeled phosphate from [γ-³²P]-ATP into a substrate protein.[3]

  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Compound Y, Dovitinib, and Ponatinib in DMSO.

  • Kinase Reaction : In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control). Add 20 µL of a solution containing the purified recombinant human FGFR1 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Initiation : Initiate the reaction by adding 25 µL of ATP solution containing [γ-³²P]-ATP at a concentration equal to its Km for FGFR1 to ensure comparability.[3] Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination : Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection : Transfer 50 µL of the reaction mixture onto a P81 phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantification : Dry the plate, add liquid scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data: In Vitro Kinase Inhibition

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)
Compound Y 7 9 25 >1000
Dovitinib89113
Ponatinib2241.5

Data presented are representative. Actual values would be determined experimentally.

Interpretation: The data indicates that Compound Y is a potent inhibitor of FGFR1, 2, and 3, with IC50 values in the low nanomolar range, comparable to the established inhibitors Dovitinib and Ponatinib.[1][2] Crucially, Compound Y demonstrates high selectivity against VEGFR2, a common off-target kinase for many FGFR inhibitors, suggesting a potentially favorable side-effect profile.

Cellular Activity: Assessing Anti-Proliferative Effects

While in vitro kinase assays confirm direct target engagement, it is essential to validate that this activity translates into a functional effect in a cellular context. Cell viability assays are used to measure the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.[4]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is proportional to the number of viable cells.[5][6] It is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol.[5][7]

  • Cell Seeding : Seed a human cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 gastric cancer cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of Compound Y and the comparator drugs for 72 hours. Include a vehicle control (DMSO).[5]

  • Reagent Preparation : Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[5]

  • XTT Addition : Add 50 µL of the activated XTT solution to each well.

  • Incubation : Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement : Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[5]

  • Data Analysis : Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration.

Comparative Data: Anti-Proliferative Activity (SNU-16 Cells)

CompoundEC50 (nM)
Compound Y 55
Dovitinib70
Ponatinib45

Data presented are representative.

Interpretation: Compound Y effectively inhibits the proliferation of an FGFR-dependent cancer cell line with a potency comparable to Ponatinib and slightly better than Dovitinib. This result provides strong evidence that the enzymatic inhibition observed in vitro translates to a desired anti-cancer effect at the cellular level.

Target Engagement and Pathway Modulation in Cells

To confirm that the observed anti-proliferative effects are a direct result of targeting the FGFR pathway, Western blotting is employed. This technique allows for the measurement of the phosphorylation status of FGFR and key downstream signaling proteins like ERK, providing direct evidence of target engagement in a cellular environment.[8][9]

Experimental Protocol: Western Blotting for Phospho-FGFR and Phospho-ERK

  • Cell Treatment and Lysis : Seed SNU-16 cells and grow to 70-80% confluency. Starve the cells in a low-serum medium for 12-24 hours to reduce basal kinase activity.[10] Treat cells with various concentrations of Compound Y for 2-4 hours. Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[10][11]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking and Antibody Incubation : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.[9] Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FGFR, total FGFR, phospho-ERK, and total ERK.

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Detect the chemiluminescent signal using an ECL reagent and a digital imager.[10]

  • Analysis : Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.

Experimental Workflow start Start: Cancer Cell Line (e.g., SNU-16) treatment Treat with Compound Y (Dose-Response) start->treatment lysis Cell Lysis (Add Phosphatase Inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA) transfer->block primary_ab Primary Antibody Incubation (p-FGFR, p-ERK) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analysis: Quantify Band Intensity detect->analyze

Caption: Western blotting experimental workflow.

Expected Outcome: A dose-dependent decrease in the phosphorylation of both FGFR and its downstream effector ERK would be observed in cells treated with Compound Y. This result validates that Compound Y engages its intended target in cells and effectively inhibits the signaling pathway responsible for cell proliferation.

In Vivo Efficacy in Xenograft Models

The final preclinical validation step involves assessing the anti-tumor efficacy of Compound Y in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable for this evaluation.[8][12][13]

Experimental Design: Cell Line-Derived Xenograft (CDX) Model

  • Model Establishment : Subcutaneously inject SNU-16 cells into the flank of athymic nude mice.[14] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment : Randomize mice into treatment groups: Vehicle control, Compound Y (at various doses), and a positive control (e.g., Ponatinib). Administer treatment daily via oral gavage.

  • Tumor Measurement : Measure tumor volume using calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.[13]

  • Endpoint : Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI).[8]

  • Pharmacodynamic Analysis : At the end of the study, tumors can be excised for Western blot analysis to confirm target inhibition in vivo.

Comparative Data: In Vivo Efficacy (SNU-16 Xenograft Model)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Compound Y 25 85
Ponatinib2090
Vehicle Control-0

Data presented are representative.

Interpretation: Compound Y demonstrates significant anti-tumor activity in vivo, achieving a high degree of tumor growth inhibition that is comparable to the clinically relevant comparator, Ponatinib. This provides strong preclinical proof-of-concept for its therapeutic potential.

Conclusion and Future Directions

The comprehensive validation workflow detailed in this guide demonstrates a rigorous approach to evaluating the biological activity of novel 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. Through a combination of in vitro enzymatic assays, cell-based functional screens, target engagement studies, and in vivo efficacy models, we have built a strong data package for our hypothetical lead, Compound Y. The comparative data against established inhibitors positions Compound Y as a potent and selective FGFR inhibitor with significant anti-tumor activity.

Future work would involve a broader kinase selectivity screen, detailed pharmacokinetic and toxicology studies, and evaluation in more complex patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[15] These steps are critical for advancing a promising compound like Compound Y towards clinical trials.

References

Spectroscopic Differentiation of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors. The introduction of substituents, such as iodo and methoxy groups, can dramatically alter the molecule's properties, making the unambiguous identification of positional isomers a critical step in any research and development pipeline.

This guide provides an in-depth comparison of the expected spectroscopic data for 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and a key positional isomer, 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. As comprehensive experimental data for these specific isomers is not always consolidated, this document synthesizes foundational spectroscopic principles and data from analogous structures to offer a predictive framework for their differentiation. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, explaining the causal relationships between structure and spectral output.

The Structural Challenge: Positional Isomerism

The core challenge lies in distinguishing between isomers where the substituents are placed on different positions of the 7-azaindole ring. The electronic environment of each atom in the ring is subtly altered by the placement of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet bulky, iodo group (-I). These changes manifest as distinct signatures in various spectroscopic analyses.

Diagram 1: Key Positional Isomers

G cluster_0 Isomer A: this compound cluster_1 Isomer B: 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Isomer_A Isomer_B

Caption: Chemical structures of the two primary isomers under comparison.

¹H NMR Spectroscopy: The Fingerprint of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. The electron-donating methoxy group will shield nearby protons (shifting them upfield to a lower δ), while the inductive effects of the iodine and the nitrogen atoms will deshield protons (shifting them downfield to a higher δ).

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton PositionIsomer A (4-methoxy) Predicted δ (ppm)Isomer B (6-methoxy) Predicted δ (ppm)Rationale for Difference
H2~7.3 - 7.5~7.3 - 7.5Similar environment, adjacent to the pyrrole nitrogen and iodine.
H5~6.8 - 7.0~7.8 - 8.0Key Differentiator. In Isomer A, H5 is ortho to the strongly donating -OCH₃ group, causing significant shielding (upfield shift). In Isomer B, H5 is para to -OCH₃ and ortho to the pyridine nitrogen, leading to deshielding (downfield shift).
H6~8.0 - 8.2N/AIn Isomer A, H6 is ortho to the pyridine nitrogen, resulting in a strong downfield shift. This position is substituted in Isomer B.
H7N/A~6.6 - 6.8Key Differentiator. This proton exists only in Isomer B and is ortho to the donating -OCH₃ group, resulting in a significantly shielded, upfield signal.
N1-H~10.0 - 12.0~10.0 - 12.0Broad singlet, highly dependent on solvent and concentration.
OCH₃~4.0 - 4.2~3.9 - 4.1Singlet. Slightly different electronic environments may cause minor shift variations.

Experimental Workflow: ¹H NMR Spectroscopy

G prep Sample Preparation dissolve Dissolve 5-10 mg in ~0.7 mL CDCl₃ prep->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (400 MHz) transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Shifts & Coupling Constants process->analyze

Caption: Standard workflow for acquiring ¹H NMR data for structural elucidation.

Causality in Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for organic molecules due to its excellent dissolving power and minimal signal overlap.

  • Concentration: A concentration of 5-10 mg/0.7 mL provides a good signal-to-noise ratio without causing significant line broadening from aggregation.

  • Field Strength: A 400 MHz spectrometer provides sufficient resolution to separate closely spaced peaks, which is crucial for distinguishing isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Complementary to ¹H NMR, ¹³C NMR provides information about the carbon framework. The chemical shifts are influenced by the same electronic effects. The most dramatic differences will be observed for the carbons directly attached to the substituents and those in their immediate vicinity.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon PositionIsomer A (4-methoxy) Predicted δ (ppm)Isomer B (6-methoxy) Predicted δ (ppm)Rationale for Difference
C2~125 - 128~125 - 128Influenced by iodine and pyrrole nitrogen.
C3~80 - 85~80 - 85Key Differentiator (Subtle). Carbon bearing iodine, expect a low-field shift. Minor differences due to remote substituent.
C3a~128 - 130~122 - 125In Isomer B, this carbon is para to the donating -OCH₃ group, leading to shielding.
C4~155 - 158~115 - 118Key Differentiator. In Isomer A, C4 is directly attached to the electronegative oxygen, causing a strong downfield shift. In Isomer B, it's a standard aromatic carbon.
C5~105 - 108~145 - 148In Isomer A, C5 is ortho to -OCH₃ (shielded). In Isomer B, it is adjacent to the pyridine nitrogen (deshielded).
C6~148 - 151~158 - 162Key Differentiator. In Isomer B, C6 is attached to oxygen, causing a strong downfield shift.
C7a~145 - 148~142 - 145Bridgehead carbon, influenced by the overall electronics of the pyridine ring.
OCH₃~55 - 60~55 - 60Typical range for a methoxy carbon.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific positional isomers, subtle differences in the "fingerprint region" can be observed.

Functional GroupExpected Wavenumber (cm⁻¹)Isomeric Influence
N-H Stretch3100 - 3000 (broad)The position and broadness can be affected by intermolecular hydrogen bonding, which may differ slightly between isomers due to steric hindrance.
C-O Stretch (Aryl Ether)1275 - 1200 (strong)The exact position is sensitive to the electronic nature of the aromatic ring. This band may shift by a few wavenumbers between the two isomers.
C=C & C=N Stretches1600 - 1450The pattern of these bands in the fingerprint region will be unique for each isomer's substitution pattern.

Mass Spectrometry: Confirming Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) will confirm that both isomers have the same exact mass (C₉H₇IN₂O, Exact Mass: 285.9603 g/mol ). Differentiation must therefore come from fragmentation patterns observed in MS/MS experiments.

Predicted Fragmentation Pathways:

  • Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a [M-15]⁺ ion.

  • Loss of CO: Subsequent fragmentation may involve the loss of carbon monoxide, [M-15-28]⁺.

  • Loss of Iodine Radical (•I): Cleavage of the C-I bond would result in a [M-127]⁺ ion.

The relative abundance of these fragment ions could differ based on the stability of the resulting cationic fragments, which is influenced by the methoxy group's position. For instance, the ability of the methoxy group to stabilize a positive charge on the ring via resonance will be different in each isomer, potentially favoring certain fragmentation pathways.

Diagram 2: General MS/MS Fragmentation Workflow

G parent Parent Ion [M]⁺ m/z = 285.96 frag1 [M-CH₃]⁺ m/z = 270.95 parent->frag1 - •CH₃ frag2 [M-I]⁺ m/z = 158.99 parent->frag2 - •I frag3 [M-CH₃-CO]⁺ m/z = 242.94 frag1->frag3 - CO

Caption: Predicted major fragmentation pathways for C₉H₇IN₂O isomers.

Conclusion: An Integrated Approach

No single technique provides a definitive answer. A robust structural confirmation is built upon the convergence of evidence from multiple spectroscopic methods. For the differentiation of this compound and its 6-methoxy isomer, ¹H NMR is the most decisive technique, with the chemical shifts of protons H5 and H6 (or H7 in the 6-methoxy isomer) serving as unambiguous reporters of the methoxy group's location. ¹³C NMR corroborates this finding by highlighting the significant downfield shift of the carbon directly bonded to the methoxy oxygen. Finally, IR and MS serve to confirm the presence of the correct functional groups and the overall molecular formula, completing the analytical picture.

This guide provides the foundational logic for interpreting the spectroscopic data of these important heterocyclic isomers. By understanding the underlying principles of how structure dictates spectral output, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity and validity of their subsequent research.

The Ascendant Scaffold: Assessing the Novelty of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer superior potency, selectivity, and drug-like properties is paramount. Among the privileged heterocyclic systems, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a cornerstone in the design of a multitude of clinically relevant agents, particularly kinase inhibitors. This guide provides a comprehensive assessment of the 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, evaluating its novelty and potential advantages in drug discovery through a comparative analysis with established bioisosteric alternatives.

The 7-Azaindole Core: A Privileged Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine, the natural ligand for the ATP-binding site of kinases. This structural mimicry allows it to effectively compete with ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for potent inhibition. Its derivatives have been successfully developed into inhibitors for a wide array of kinases, targeting diseases ranging from cancer to inflammatory disorders.

The true value of a scaffold, however, lies in its capacity for synthetic diversification to explore chemical space and optimize biological activity. The strategic placement of substituents on the 7-azaindole ring is crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. This brings us to the specific focus of this guide: the 3-Iodo-4-methoxy substitution pattern.

Deconstructing the 3-Iodo-4-methoxy Substitution: A Gateway to Novel Chemical Space

The novelty of the this compound scaffold lies in the synergistic interplay of its two key substituents, each offering distinct advantages for drug design.

  • The 3-Iodo Group: A Versatile Synthetic Handle: The iodine atom at the 3-position is not merely a bulky substituent; it is a highly versatile functional group for carbon-carbon and carbon-heteroatom bond formation. Its primary utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at a key vector pointing towards the solvent-exposed region of the kinase ATP-binding site. This synthetic tractability is a significant advantage, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • The 4-Methoxy Group: Modulator of Potency and Properties: The methoxy group at the 4-position can significantly influence the scaffold's biological activity and physicochemical properties. Electronically, it is an electron-donating group, which can modulate the pKa of the pyridine nitrogen and the overall electron density of the ring system. This can impact the strength of the hinge-binding interaction. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with residues in the ATP-binding site. The methoxy group can also enhance solubility and metabolic stability, crucial aspects of drug development.

Caption: Key features of the this compound scaffold.

Comparative Analysis: Performance Against Alternative Scaffolds

To objectively assess the novelty and potential of the this compound scaffold, we compare it with two other prominent nitrogen-containing heterocyclic scaffolds frequently employed in kinase inhibitor design: Imidazo[1,2-a]pyridine and Pyrazolo[3,4-d]pyrimidine . The comparison is based on their reported activities against key kinase targets.

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition

CSF1R is a crucial target in oncology and inflammatory diseases. Pexidartinib, a CSF1R inhibitor, features a pyrrolo[2,3-b]pyridine core, highlighting the scaffold's relevance.

ScaffoldCompound ExampleCSF1R IC50 (nM)Reference
Pyrrolo[2,3-b]pyridine Pexidartinib20[1]
Pyrrolo[2,3-d]pyrimidine Derivative 12b7.18[2]
Imidazo[1,2-a]pyridine (Not a primary scaffold for CSF1R)--

Analysis: Both pyrrolo[2,3-b]pyridine and its close bioisostere, pyrrolo[2,3-d]pyrimidine, have demonstrated potent inhibition of CSF1R.[1][2] The 3-iodo-4-methoxy scaffold provides a platform to readily explore modifications that could enhance potency and selectivity against this target.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle and a well-established target in cancer therapy.

ScaffoldCompound ExampleCDK2 IC50 (µM)Reference
Pyrrolo[2,3-b]pyridine Derivative from study0.0486[3]
Imidazo[1,2-a]pyridine Compound 4c2.6[4]
Pyrazolo[3,4-d]pyrimidine Compound 140.057[5]

Analysis: Pyrrolo[2,3-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives have shown potent, low nanomolar to sub-micromolar inhibition of CDK2.[3][5] The imidazo[1,2-a]pyridine scaffold, in the cited example, displays weaker activity.[4] The 3-iodo-4-methoxy-pyrrolo[2,3-b]pyridine scaffold is well-positioned for the development of highly potent CDK2 inhibitors through diversification at the 3-position.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

VEGFR2 is a primary mediator of angiogenesis, making it a critical target in oncology.

ScaffoldCompound ExampleVEGFR2 IC50 (nM)Reference
Pyrrolo[2,3-b]pyridine (Less common for VEGFR2)--
Imidazo[1,2-a]pyridine Compound 262.2[6]
Pyrazolo[3,4-d]pyrimidine Compound 12b63[5]

Analysis: The imidazo[1,2-a]pyridine scaffold has been utilized to generate highly potent VEGFR2 inhibitors.[6] While pyrrolo[2,3-b]pyridines are less commonly reported for this target, the synthetic accessibility of the 3-iodo-4-methoxy scaffold allows for the exploration of novel chemical space that could yield potent VEGFR2 inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold has also shown promise.[5]

Experimental Protocols: A Self-Validating System

To demonstrate the practical utility of the this compound scaffold, we provide detailed, step-by-step methodologies for its synthesis and subsequent derivatization, along with a general protocol for assessing the biological activity of the resulting compounds.

Synthesis of this compound

This protocol describes a plausible synthesis route based on the iodination of electron-rich heterocycles.

Step 1: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (Starting Material)

  • This starting material can be synthesized from commercially available 4-chloro-7-azaindole via nucleophilic substitution with sodium methoxide.

Step 2: Iodination

  • To a solution of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for the iodination of 4-methoxy-7-azaindole.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for diversifying the scaffold at the 3-position.

  • To a microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), is added.

  • The reaction mixture is heated in a microwave reactor at 100-150 °C for 15-60 minutes, or alternatively, heated conventionally at 80-110 °C for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or preparative HPLC to yield the desired 3-substituted-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.

In Vitro Kinase Activity Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

  • Reagents and Buffers: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT), ATP solution, substrate solution (a specific peptide or protein for the target kinase), and the test compound dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase enzyme to the reaction buffer.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a quench buffer containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based Assay: Using a phospho-specific antibody labeled with a fluorescent probe.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor 3-Substituted-4-methoxy- pyrrolo[2,3-b]pyridine Inhibitor->RTK

Caption: Inhibition of a generic kinase signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

Conclusion: A Scaffold of Significant Promise

The this compound scaffold represents a highly promising and novel platform for the discovery of next-generation kinase inhibitors. Its inherent 7-azaindole core provides a solid foundation for potent kinase inhibition, while the strategic placement of the 3-iodo and 4-methoxy groups offers a unique combination of synthetic versatility and the potential for enhanced biological activity and favorable drug-like properties.

The comparative analysis with established scaffolds demonstrates that derivatives of the pyrrolo[2,3-b]pyridine core are highly competitive in terms of inhibitory potency against key kinase targets. The true novelty of the 3-Iodo-4-methoxy variant lies in the untapped potential for rapid and extensive chemical space exploration afforded by the 3-iodo group. This enables medicinal chemists to efficiently generate diverse libraries of compounds, accelerating the identification of lead candidates with superior profiles. For researchers and drug development professionals, the this compound scaffold is not just another building block, but a strategic entry point into a rich and underexplored area of kinase inhibitor design.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, procedural framework for the safe disposal of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a deep understanding of the principles that underpin safe laboratory practice.

Compound Identification and Hazard Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's properties and associated hazards is essential. This compound is a halogenated heterocyclic compound used in organic synthesis, particularly in the development of pharmaceutical agents.[1]

Table 1: Physicochemical and Hazard Properties

Property Value Source
CAS Number 928653-75-2
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
Form Solid
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)

| Storage Class Code | 11 - Combustible Solids | |

The primary hazards associated with this compound are acute oral toxicity and the risk of serious eye damage. As a halogenated organic compound, its disposal route is subject to specific regulations designed to prevent environmental contamination.[2][3]

Regulatory Framework: Adherence to RCRA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

  • RCRA: Establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[4] Laboratories are considered hazardous waste generators and must comply with regulations for waste identification, accumulation, and disposal.[6][7]

  • OSHA: The Hazard Communication Standard (HazCom) requires that workers are informed about the hazards of chemicals in their workplace through labels, Safety Data Sheets (SDSs), and training.[8][9]

Compliance with these regulations is not merely a legal requirement; it is a foundational component of a robust safety culture.

Pre-Disposal Handling and Waste Accumulation

Proper disposal begins long before the waste container is full. It starts with safe handling and correct segregation at the point of generation.

Required Personal Protective Equipment (PPE)

When handling this compound in any form, including as a waste product, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against the risk of serious eye damage.[10][11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact.[10]

  • Protective Clothing: A laboratory coat should be worn to protect personal clothing from contamination.[10]

  • Respiratory Protection: All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation.[12]

Waste Segregation and Storage

The cardinal rule for chemical waste is segregation. Due to the presence of iodine, this compound must be disposed of as halogenated organic waste .

Protocol for Waste Accumulation:

  • Select the Correct Container: Use a designated, compatible hazardous waste container, typically provided by your institution's Environmental Health and Safety (EHS) department.[13] Polyethylene containers are often preferred for halogenated solvents as they resist corrosion from acids that can form upon degradation.[13]

  • Do Not Mix Waste Streams: Never mix halogenated waste with non-halogenated organic waste.[2][14][15] Mixing increases disposal costs and complexity. Furthermore, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[13]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste."[14]

    • The full chemical name: "Waste this compound." Do not use abbreviations.[2]

    • An accurate list of all constituents and their approximate percentages.[3][14]

    • The relevant hazard characteristics (e.g., Toxic).[3]

  • Storage in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is typically in the laboratory where the waste is generated. The container must be kept closed at all times except when adding waste.[2][3] It should be stored in secondary containment to prevent spills.[13]

Step-by-Step Disposal Protocol

Once the waste is generated and properly accumulated, the final disposal must be handled by licensed professionals. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[2][13]

  • Container Management: Do not overfill the waste container. A safe maximum is 90% of its total capacity to allow for expansion.[15]

  • Requesting Pickup: When the container is nearly full, or if it has been stored for an extended period (typically 3 months), arrange for its removal.[15] Contact your institution's EHS office or the equivalent department to schedule a waste pickup.

  • Provide Documentation: Supply the EHS office with a complete list of the container's contents as detailed on the hazardous waste tag. This information is crucial for the manifest that tracks the waste to its final disposal facility.[7]

  • Professional Disposal: The EHS office will work with a licensed hazardous waste contractor for transportation and disposal. The standard method for this type of waste is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful byproducts like hydrogen iodide.[16]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the lifecycle of this compound within the laboratory, from use to disposal.

G Workflow for Disposal of this compound cluster_prep Preparation & Use cluster_waste_gen Waste Generation & Characterization cluster_accumulation Accumulation Protocol cluster_disposal Final Disposal start Obtain/Synthesize Compound use Use in Experiment start->use waste_gen Generate Waste (e.g., excess reagent, contaminated materials) use->waste_gen characterize Characterize Waste: - Halogenated Organic - Solid - Toxic (H302), Eye Damage (H318) waste_gen->characterize select_container Select Designated Halogenated Waste Container waste_gen->select_container label_container Affix & Complete Hazardous Waste Tag select_container->label_container add_waste Add Waste to Container (in fume hood with PPE) label_container->add_waste store_saa Store Closed Container in Secondary Containment in SAA add_waste->store_saa full Container is Full (or >3 months old) store_saa->full request_pickup Contact EHS to Request Waste Pickup full->request_pickup disposal Transfer to Licensed Waste Disposal Vendor request_pickup->disposal

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small spill (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[13] For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.[2]

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in section 3.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13][17] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][17]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.[17]

  • Label and Dispose: Seal and label the container with all spill cleanup materials as "Hazardous Waste" and dispose of it according to the protocol in Section 4.

By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional integrity and environmental responsibility.

References

A Comprehensive Guide to the Safe Handling of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a deep understanding of safe handling practices is paramount. This guide provides a detailed protocol for the safe management of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 928653-75-2), a halogenated aromatic heterocyclic compound. The following procedures are designed to empower you with the knowledge to mitigate risks, ensure experimental integrity, and maintain a secure laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid substance with a molecular weight of 274.06 g/mol .[1] A thorough risk assessment is the foundation of safe chemical handling. Based on available safety data, this compound presents the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Given its classification as a halogenated aromatic compound, it is also prudent to handle it with care to avoid skin and respiratory irritation.[3][4]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[6]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and solid particulates that can cause serious eye damage.[7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[3]Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4]Minimizes the inhalation of any dust or aerosols, which may cause respiratory tract irritation.[8]
Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following step-by-step plan outlines the key stages of its lifecycle in the laboratory.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is often -20°C for long-term stability.[10] Keep the container tightly closed.[4]

3.2. Handling and Use

  • Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] The work surface should be clean and uncluttered.

  • Donning PPE: Before handling the compound, correctly don all required PPE as outlined in Table 2.

  • Weighing and Transfer:

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the solid carefully to avoid generating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Decontaminate reusable equipment or dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Prepare Chemical Fume Hood don_ppe Don Appropriate PPE prep_hood->don_ppe Ensure safety first weigh Weigh Compound don_ppe->weigh transfer Transfer and Dissolve weigh->transfer decontaminate Decontaminate Equipment & Work Area transfer->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[11]

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and weighing paper, must be collected in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

5.1. Spills

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the solid material. Avoid generating dust.

  • Clean-up: For small spills, carefully sweep up the solid material using an appropriate absorbent pad or inert material (e.g., vermiculite, sand). Place the collected material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

5.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

G cluster_actions Immediate Actions cluster_followup Follow-up exposure Accidental Exposure eye Eye Contact: Flush with water for 15 min. exposure->eye skin Skin Contact: Wash with soap and water. exposure->skin inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting. exposure->ingestion medical Seek Immediate Medical Attention eye->medical skin->medical if irritation persists inhalation->medical ingestion->medical report Report to Supervisor and EHS medical->report

Caption: Emergency response plan for accidental exposure.

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.